molecular formula C13H16N2O5 B554521 Z-D-Gln-OH CAS No. 13139-52-1

Z-D-Gln-OH

Cat. No.: B554521
CAS No.: 13139-52-1
M. Wt: 280,28 g/mole
InChI Key: JIMLDJNLXLMGLX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Gln-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280,28 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365257
Record name N-Cbz-D-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-52-1
Record name N-Cbz-D-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a protected amino acid derivative that plays a crucial role in the field of peptide chemistry and drug discovery. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality of D-glutamine, enabling its precise and controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The use of the D-enantiomer is of particular significance in the design of therapeutic peptides and peptidomimetics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound is composed of three key moieties: the benzyloxycarbonyl (Z) protecting group, the D-enantiomer of glutamine, and a C-terminal hydroxyl group. The Z-group, introduced by reacting the amino acid with benzyl chloroformate, prevents unwanted reactions at the N-terminus during peptide coupling.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions for its use in chemical synthesis.

PropertyValueReference(s)
IUPAC Name (2R)-5-amino-5-oxo-2-[(phenylmethoxy)carbonylamino]pentanoic acid
Synonyms N-Benzyloxycarbonyl-D-glutamine, Z-D-glutamine, Cbthis compound[1]
CAS Number 13139-52-1[1]
Molecular Formula C13H16N2O5[1]
Molecular Weight 280.28 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 138-142 °C[1]
Solubility Slightly soluble in DMSO and Methanol. Low solubility in water.[1],[2]
Optical Rotation Data for the L-isomer (Z-L-Gln-OH) is [α]23/D −7.3°, c = 2 in ethanol.[3],

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamine with benzyl chloroformate under basic conditions.

Synthesis_ZD_Gln_OH D_Gln D-Glutamine Reaction Reaction Mixture D_Gln->Reaction BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction ZD_Gln_OH This compound HCl HCl (acidification) Acidification Acidification & Workup HCl->Acidification Reaction->Acidification Acidification->ZD_Gln_OH

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for the synthesis of this compound.

Materials:

  • D-Glutamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane (or another suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve D-glutamine in a solution of sodium hydroxide in water at 0 °C.

  • Reaction: To the chilled and stirred solution, add benzyl chloroformate and a water-miscible organic solvent like dioxane. The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the dropwise addition of a sodium hydroxide solution.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is washed with an organic solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Application in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Z-group provides stable protection of the N-α-amino group during the coupling of subsequent amino acids.

SPPS_Workflow cluster_0 SPPS Cycle Deprotection N-α-Deprotection (e.g., Piperidine for Fmoc) Washing1 Washing Deprotection->Washing1 Repeat for each amino acid Coupling Coupling of this compound (with activating agents) Washing1->Coupling Repeat for each amino acid Washing2 Washing Coupling->Washing2 Repeat for each amino acid Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Start Resin with N-terminally deprotected peptide Start->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for incorporating this compound in SPPS.

Detailed Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using standard coupling reagents.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: The resin with the growing peptide chain is swelled in a suitable solvent (e.g., DMF or DCM) in a reaction vessel. The N-terminal protecting group (e.g., Fmoc) is removed following standard protocols.

  • Activation of this compound: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and an activating agent (e.g., HOBt, 2-4 equivalents) in DMF. Add the coupling reagent (e.g., DCC, 2-4 equivalents) and allow the mixture to pre-activate for a few minutes. If using HBTU, dissolve this compound and HBTU in DMF and add DIPEA to initiate activation.

  • Coupling Reaction: Add the activated this compound solution to the resin. The reaction is typically agitated at room temperature for 1-2 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: After the coupling is complete, the resin is thoroughly washed with the reaction solvent (e.g., DMF) and then with other solvents like DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The process of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides containing D-glutamine. Its robust benzyloxycarbonyl protecting group ensures the selective formation of peptide bonds, while the D-configuration imparts enhanced stability to the final peptide product. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in research and development, particularly in the creation of novel peptide-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyloxycarbonyl-D-glutamine, commonly abbreviated as this compound. This compound is a crucial building block in synthetic peptide chemistry, particularly for the incorporation of D-glutamine into peptide sequences to enhance their biological stability and activity.

Chemical Properties and Identification

This compound is the N-protected form of D-glutamine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is vital for preventing unwanted side reactions during peptide synthesis.

IUPAC Name: (2R)-5-amino-5-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentanoic acid

Synonyms: Z-D-glutamine, Cbthis compound, N-Cbz-D-glutamine[1][2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 13139-52-1[1][2][3][4]
Molecular Formula C₁₃H₁₆N₂O₅[1][2][3]
Molecular Weight 280.28 g/mol [1][2]
Appearance White to off-white solid/crystal[1][3]
Melting Point 138-142 °C[1]
Boiling Point 604.2 ± 55.0 °C (Predicted)[1]
Solubility Low solubility in water. Slightly soluble in DMSO and Methanol (sonication may be required).[1][3]
pKa 3.82 ± 0.10 (Predicted)[1]

Experimental Protocols

The primary application of this compound is in peptide synthesis. Below are representative protocols for its synthesis and its use in peptide chain elongation.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of D-glutamine with benzyl chloroformate under basic conditions.[3]

Materials:

  • D-glutamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or a similar organic solvent

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve D-glutamine in an aqueous solution of sodium carbonate or sodium hydroxide at 0-5 °C.

  • Reaction: While vigorously stirring the cooled solution, slowly add benzyl chloroformate. The pH of the reaction mixture should be maintained in the basic range (pH 9-10).

  • Stirring: Allow the reaction to stir for several hours at room temperature.

  • Workup: After the reaction is complete, wash the mixture with an organic solvent like ether to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Resin with an N-terminally deprotected peptide

  • This compound

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for approximately 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2-3 equivalents) and coupling reagents (e.g., HBTU, 2-3 equivalents) in DMF. Add a base (e.g., DIPEA, 4-6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin sequentially with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

  • Confirmation: A qualitative test, such as the Kaiser test, can be performed to confirm the completion of the coupling reaction.

Deprotection of the Benzyloxycarbonyl (Z) Group

The Z-group is commonly removed via catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Solvent: Methanol, ethanol, or a similar solvent

  • Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere. Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Diagrams and Workflows

Synthesis of this compound

The following diagram illustrates the general synthesis pathway for this compound.

G D_Gln D-Glutamine Reaction Schotten-Baumann Reaction D_Gln->Reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction Base Base (e.g., Na2CO3) in Water/Dioxane Base->Reaction Z_D_Gln_OH This compound Reaction->Z_D_Gln_OH Acidic Workup

Caption: General reaction scheme for the synthesis of this compound.

Workflow for Peptide Synthesis using this compound

This diagram outlines the key steps in solid-phase peptide synthesis involving the coupling of this compound.

cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_reagents Key Reagents start Resin with N-deprotected peptide deprotection Fmoc Deprotection (if applicable) activation This compound Activation (HBTU/DIPEA) coupling Coupling to Resin activation->coupling washing Washing coupling->washing elongation Repeat Cycle for Further Elongation washing->elongation elongation->deprotection Next amino acid cleavage Cleavage from Resin & Side-chain Deprotection elongation->cleavage Final amino acid final_peptide Final Peptide cleavage->final_peptide zdgln This compound zdgln->activation coupling_reagents Coupling Reagents coupling_reagents->activation

Caption: Experimental workflow for the incorporation of this compound in SPPS.

Logical Relationship in Drug Development

The use of this compound is a strategic choice in the synthesis of therapeutic peptides. This diagram illustrates the logical flow from its chemical properties to its application.

zdgln This compound properties Chiral D-isomer Amine-protected zdgln->properties inherent properties synthesis Peptide Synthesis (SPPS/Solution) properties->synthesis enables use in peptide Synthesized Peptide with D-Gln synthesis->peptide produces stability Increased Proteolytic Stability peptide->stability confers activity Enhanced Biological Activity/Half-life stability->activity leads to application Therapeutic Application (Drug Development) activity->application is the goal of

Caption: Logical relationship of this compound's properties to its application.

References

A Technical Guide to the Synthesis and Purification of N-benzyloxycarbonyl-D-glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH), a crucial building block in peptide synthesis and various pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations.

Introduction

N-benzyloxycarbonyl-D-glutamine, also known as this compound, is a protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the amine functionality of D-glutamine, preventing unwanted side reactions during peptide synthesis. The use of the D-enantiomer is of particular interest in the development of peptides with enhanced stability against enzymatic degradation. This guide outlines a robust methodology for the synthesis and subsequent purification of this important compound.

Synthesis of N-benzyloxycarbonyl-D-glutamine

The synthesis of N-benzyloxycarbonyl-D-glutamine is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamine with benzyl chloroformate under alkaline conditions.

Chemical Reaction

The overall reaction is as follows:

D-Glutamine + Benzyl Chloroformate --(Base)--> N-benzyloxycarbonyl-D-glutamine

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-benzyloxycarbonyl-amino acids.

Materials:

  • D-Glutamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Dissolution of D-Glutamine: In a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve D-glutamine in a pre-cooled aqueous solution of sodium hydroxide. The molar ratio of NaOH to D-glutamine should be approximately 2:1 to ensure the amino group is deprotonated and to neutralize the HCl byproduct.

  • Addition of Benzyl Chloroformate: While maintaining the temperature between 0-5 °C and with vigorous stirring, slowly add benzyl chloroformate to the reaction mixture. The benzyl chloroformate should be added dropwise to control the exothermic reaction.

  • pH Control: Throughout the addition of benzyl chloroformate, monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 9-10) by the concurrent addition of an aqueous sodium hydroxide solution.

  • Reaction Completion: After the complete addition of benzyl chloroformate, allow the reaction to stir for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with an organic solvent such as ether or ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid while cooling in an ice bath. This will precipitate the N-benzyloxycarbonyl-D-glutamine.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and then with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification of N-benzyloxycarbonyl-D-glutamine

Purification of the crude N-benzyloxycarbonyl-D-glutamine is essential to remove any unreacted starting materials, byproducts, and other impurities. Recrystallization is a highly effective method for this purpose.

Recrystallization Protocol

Solvent System Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A common and effective solvent system for N-protected amino acids is a mixture of ethyl acetate and hexane. Water can also be used for the recrystallization of the corresponding L-isomer and is a viable option for the D-isomer.

Procedure (using Ethyl Acetate/Hexane):

  • Dissolution: In a suitable flask, dissolve the crude N-benzyloxycarbonyl-D-glutamine in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Inducing Crystallization (if necessary): If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for N-benzyloxycarbonyl-D-glutamine and its L-isomer for comparison.

ParameterN-benzyloxycarbonyl-D-glutamine (this compound)N-benzyloxycarbonyl-L-glutamine (Z-L-Gln-OH)
CAS Number 13139-52-12650-64-8
Molecular Formula C₁₃H₁₆N₂O₅C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol 280.28 g/mol
Appearance White to off-white solidWhite crystalline powder
Melting Point Not explicitly reported in searched literature136-140 °C[1] or 139-141 °C[2]
Specific Rotation ([α]²⁰/D) Not explicitly reported in searched literature-5.7 ± 0.5° (c=5 in Ethanol)[2]
Purity (Typical) >97% or >98% (Commercial specifications)>98% (HPLC)
Yield (Typical) Not explicitly reported in searched literature~88% (for the analogous L-glutamic acid derivative)

Process Visualization

The following diagrams illustrate the workflow for the synthesis and purification of N-benzyloxycarbonyl-D-glutamine.

Synthesis_Workflow D_Gln D-Glutamine Reaction Reaction Vessel (0-5 °C, pH 9-10) D_Gln->Reaction NaOH_aq Aqueous NaOH NaOH_aq->Reaction Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Workflow Crude_Product Crude this compound Dissolution Dissolution in Hot Ethyl Acetate Crude_Product->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Pure_Product Pure this compound Filtration->Pure_Product

References

An In-depth Technical Guide on the Mechanism of Action of Z-D-Gln-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of peptides with high purity and yield relies on the strategic use of protecting groups to prevent unwanted side reactions. N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a crucial building block for incorporating the non-natural D-glutamine residue into peptide sequences, a modification often employed to enhance peptide stability against enzymatic degradation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide synthesis. It details the role of the benzyloxycarbonyl (Z) protecting group, outlines coupling and deprotection procedures, discusses potential side reactions associated with the glutamine moiety, and presents relevant quantitative data and experimental protocols.

Core Mechanism of the Benzyloxycarbonyl (Z) Protecting Group

The primary role of the benzyloxycarbonyl (Z or Cbz) group in this compound is to temporarily block the α-amino group of D-glutamine.[1][2] This protection is fundamental to modern peptide synthesis for several reasons:

  • Prevention of Polymerization: It prevents the nucleophilic α-amino group from reacting during the activation of the α-carboxyl group, thus avoiding self-polymerization of the amino acid.[3]

  • Directional Control: It ensures that peptide bond formation occurs exclusively between the activated carboxyl group of this compound and the free amino group of the growing peptide chain.[4]

  • Suppression of Racemization: As a urethane-type protecting group, the Z-group is known to significantly reduce the risk of racemization at the α-carbon during the coupling reaction, which is a critical factor for maintaining the stereochemical integrity of the final peptide.[2][5]

The Z-group is particularly prominent in solution-phase peptide synthesis and is stable to the mildly basic conditions used for saponification and the mildly acidic conditions that cleave other protecting groups like Boc (tert-Butoxycarbonyl).[1]

The Role of the D-Configuration

The incorporation of D-amino acids, such as D-glutamine from this compound, into peptide chains is a common strategy in drug development. Peptides containing D-amino acids generally exhibit enhanced stability and a longer biological half-life because they are resistant to degradation by proteases, which are stereospecific for L-amino acids.[6]

Workflow and Chemical Mechanisms

The incorporation of a D-glutamine residue using this compound follows a well-defined cycle of activation, coupling, and deprotection.

General Workflow

The logical flow involves activating the Z-protected amino acid, coupling it to the N-terminus of the peptide chain, and then removing the Z-group to prepare for the next coupling cycle.

G cluster_start Initial State cluster_process Coupling Cycle cluster_end Final State start_peptide Peptide Chain (Free N-Terminus) coupling 2. Peptide Bond Formation (Coupling) start_peptide->coupling start_aa This compound activation 1. Carboxyl Activation (e.g., DIC/HOBt) start_aa->activation activation->coupling deprotection 3. Z-Group Deprotection (e.g., Hydrogenolysis) coupling->deprotection Z-Protected Peptide end_peptide Elongated Peptide Chain (+1 D-Gln Residue) deprotection->end_peptide

Caption: General workflow for incorporating a this compound residue.
Mechanism of Coupling: Carbodiimide Method

A common method for activating the carboxyl group of this compound is through the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The additive acts as a racemization suppressant.[7]

  • Activation: The carboxyl group of this compound attacks DIC to form a highly reactive O-acylisourea intermediate.

  • HOBt Ester Formation: This intermediate rapidly reacts with HOBt to form a more stable active ester, releasing N,N'-diisopropylurea (DIU) as a byproduct.

  • Coupling: The free N-terminal amine of the peptide chain attacks the active ester, forming the desired peptide bond and regenerating HOBt.

G ZDGln This compound Oacyl [O-Acylisourea Intermediate] ZDGln->Oacyl DIC + DIC DIC->Oacyl ActiveEster Z-D-Gln-OBt (Active Ester) Oacyl->ActiveEster DIU + DIU Oacyl->DIU HOBt + HOBt HOBt->ActiveEster CoupledPeptide Z-D-Gln-Peptide ActiveEster->CoupledPeptide RegenHOBt + HOBt ActiveEster->RegenHOBt PeptideNH2 + Peptide-NH₂ PeptideNH2->CoupledPeptide

Caption: Reaction pathway for DIC/HOBt mediated coupling.

Potential Side Reactions of Glutamine

While the Z-group protects the α-amino group, the side chain of glutamine can still participate in undesirable reactions, particularly under certain pH and temperature conditions.[8]

  • Pyroglutamate Formation: The side-chain amide can act as an intramolecular nucleophile, attacking the α-carbonyl group. This is especially prevalent when glutamine is at the N-terminus of a peptide, leading to the formation of a stable five-membered pyroglutamyl (pGlu) ring and blocking further chain elongation.[9]

  • Dehydration to Nitrile: Under harsh activation conditions, particularly with carbodiimides, the side-chain amide can undergo dehydration to form a nitrile. This is less common but can be a significant side product if not properly controlled.[7]

  • Deamidation: At high pH, the side-chain amide can be hydrolyzed to a carboxylate group, converting the glutamine residue into glutamic acid.

G cluster_reactions Potential Side Reactions GlnPeptide Peptide with N-terminal Gln pGlu Pyroglutamate (pGlu) Formation GlnPeptide->pGlu Intramolecular Cyclization Nitrile Nitrile Formation (Dehydration) GlnPeptide->Nitrile Harsh Activation (e.g., excess DIC) Deamidation Deamidation to Glu GlnPeptide->Deamidation High pH

Caption: Common side reactions involving the glutamine side chain.

Quantitative Data Summary

The efficiency of peptide synthesis steps is critical. The following tables provide a summary of common protecting groups and coupling/deprotection conditions.

Table 1: Comparison of Common N-α-Protecting Groups

Protecting Group Abbreviation Stability Cleavage Conditions Primary Use
Benzyloxycarbonyl Z, Cbz Acid stable, base stable Catalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH) Solution-Phase Synthesis[3][5]
tert-Butoxycarbonyl Boc Acid labile, base stable Moderate Acid (e.g., TFA) Solid-Phase Synthesis (Boc-SPPS)[5][10]

| 9-Fluorenyl- methoxycarbonyl | Fmoc | Acid stable, base labile | Mild Base (e.g., 20% Piperidine in DMF) | Solid-Phase Synthesis (Fmoc-SPPS)[5][11] |

Table 2: Typical Reagents and Conditions for Z-Amino Acid Coupling

Coupling Reagent Additive Solvent Temperature (°C) Typical Time (h) Notes
DIC HOBt DMF, DCM 0 to RT 2 - 12 Common, cost-effective method; DIU byproduct is soluble in DCM.[12]
DCC HOBt DMF, DCM 0 to RT 2 - 12 Dicyclohexylurea (DCU) byproduct is a precipitate, requiring filtration.[7]
HBTU / HATU DIPEA (Base) DMF 0 to RT 1 - 4 Fast and efficient; higher cost; slight risk of guanidinylation of the free amine.[13]

| EDC | HOBt | DCM, DMF, H₂O | 0 to RT | 2 - 12 | Water-soluble carbodiimide, useful for aqueous phase couplings.[12] |

Table 3: Common Methods for Z-Group Deprotection

Method Reagents Catalyst Solvent Pressure Notes
Catalytic Hydrogenation H₂ (gas) 10% Pd/C MeOH, EtOH, DMF 1 atm (balloon) to 50 psi Most common method; clean byproducts (toluene, CO₂); incompatible with sulfur-containing residues (Met, Cys).[13]
Transfer Hydrogenation Ammonium formate, Cyclohexene 10% Pd/C MeOH, EtOH Atmospheric Avoids use of pressurized hydrogen gas.[14]

| Strong Acid Cleavage | 33% HBr in Acetic Acid | None | Acetic Acid | Atmospheric | Harsh conditions; can cause side reactions; used when hydrogenation is not feasible.[1] |

Experimental Protocols

The following are generalized protocols for the coupling of this compound and the subsequent deprotection of the Z-group in a solution-phase synthesis context.

Protocol: Coupling of this compound using DIC/HOBt

Materials:

  • Peptide with a free N-terminus (1.0 eq)

  • This compound (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-terminally deprotected peptide in anhydrous DMF or DCM.

  • In a separate flask, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the this compound/HOBt solution to 0 °C in an ice bath.

  • Add DIC (1.2 eq) to the cooled solution and stir for 15-20 minutes for pre-activation.

  • Add the activated this compound solution to the peptide solution from step 1.

  • Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture if necessary (to remove any precipitated DIU if the reaction is concentrated) and proceed with standard workup and purification procedures (e.g., aqueous wash, extraction, and chromatography).

Protocol: Deprotection of the Z-Group by Catalytic Hydrogenation

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C, ~10-20% by weight of the peptide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent like methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere is replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 2-24 hours). The reaction can be monitored by the consumption of H₂ or the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide, which can be used in the next coupling step or purified.

Conclusion

This compound is an effective and widely used reagent for the incorporation of D-glutamine into synthetic peptides. Its mechanism of action is centered on the robust, racemization-suppressing nature of the benzyloxycarbonyl (Z) protecting group. While the chemistry is well-established, successful synthesis requires careful control of coupling conditions and awareness of potential side reactions inherent to the glutamine side chain, such as pyroglutamate formation. The protocols and data presented in this guide offer a framework for the strategic and efficient use of this compound in the development of novel peptide therapeutics.

References

Z-D-Gln-OH discovery and historical context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-D-Gln-OH: Discovery, Synthesis, and Application

This guide provides a comprehensive overview of Nα-benzyloxycarbonyl-D-glutamine (this compound), a key reagent in synthetic peptide chemistry. It details its historical context, synthesis, and primary applications for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound is the N-protected form of D-glutamine, the non-natural enantiomer of the proteinogenic amino acid L-glutamine. Its significance is not in its direct biological activity but as a crucial building block for the synthesis of peptides with modified properties. The incorporation of D-amino acids, such as D-glutamine, into peptide sequences is a widely used strategy to enhance their stability against enzymatic degradation by proteases, thereby prolonging their biological half-life.

The discovery and utility of this compound are intrinsically linked to a landmark innovation in organic chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. In 1932, Max Bergmann and Leonidas Zervas introduced the Z-group, which served as a robust and selectively removable mask for the α-amino group of an amino acid.[1][2] This breakthrough enabled the stepwise and controlled assembly of peptide chains for the first time, revolutionizing the field.[2] The Z-group is stable under the basic and mildly acidic conditions used for peptide coupling but can be readily cleaved by catalytic hydrogenolysis, providing the necessary orthogonality for complex synthetic routes.[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Name Nα-benzyloxycarbonyl-D-glutamine
Synonyms Z-D-glutamine, Cbthis compound
CAS Number 13139-52-1
Molecular Formula C₁₃H₁₆N₂O₅[3]
Molecular Weight 280.28 g/mol [3]
Appearance White crystalline powder
Purity Typically ≥98%

Synthesis and Experimental Protocols

The synthesis of this compound relies on obtaining the D-enantiomer of glutamine, which can be achieved through methods such as the enzymatic resolution of a chemically synthesized DL-glutamine racemic mixture.[4] Once the D-glutamine is isolated, the N-terminal amino group is protected using the general and well-established Schotten-Baumann reaction.

General Protocol for the Synthesis of this compound

This protocol describes the N-protection of D-glutamine using benzyl chloroformate.

Materials:

  • D-Glutamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve D-glutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the solution in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 by the dropwise addition of 1 M HCl. The this compound product will precipitate out of the solution.

  • Extraction: Extract the product from the aqueous phase using ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the final this compound product.

Application in Peptide Synthesis

The primary application of this compound is its use as a building block in both solution-phase and solid-phase peptide synthesis to introduce a D-glutamine residue.

General Protocol for Peptide Coupling

This protocol outlines a typical coupling step in solution-phase peptide synthesis.

Materials:

  • This compound (or another N-protected amino acid)

  • Amino acid ester hydrochloride (the N-terminal residue of the growing peptide chain)

  • Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • N-Hydroxysuccinimide (NHS) or other additives to suppress racemization

  • Triethylamine (TEA) or another non-nucleophilic base

  • Appropriate organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • Activation: Dissolve this compound (1.0 equivalent) and NHS (1.0 equivalent) in the chosen solvent. Cool the solution in an ice bath and add DCC (1.0 equivalent). A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the solvent and neutralize it with TEA (1.0 equivalent). Add the activated this compound solution (after filtering out the DCU) to the amino acid ester solution.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its completion by TLC.

  • Work-up: After the reaction is complete, the crude peptide is purified through a series of aqueous washes and extractions to remove unreacted starting materials and byproducts.

The overall workflow for using a Z-protected amino acid in peptide synthesis is depicted below.

Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling Step cluster_deprotection Deprotection Step Z_AA This compound Z_Peptide Z-Protected Peptide Z_AA->Z_Peptide Peptide_N_term Peptide Chain (free N-terminus) Peptide_N_term->Z_Peptide Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Z_Peptide Deprotected_Peptide Elongated Peptide (free N-terminus) Z_Peptide->Deprotected_Peptide Cleavage of Z-group Z_Peptide->Deprotected_Peptide H2_PdC H₂ / Pd-C H2_PdC->Deprotected_Peptide Deprotected_Peptide->Peptide_N_term Next Coupling Cycle

General workflow for peptide synthesis using a Z-protected amino acid.

Broader Context: Glutamine Metabolism and Therapeutic Targeting

While this compound itself is not studied as a biologically active agent, the broader field of glutamine metabolism is of intense interest in drug development, particularly in oncology. Many cancer cells exhibit "glutamine addiction," a heightened dependence on the amino acid glutamine to fuel various metabolic pathways essential for their rapid proliferation and survival.[5][6] Glutamine serves as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of nucleotides and non-essential amino acids, and a crucial component in maintaining cellular redox balance through the production of glutathione.[5][6]

This dependence has led to the development of glutamine antagonists, which aim to disrupt these metabolic pathways in cancer cells. However, it is important to reiterate that this compound is not a compound used in this context. Its utility remains firmly in the realm of synthetic chemistry, providing a tool to build metabolically stable peptides.

The central role of glutamine in cellular metabolism is illustrated in the following diagram.

Glutamine_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Nucleotides Nucleotides Glutamine->Nucleotides Nitrogen Donor alpha_KG α-Ketoglutarate Glutamate->alpha_KG Other_AAs Other Amino Acids Glutamate->Other_AAs GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Simplified overview of key metabolic roles of glutamine.

Conclusion

The discovery and historical context of this compound are deeply rooted in the groundbreaking development of peptide synthesis methodologies initiated by Bergmann and Zervas. Its primary and enduring role is that of a specialized chemical reagent, enabling the incorporation of D-glutamine into synthetic peptides to enhance their stability. While the broader field of glutamine metabolism is a fertile area for therapeutic research, there is a notable absence of studies investigating this compound as a standalone biologically active molecule. Therefore, its significance to researchers, scientists, and drug development professionals lies in its utility as a valuable tool in the art and science of peptide chemistry.

References

A Proposed Framework for Preliminary In Vitro Studies with Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document outlines a proposed framework for the initial in vitro evaluation of N-α-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH). To date, publicly available scientific literature does not contain direct studies on the biological effects of this compound in mammalian cell culture systems. This compound is a chemically protected form of D-glutamine. In this form, the alpha-amino group is blocked by a benzyloxycarbonyl (Z) group, rendering it unable to participate in biological interactions typical of free amino acids.

Therefore, any investigation into the potential biological activity of the D-glutamine (D-Gln) moiety necessitates the initial removal of this protecting group. This guide provides a comprehensive, technically-detailed approach for researchers, scientists, and drug development professionals to undertake such a study. It covers the deprotection of this compound, proposes a detailed experimental workflow for the resulting D-Gln, and presents expected outcomes based on the established understanding of D-glutamine's role—or lack thereof—in mammalian cellular metabolism. Mammalian cells are known to be stereospecific, possessing transporters and metabolic enzymes primarily for L-amino acids. D-glutamine is largely considered metabolically inert in these systems as they typically lack the necessary transporters for its uptake and the racemase enzymes to convert it into the metabolically active L-form[1].

Section 1: Deprotection of this compound to Yield D-Glutamine

The foundational step in assessing the biological activity of the D-glutamine portion of this compound is the removal of the benzyloxycarbonyl (Z) protecting group. Catalytic hydrogenation is the standard and mildest method for this purpose, leaving the peptide bonds and other sensitive functional groups intact[2].

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the removal of the Z-group from this compound to produce D-glutamine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Reaction flask (e.g., round-bottom flask)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter with 0.22 µm PTFE membrane)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in methanol in the reaction flask. A typical concentration is 10-20 mg/mL.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 10% by weight of the this compound substrate.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to replace the air.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist with solvent during handling.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude D-glutamine product.

  • Purification and Verification: The resulting D-glutamine should be of high purity. Verify the identity and purity of the product using NMR spectroscopy and mass spectrometry before use in cell culture experiments.

Deprotection Reaction Diagram

Caption: Reaction scheme for the deprotection of this compound to D-Glutamine.

Section 2: Proposed In Vitro Experimental Workflow

Following the successful synthesis and purification of D-glutamine, a series of in vitro experiments should be conducted to assess its biological activity in a representative mammalian cell line (e.g., HeLa, HEK293, or a specific cancer cell line of interest). The workflow is designed to compare the effects of D-Gln against a positive control (L-Glutamine) and a negative control (no glutamine).

Experimental Workflow Diagram

G In Vitro Experimental Workflow for D-Glutamine cluster_treatments cluster_assays Endpoint Assays start Select Mammalian Cell Line (e.g., HeLa, HEK293) culture Culture cells in glutamine-free basal medium start->culture treatment Treatment Groups (48h) culture->treatment neg_ctrl Negative Control: No Glutamine treatment->neg_ctrl pos_ctrl Positive Control: 2 mM L-Glutamine treatment->pos_ctrl d_gln Test Condition: 2 mM D-Glutamine treatment->d_gln prolif Cell Proliferation (MTT Assay) neg_ctrl->prolif viability Cell Viability (Trypan Blue Exclusion) neg_ctrl->viability metabolism Metabolic Activity (Seahorse XF Analyzer) neg_ctrl->metabolism signaling Signaling Pathway Analysis (Western Blot for p-mTOR, p-ERK) neg_ctrl->signaling pos_ctrl->prolif pos_ctrl->viability pos_ctrl->metabolism pos_ctrl->signaling d_gln->prolif d_gln->viability d_gln->metabolism d_gln->signaling data Data Analysis and Comparison prolif->data viability->data metabolism->data signaling->data

Caption: Proposed workflow for evaluating the in vitro effects of D-Glutamine.

Section 3: Detailed Experimental Protocols

Cell Proliferation Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell proliferation.

Materials:

  • Mammalian cells seeded in a 96-well plate

  • Glutamine-free basal medium (e.g., DMEM)

  • L-Glutamine solution (200 mM stock)

  • D-Glutamine solution (200 mM stock, prepared from deprotected this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in their complete growth medium and incubate for 24 hours to allow for attachment.

  • Treatment: Aspirate the medium and replace it with glutamine-free basal medium supplemented as follows:

    • Negative Control: No glutamine.

    • Positive Control: 2 mM L-Glutamine.

    • Test Condition: 2 mM D-Glutamine.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂[1].

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[1].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[1].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader[1].

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Cells cultured as described in the MTT protocol (in 6-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer and microscope

Procedure:

  • Cell Culture: Culture cells in 6-well plates following the treatment conditions outlined in section 3.1.

  • Cell Harvesting: After the 48-hour incubation, detach the cells using Trypsin-EDTA and resuspend them in PBS[1].

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution[1].

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue) cells[1].

  • Calculation: Calculate the percentage of viable cells using the formula: (% Viability) = (Number of viable cells / Total number of cells) x 100[1].

Metabolic Activity Assessment: Seahorse XF Analyzer

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cells seeded in a Seahorse XF cell culture microplate

  • Seahorse XF Base Medium

  • L-Glutamine and D-Glutamine

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Medium Exchange: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with either 2 mM L-Glutamine, 2 mM D-Glutamine, or no glutamine. Incubate in a non-CO₂ incubator for 1 hour[1].

  • Assay: Place the microplate in the Seahorse XF Analyzer and perform a standard mitochondrial stress test or glycolysis stress test according to the manufacturer's instructions.

  • Data Analysis: Analyze the OCR and ECAR data to determine the metabolic response to each glutamine isomer[1].

Section 4: Expected Quantitative Data

The following tables present hypothetical, yet scientifically anticipated, quantitative data from the described experiments. These expectations are based on the established principle that D-glutamine is not utilized by mammalian cells[1].

Table 1: Expected Cell Proliferation Results (MTT Assay)
Treatment GroupAbsorbance (570 nm) at 48h (Mean ± SD)% Proliferation (relative to L-glutamine)
L-Glutamine (2 mM)1.35 ± 0.12100%
D-Glutamine (2 mM)0.21 ± 0.0515.6%
No Glutamine0.19 ± 0.0414.1%
This illustrative data suggests that cells cultured with D-Glutamine will exhibit proliferation levels similar to the negative control, indicating that D-Glutamine does not support cell growth[1].
Table 2: Expected Cell Viability Results (Trypan Blue Assay)
Treatment Group% Viability at 48h (Mean ± SD)
L-Glutamine (2 mM)95.2 ± 2.5%
D-Glutamine (2 mM)65.8 ± 4.1%
No Glutamine63.5 ± 3.8%
This hypothetical data demonstrates that L-glutamine is crucial for maintaining cell viability. In contrast, cells cultured with D-Glutamine are expected to show a significant decrease in viability, comparable to cells deprived of glutamine[1].
Table 3: Expected Metabolic Activity Results (Seahorse XF Analyzer)
Treatment GroupOxygen Consumption Rate (OCR) (pmol/min)Extracellular Acidification Rate (ECAR) (mpH/min)
L-Glutamine (2 mM)150 ± 1580 ± 8
D-Glutamine (2 mM)45 ± 725 ± 5
No Glutamine40 ± 522 ± 4
This exemplary data indicates that L-glutamine supplementation leads to high rates of mitochondrial respiration (OCR) and glycolysis (ECAR). D-glutamine is not expected to stimulate these metabolic pathways, with rates similar to the glutamine-deprived control[1].

Section 5: Signaling Pathway Analysis

L-glutamine is a known activator of key signaling pathways that control cell growth, proliferation, and survival, such as the mTOR and ERK/MAPK pathways[3][4][5]. D-glutamine is not expected to trigger these pathways due to its inability to be transported into the cell.

Proposed Signaling Pathway Diagram

G Differential Effects of Glutamine Isomers on Signaling cluster_L L-Glutamine cluster_D D-Glutamine L_Gln L-Glutamine L_Transporter Amino Acid Transporters (e.g., ASCT2, SNAT1/2) L_Gln->L_Transporter Uptake mTORC1 mTORC1 Activation L_Transporter->mTORC1 ERK ERK/MAPK Activation L_Transporter->ERK Growth Cell Growth & Proliferation mTORC1->Growth ERK->Growth D_Gln D-Glutamine D_Transporter Amino Acid Transporters D_Gln->D_Transporter No Uptake No_Growth No Support for Growth & Proliferation D_Transporter->No_Growth

References

Potential Biological Activities of Cbz-D-glutamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy-D-glutamine (Cbz-D-glutamine) is a derivative of the non-proteinogenic D-isomer of glutamine, featuring a protective carbobenzyloxy (Cbz) group on its amino terminus. While extensive research has focused on the biological roles of L-glutamine and, to a lesser extent, D-glutamine, the specific biological activities of Cbz-D-glutamine remain largely unexplored. This technical guide aims to provide a comprehensive overview of the potential biological activities of Cbz-D-glutamine, drawing inferences from the known functions of D-amino acids, the impact of the Cbz protecting group, and the metabolic pathways associated with glutamine. This document will serve as a foundational resource for researchers interested in investigating the therapeutic and biological potential of this compound. We will explore its potential as an enzyme inhibitor, its possible applications in oncology, and its role in modulating signaling pathways, supported by generalized experimental protocols and illustrative data from related compounds.

Introduction: The Emerging Roles of D-Amino Acids

For decades, D-amino acids were largely considered biological anomalies, with L-amino acids being the exclusive building blocks of proteins. However, a growing body of evidence has revealed the significant and diverse biological roles of D-amino acids in both prokaryotic and eukaryotic systems. In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are crucial components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][2] Furthermore, bacteria release a variety of D-amino acids that can regulate biofilm formation, spore germination, and cell wall remodeling.[2]

In mammals, D-amino acids such as D-serine and D-aspartate have been identified as important signaling molecules in the central nervous system.[3][4] D-serine acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in neurotransmission, learning, and memory.[3][4][5] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders. D-aspartate is involved in neurogenesis and hormone secretion.[3] The presence and functional significance of these D-amino acids challenge the long-held dogma of L-amino acid exclusivity and open new avenues for therapeutic intervention.

The focus of this guide, Cbz-D-glutamine, is a synthetic derivative of D-glutamine. The carbobenzyloxy (Cbz) group is a widely used protecting group in peptide synthesis, known for its stability and selective removal.[6][][8] While primarily employed to facilitate chemical synthesis, the presence of the Cbz group could also modulate the biological activity of the D-glutamine moiety, potentially altering its solubility, cell permeability, and interaction with biological targets.

Potential Biological Activities of Cbz-D-glutamine

Direct experimental evidence for the biological activities of Cbz-D-glutamine is scarce in publicly available literature. Therefore, this section will extrapolate potential activities based on the known roles of D-glutamine, the general behavior of D-amino acids, and the influence of the Cbz group.

Enzyme Inhibition

Given that L-glutamine is a substrate for numerous enzymes, it is plausible that D-glutamine and its derivatives could act as competitive or allosteric inhibitors of these enzymes.

  • Glutamine Synthetase (GS): This enzyme catalyzes the synthesis of L-glutamine from L-glutamate and ammonia.[9][10] Inhibition of GS can have profound effects on nitrogen metabolism and neurotransmitter recycling.[11][12] While many known GS inhibitors are analogues of glutamate or methionine, the potential for D-glutamine derivatives to bind to the active site or an allosteric site warrants investigation. The Cbz group could potentially enhance binding affinity through hydrophobic interactions within the enzyme's binding pocket.

  • Glutaminase (GLS): This enzyme catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia, a key step in glutaminolysis.[13] Cancer cells often exhibit a high rate of glutaminolysis to support their proliferation and survival.[14][15][16][17] Therefore, GLS is a significant target for cancer therapy.[13][18] The structural similarity of D-glutamine to L-glutamine suggests it could act as a competitive inhibitor of GLS.

Anticancer Potential

The reliance of many cancer cells on L-glutamine metabolism presents a therapeutic window. The introduction of a D-amino acid analogue could disrupt these metabolic processes.

  • Disruption of Glutamine Metabolism: By potentially inhibiting glutaminase, Cbz-D-glutamine could starve cancer cells of a critical nutrient source, leading to reduced proliferation and apoptosis.[17]

  • Induction of Cellular Stress: Interference with glutamine metabolism can lead to the accumulation of reactive oxygen species (ROS) and disrupt redox homeostasis, thereby inducing cancer cell death.

Neuromodulatory Effects

The established roles of D-serine and D-aspartate as neurotransmitters suggest that other D-amino acids or their derivatives could also possess neuromodulatory activities.

  • NMDA Receptor Modulation: While D-serine is the primary D-amino acid known to modulate NMDA receptors, the potential for other D-amino acids to interact with this or other neurotransmitter receptors cannot be ruled out. The Cbz group, being lipophilic, might facilitate the crossing of the blood-brain barrier, a critical step for centrally acting drugs.

Quantitative Data from Related Compounds

Direct quantitative data for the biological activities of Cbz-D-glutamine is not available. However, to provide a framework for potential efficacy, the following table summarizes inhibitory data for known inhibitors of glutamine synthetase and glutaminase. These values can serve as a benchmark for future studies on Cbz-D-glutamine.

EnzymeInhibitorOrganism/Cell LineIC50 / KiReference
Glutamine Synthetase Methionine Sulfoximine (MSO)Mycobacterium tuberculosis-[9]
PhosphinothricinPea Leaf-[9]
Glutaminase (GLS) CB-839Solid Tumors-[18]
BPTES--[13]
Compound 968--[13]
Glutamate-Aspartate Transaminase β-Methylene-DL-aspartatePig HeartKi ≈ 3 mM[19]

Note: This table is for illustrative purposes only and does not contain data for Cbz-D-glutamine.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the potential biological activities of Cbz-D-glutamine.

Synthesis of Cbz-D-glutamine

A standard procedure for the N-protection of an amino acid with a carbobenzyloxy group can be employed.

Materials:

  • D-glutamine

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer

Protocol:

  • Dissolution: Dissolve D-glutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[6]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[6]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected D-glutamine.[6]

In Vitro Enzyme Inhibition Assay (General)

This protocol can be adapted for enzymes like glutamine synthetase or glutaminase.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., L-glutamine)

  • Cbz-D-glutamine (test inhibitor)

  • Appropriate buffer solution

  • Detection reagent (to measure product formation or substrate depletion)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of Cbz-D-glutamine in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of Cbz-D-glutamine to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate for a set period, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of Cbz-D-glutamine and determine the IC50 value.

Cell Viability Assay

To assess the cytotoxic effects of Cbz-D-glutamine on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast)

  • Complete cell culture medium

  • Cbz-D-glutamine

  • MTT or similar cell viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Cbz-D-glutamine in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Cbz-D-glutamine. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Visualizations

While no specific signaling pathways have been directly implicated for Cbz-D-glutamine, we can visualize the established glutamine metabolism pathway to highlight potential points of inhibition.

Glutaminolysis Pathway

The conversion of glutamine to α-ketoglutarate is a critical pathway for cellular energy and biosynthesis, particularly in cancer cells.

Glutaminolysis_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Potential Inhibition by Cbz-D-glutamine alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GDH) or Transaminases Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamate->Biosynthesis Redox Redox Homeostasis (GSH Production) Glutamate->Redox TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: Potential inhibition of glutaminolysis by Cbz-D-glutamine.

Experimental Workflow for Biological Activity Screening

A logical workflow for the initial investigation of Cbz-D-glutamine's biological potential.

Experimental_Workflow Start Synthesize & Purify Cbz-D-glutamine Enzyme_Assay In Vitro Enzyme Assays (Glutaminase, Glutamine Synthetase) Start->Enzyme_Assay Cell_Viability Cancer Cell Line Viability Assays Start->Cell_Viability Hit_Identified_Enzyme Hit Identification (IC50 < Threshold) Enzyme_Assay->Hit_Identified_Enzyme Hit_Identified_Cell Hit Identification (IC50 < Threshold) Cell_Viability->Hit_Identified_Cell Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Hit_Identified_Enzyme->Mechanism_Study Hit_Identified_Cell->Mechanism_Study In_Vivo In Vivo Animal Models Mechanism_Study->In_Vivo

Caption: A streamlined workflow for screening Cbz-D-glutamine.

Conclusion and Future Directions

Cbz-D-glutamine represents an under-investigated molecule with the potential for interesting biological activities. Based on the known roles of D-amino acids and the principles of enzyme inhibition, it is plausible that this compound could act as an inhibitor of key enzymes in glutamine metabolism, such as glutaminase and glutamine synthetase. Such activity could have significant implications for cancer therapy and other conditions where glutamine metabolism is dysregulated.

Future research should focus on the systematic evaluation of Cbz-D-glutamine's effects through in vitro enzyme assays and cell-based viability screens. Should promising activity be identified, subsequent studies should elucidate its mechanism of action and evaluate its efficacy in preclinical in vivo models. The exploration of Cbz-D-glutamine and other D-amino acid derivatives holds the potential to uncover novel therapeutic agents and to further our understanding of the complex biological roles of these chiral molecules.

References

Z-D-Gln-OH: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a protected form of the non-proteinogenic amino acid D-glutamine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, enabling its use as a versatile building block in the synthesis of peptides and other small molecules of medicinal interest.[1] The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance metabolic stability by reducing susceptibility to proteolytic degradation, thereby prolonging the in-vivo half-life of peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound in medicinal chemistry, complete with experimental protocols and pathway diagrams to facilitate its use in drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid with low solubility in water but good solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆N₂O₅[2]
Molecular Weight 280.28 g/mol [2]
CAS Number 13139-52-1[3]
Appearance White crystalline powder[1]
Melting Point 134-138 °C[4][5]
Solubility Low in water; Soluble in DMF, DMSO[1]

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of peptides and peptidomimetics with therapeutic potential. The D-configuration of the glutamine residue imparts resistance to enzymatic degradation, a critical attribute for developing peptide-based drugs with improved pharmacokinetic profiles.

Caspase Inhibitors

This compound can serve as a key component in the synthesis of caspase inhibitors. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. The design of peptidic caspase inhibitors often incorporates a recognition sequence that mimics the natural substrate of the target caspase. While Z-Asp(OMe)-OH is a more direct precursor for caspase inhibitors that recognize the aspartate residue in the P1 position, this compound can be utilized in the synthesis of more complex inhibitors or as part of a peptide scaffold to modulate solubility, stability, and cell permeability.[6]

Modulators of Glutamine-Dependent Pathways

Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, and is involved in numerous metabolic and signaling pathways. Molecules derived from this compound can be designed to interact with these pathways.

  • mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid levels, including glutamine.[3][7] Synthetic peptides containing D-glutamine could potentially modulate mTOR signaling, although the specific effects would depend on the overall structure of the peptide.[8][9]

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Glutamine has been shown to attenuate NF-κB activation. Peptides or small molecules synthesized using this compound could be explored for their anti-inflammatory properties by targeting this pathway.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of D-glutamic acid with benzyl chloroformate under basic conditions.

Materials:

  • D-Glutamic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve D-Glutamic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate and a solution of sodium hydroxide concurrently, while vigorously stirring and maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

Representative Protocol for Dipeptide Synthesis using this compound in Solution Phase

This protocol describes the synthesis of a dipeptide, Z-D-Gln-Ala-OMe, as a representative example of incorporating this compound into a peptide chain.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent like PyBOP[6]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1 equivalent) in DMF.

  • In a separate flask, suspend H-Ala-OMe·HCl (1 equivalent) in DCM and add DIEA (2 equivalents) to neutralize the hydrochloride salt.

  • Add the solution of this compound and HOBt to the solution of alanine methyl ester.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel to yield Z-D-Gln-Ala-OMe.

General Protocol for a Caspase Activity Assay

This protocol provides a general method for assessing the inhibitory activity of a compound, potentially derived from this compound, against a specific caspase (e.g., Caspase-3) in a cell-free system using a colorimetric substrate.[6]

Materials:

  • Purified active Caspase-3 enzyme

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Test inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or DMSO as a vehicle control), and the purified caspase-3 enzyme.

  • Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Immediately begin monitoring the absorbance at 405 nm using a microplate reader in kinetic mode for 30-60 minutes at 37 °C.

  • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Signaling Pathways and Workflows

Glutamine Metabolism and mTORC1 Signaling

Glutamine plays a significant role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The workflow below illustrates the general mechanism of glutamine sensing and mTORC1 activation. Peptides containing D-glutamine could potentially influence this pathway, although their specific effects would require experimental validation.

mTORC1_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Glutamine_ext Glutamine SLC1A5 SLC1A5 Transporter Glutamine_ext->SLC1A5 Uptake Glutamine_int Glutamine SLC1A5->Glutamine_int Glutaminolysis Glutaminolysis Glutamine_int->Glutaminolysis mTORC1 mTORC1 Glutamine_int->mTORC1 Signals to alpha_KG α-Ketoglutarate Glutaminolysis->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis TCA_Cycle->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases Activates Rag_GTPases->mTORC1 Recruits to Lysosome & Activates

Caption: Glutamine uptake and metabolism leading to mTORC1 activation.

NF-κB Signaling Pathway Inhibition

Glutamine has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below provides a simplified overview of the canonical NF-κB activation pathway, which is a potential target for novel anti-inflammatory agents derived from this compound.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB_complex NF-κB / IκB Complex (Inactive) DNA DNA (κB sites) NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Promotes Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Quantitative Data

CompoundTargetAssay TypeIC₅₀ / KᵢReference(s)
Z-VAD(OMe)-FMKPan-caspaseCell-free enzymaticIC₅₀: ~10-100 nM[6]
(Representative)(Specific Caspase)Cell-based apoptosisEC₅₀: Varies

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic advantage in the design of peptide-based therapeutics with enhanced metabolic stability. Its utility in the synthesis of potential caspase inhibitors and modulators of key signaling pathways like mTOR and NF-κB highlights its importance in modern drug discovery. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of specific compounds derived from this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Stereochemistry of Z-D-Gln-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a protected form of the non-proteinogenic amino acid D-glutamine. The stereochemistry of this compound is of paramount importance in the fields of peptide synthesis, drug discovery, and chemical biology. The incorporation of D-amino acids, such as D-glutamine, into peptide chains can significantly enhance their stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its physicochemical properties, methods for stereochemical analysis, and its relevance in biological systems.

Physicochemical and Stereochemical Properties

The defining feature of this compound is the presence of a chiral center at the alpha-carbon (Cα) of the glutamine residue, which exists in the D-configuration. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino group, preventing unwanted side reactions during peptide synthesis.

PropertyValueReference
Chemical Name N-α-Benzyloxycarbonyl-D-glutamine[1]
Synonyms Z-D-glutamine, Cbthis compound[1]
CAS Number 13139-52-1[1][2]
Molecular Formula C13H16N2O5[1][2]
Molecular Weight 280.28 g/mol [1][2]
Melting Point 138-142°C[1]
Appearance White to off-white solid[3]
Solubility Slightly soluble in DMSO and Methanol[1]
Optical Rotation ([α]D) Data not readily available in public domain. Expected to be opposite in sign to the L-enantiomer.
Optical Rotation of L-enantiomer ([α]D) -7.3° (c=2 in ethanol at 23°C)[4]

Experimental Protocols for Stereochemical Analysis

Ensuring the enantiomeric purity of this compound is critical for its application in research and drug development. The presence of the undesired L-enantiomer can lead to the formation of diastereomeric peptides with altered biological activity and pharmacokinetic profiles.[5] Several analytical techniques can be employed to determine the stereochemical integrity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[6] The choice of the chiral stationary phase (CSP) is crucial for achieving effective separation. While a specific protocol for this compound is not widely published, a general approach based on methods for similar N-protected amino acids can be applied.[7]

General Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V).[8][9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile or methanol and an aqueous buffer is common. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[8]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs, typically around 254 nm.[7]

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents or chiral shift reagents, can be employed to differentiate between enantiomers. The principle lies in the formation of transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

General Protocol using a Chiral Solvating Agent:

  • Acquire a standard proton (¹H) NMR spectrum of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers may be split into two distinct sets of peaks, allowing for quantification of the enantiomeric excess.

Synthesis and Purification

This compound is typically synthesized by reacting D-glutamine with benzyl chloroformate under basic conditions.[10] The reaction protects the α-amino group of D-glutamine with the benzyloxycarbonyl (Z) group.

Synthesis_Workflow D_Gln D-Glutamine Reaction Reaction in Aqueous Solution D_Gln->Reaction Z_Cl Benzyl Chloroformate Z_Cl->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Z_D_Gln_OH This compound Drying->Z_D_Gln_OH

General workflow for the synthesis of this compound.

Purification is typically achieved by recrystallization from a suitable solvent system to yield a product with high chemical and enantiomeric purity.

Role in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life and therapeutic potential.[11]

SPPS_Cycle cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection N-α-Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with this compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle Capping->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage after final cycle Purified_Peptide Purified D-Gln containing Peptide Cleavage->Purified_Peptide

Incorporation of this compound in a typical SPPS workflow.

Biological Significance of D-Glutamine Stereochemistry

While L-glutamine is a proteinogenic amino acid with numerous metabolic roles, the biological functions of D-glutamine are less understood but are an active area of research. Recent studies have indicated that D-glutamine can influence the gut microbiota. For instance, D-glutamine has been shown to affect the quorum sensing of Lactiplantibacillus plantarum, a probiotic bacterium.[12] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their behavior in response to population density.

Proposed influence of D-glutamine on bacterial quorum sensing.

This modulation of the gut microbiome by a specific stereoisomer of an amino acid highlights the potential for developing chirally pure compounds for therapeutic applications targeting the microbiota.

Conclusion

The stereochemistry of this compound is a critical factor that dictates its utility in peptide synthesis and its potential biological effects. A thorough understanding and rigorous analytical control of its enantiomeric purity are essential for researchers, scientists, and drug development professionals. The ability to incorporate D-amino acids like D-glutamine into peptides provides a powerful tool for enhancing the stability and therapeutic potential of peptide-based drugs. Furthermore, the emerging roles of D-amino acids in biological systems, such as the modulation of the gut microbiome, open new avenues for research and the development of novel therapeutic strategies.

References

Spectroscopic and Synthetic Profile of Z-D-Gln-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH), a key building block in peptide synthesis and drug development. Due to the limited availability of specific spectroscopic data for the D-enantiomer, data from its corresponding L-enantiomer (Z-L-Gln-OH) is utilized as a close proxy, given that stereoisomerism typically has a negligible impact on NMR, IR, and MS spectra under standard achiral conditions.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Z-L-Gln-OH, which is considered representative for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35m5HPhenyl group (C₆H₅)
~7.25d1HNH (Amide)
~5.05s2HCH₂ (Benzyl)
~4.10m1Hα-CH
~2.15t2Hγ-CH₂
~1.95m2Hβ-CH₂
~6.80 & ~7.30br s2HCONH₂ (Amide)
~12.5br s1HCOOH

Note: Chemical shifts for NH and OH protons are subject to variation based on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Assignment
~174.5COOH (Carboxylic Acid)
~173.0CONH₂ (Amide Carbonyl)
~156.0C=O (Carbamate)
~137.0C (Quaternary, Phenyl)
~128.5CH (Phenyl)
~128.0CH (Phenyl)
~127.5CH (Phenyl)
~65.5CH₂ (Benzyl)
~54.0α-CH
~31.5γ-CH₂
~28.0β-CH₂
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadO-H stretch (Carboxylic acid) & N-H stretch (Amide)
~3050MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
~1715Strong, SharpC=O stretch (Carboxylic acid)
~1690Strong, SharpC=O stretch (Carbamate)
~1650Strong, SharpC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1250StrongC-O stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray (ESI), Positive Ion Molecular Formula: C₁₃H₁₆N₂O₅ Molecular Weight: 280.28 g/mol

m/z (mass-to-charge ratio)Ion AssignmentNotes
281.11[M+H]⁺Protonated molecular ion.
264.10[M+H - NH₃]⁺Loss of ammonia from the side-chain amide.
263.10[M+H - H₂O]⁺Loss of water from the carboxylic acid.
236.11[M+H - COOH]⁺Loss of the carboxylic acid group.
108.06[C₇H₇O]⁺Tropylium ion fragment from the benzyl group.
91.05[C₇H₇]⁺Benzyl cation.

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound) is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C spectra are acquired over a spectral width of ~220 ppm. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The analyte is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture) to a concentration of approximately 10 µg/mL. A small amount of formic acid may be added to promote protonation in positive ion mode.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurements.

  • Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature are optimized to maximize the signal of the molecular ion.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions. The elemental composition can be confirmed by comparing the accurate mass measurement to the theoretical mass.

Visualization of Synthetic Application

This compound is primarily used as a building block in peptide synthesis. The following diagram illustrates a typical workflow for a solution-phase peptide coupling reaction to form a dipeptide.

PeptideCoupling Solution-Phase Dipeptide Synthesis Workflow Z_Gln This compound (N-Protected Amino Acid) Activation Carboxyl Group Activation Z_Gln->Activation 1. Amino_Ester H-AA-OR (C-Protected Amino Acid Ester) Reaction Peptide Bond Formation Amino_Ester->Reaction 3. Coupling_Reagent Coupling Reagent (e.g., EDC, DCC) Coupling_Reagent->Activation Activates Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Activation->Reaction 2. Dipeptide Protected Dipeptide Z-D-Gln-AA-OR Reaction->Dipeptide Byproduct Byproduct (e.g., DCU) Reaction->Byproduct Workup Aqueous Workup & Purification Dipeptide->Workup Byproduct->Workup Final_Product Purified Protected Dipeptide Workup->Final_Product

Caption: Workflow for the synthesis of a protected dipeptide using this compound.

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Glutamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of D-Glutamine and Protecting Group Strategies in Peptide Synthesis

The incorporation of D-amino acids, such as D-glutamine (D-Gln), into peptide sequences is a key strategy for enhancing the therapeutic potential of peptide-based drugs. D-amino acids can significantly increase a peptide's resistance to proteolytic degradation, thereby extending its in-vivo half-life. The side chain of glutamine, however, presents specific challenges during solid-phase peptide synthesis (SPPS), primarily due to its amide group, which can undergo undesirable side reactions.

Protecting groups are essential to prevent these side reactions and ensure the synthesis of high-purity peptides.[1] While the benzyloxycarbonyl (Z or Cbz) group, as in Z-D-Gln-OH, is a well-established Nα-amino protecting group, it is more commonly associated with solution-phase peptide synthesis or Boc-based SPPS.[2] In the widely used Fmoc/tBu SPPS strategy, the Z-group's removal conditions (catalytic hydrogenolysis or strong acids like trifluoroacetic acid) can be incompatible with the resin or other protecting groups.[3]

For glutamine, the most critical aspect of protection is not the Nα-amino group but the side-chain amide. Modern SPPS overwhelmingly favors the use of a side-chain protecting group to prevent common and problematic side reactions. The trityl (Trt) group is the industry standard for this purpose, offering robust protection and enhancing the solubility of the amino acid derivative.[4] Therefore, this document will focus on the use of Nα-Fmoc-D-Gln(Trt)-OH, which represents the current best practice for incorporating D-glutamine into synthetic peptides via SPPS.

Glutamine Side Reactions in SPPS

The primary side reactions involving the glutamine side chain during Fmoc-SPPS are pyroglutamate formation and dehydration. Effective side-chain protection is the most reliable method to mitigate these issues.

Side ReactionDescriptionMitigation Strategies
Pyroglutamate Formation N-terminal glutamine residues can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[5] This reaction is catalyzed by the free N-terminal amine, particularly after Fmoc deprotection, leading to chain termination.[6][7]Primary: Use of a side-chain protecting group such as Trityl (Trt) on the glutamine residue (e.g., Fmoc-D-Gln(Trt)-OH). The bulky Trt group sterically hinders the cyclization.[4] Secondary: For unprotected N-terminal Gln, minimizing the time between Fmoc deprotection and the subsequent coupling step can reduce the extent of this side reaction.
Side-Chain Dehydration During the activation of the carboxylic acid for coupling, the side-chain amide of glutamine can be dehydrated to form a nitrile.[4] This is particularly problematic when using carbodiimide-based activating agents like DCC or DIC.[8] This modification results in a significant impurity that is difficult to separate from the desired peptide.[8]Primary: Use of a side-chain protecting group like Trityl (Trt) effectively prevents dehydration.[4] Secondary: If using unprotected glutamine, avoid carbodiimide-based coupling reagents. Opt for aminium/uronium-based reagents like HBTU, HATU, or PyBOP, which are less likely to cause this side reaction.[8]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Gln(Trt)-OH + Activator) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cycle->Fmoc_Deprotection for n-1 cycles Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection after final AA Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Detailed Protocol: Incorporation of Fmoc-D-Gln(Trt)-OH in Manual SPPS

This protocol outlines a standard procedure for a single coupling cycle of Fmoc-D-Gln(Trt)-OH on a 0.1 mmol scale using a rink amide resin for the synthesis of a C-terminal peptide amide.

1. Materials and Reagents

  • Fmoc-D-Gln(Trt)-OH

  • Rink Amide Resin (or other suitable Fmoc-compatible resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

2. Resin Preparation

  • Place the desired amount of resin (e.g., 200 mg with a loading of 0.5 mmol/g for a 0.1 mmol synthesis) into a fritted reaction vessel.

  • Add DMF (5-10 mL) to the resin and agitate gently for 30-60 minutes to swell the resin.

  • Drain the DMF.

3. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (5-10 mL) to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

4. Coupling of Fmoc-D-Gln(Trt)-OH

  • Activation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 eq., 0.3 mmol, 183.2 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in DMF (~3 mL). Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.[9]

  • Monitoring (Optional): To check for reaction completion, a small sample of resin beads can be removed, washed, and subjected to a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[4]

5. Washing

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

6. Peptide Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing Trp, a scavenger cocktail such as TFA/TIS/H2O/EDT (94:1:2.5:2.5) is recommended.

  • Add the cleavage cocktail to the dried resin (~5-10 mL).

  • Agitate the mixture at room temperature for 2-3 hours. The trityl group from the glutamine side chain will be cleaved simultaneously.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation, Purification, and Final Preparation

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (~40 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure, collected fractions to obtain the final peptide as a white, fluffy powder.

Logical Relationship: Protecting Group Strategy

Protecting_Group_Strategy Start SPPS Goal: Synthesize Target Peptide Problem Problem: Reactive Amino Acid Side Chains Start->Problem Gln_Problem Glutamine Side Chain Issues: - Pyroglutamate Formation - Dehydration to Nitrile Problem->Gln_Problem Strategy Solution: Orthogonal Protecting Group Strategy Gln_Problem->Strategy Fmoc Nα-Protection (Temporary): Fmoc Group (Base Labile) Strategy->Fmoc Trt Side-Chain Protection (Permanent): Trt Group (Acid Labile) Strategy->Trt Result Result: High-Purity Peptide Synthesis Fmoc->Result Trt->Result

Caption: Logic of using an orthogonal protecting group strategy in Fmoc-SPPS for glutamine.

References

Application Notes and Protocols for the Use of Z-D-Gln-OH in Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Gln-OH (N-α-Benzyloxycarbonyl-D-glutamine) is a crucial building block in the synthesis of peptides containing the unnatural D-enantiomer of glutamine. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable attribute for therapeutic candidates.[1] This document provides detailed application notes and protocols for the effective use of this compound in solution-phase peptide synthesis (SPPS), a versatile method for preparing peptides on a larger scale. We will address the key challenges associated with glutamine coupling and provide recommendations for optimal reaction conditions.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing successful coupling strategies.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
Appearance White to off-white powder
Melting Point 138-142 °C
Solubility Soluble in DMSO and methanol.
Storage Keep in a dark place, sealed in a dry environment at room temperature.

Key Considerations in this compound Coupling

The primary challenge in coupling glutamine residues, including this compound, is the potential for side reactions involving the side-chain amide group.

Side Reactions
  • Nitrile Formation: The most significant side reaction is the dehydration of the glutamine side-chain amide to form a nitrile. This is particularly prevalent when using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[2] This modification introduces a non-natural amino acid residue into the peptide sequence, potentially altering its structure and biological activity.

  • Pyroglutamate Formation: While more common when glutamine is at the N-terminus of a peptide, intramolecular cyclization to form a pyroglutamyl (pGlu) residue can occur under certain conditions, leading to chain termination.

To mitigate these side reactions, the choice of coupling reagent and reaction conditions is critical.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for a successful and high-fidelity peptide synthesis. The following table summarizes the performance and key considerations for common reagent classes used in solution-phase synthesis with this compound.

Reagent ClassRepresentative ReagentsCoupling EfficiencySide Reaction Risk (Nitrile Formation)Key AdvantagesPotential Disadvantages
Carbodiimides DCC/HOBt, EDC/HOBtGoodHighCost-effective, readily available.[3]Prone to causing dehydration of the glutamine side chain.[2] Byproducts can be difficult to remove.
Phosphonium Salts PyBOP, BOPHighLowRapid reaction times, high yields, and minimal racemization.[4] BOP does not generate glutamine dehydration byproducts.[5]Byproducts can be challenging to remove in solution-phase. BOP is toxic due to the formation of HMPA.
Aminium/Uronium Salts HBTU, HATUVery HighLowVery fast and efficient coupling with low racemization.[2]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound to a C-terminally protected amino acid or peptide ester (H-Xaa-OR) in solution.

Note: Always work under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of activated species.

Protocol 1: Coupling of this compound using PyBOP

This protocol utilizes a phosphonium salt-based reagent to promote efficient coupling while minimizing side reactions.

Materials:

  • This compound

  • Amino acid/peptide ester (H-Xaa-OR)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the amino acid/peptide ester (1.0 eq.) in anhydrous DMF.

  • Add PyBOP (1.1 eq.) to the solution.

  • Add DIPEA (2.0-2.5 eq.) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Dilute the reaction mixture with a large volume of ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Coupling of this compound using EDC/HOBt

This protocol employs a carbodiimide reagent with an additive to suppress racemization, though caution is advised regarding potential nitrile formation.

Materials:

  • This compound

  • Amino acid/peptide ester hydrochloride (H-Xaa-OR·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF.

  • In a separate flask, dissolve or suspend the amino acid/peptide ester hydrochloride (1.0 eq.) in the same anhydrous solvent and cool to 0 °C in an ice bath.

  • Add NMM or TEA (1.0 eq.) to the amino acid ester solution to neutralize the hydrochloride salt.

  • To the solution of this compound and HOBt, add EDC·HCl (1.2 eq.) and stir for 15-20 minutes at 0 °C for pre-activation.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The following table provides illustrative quantitative data for the solution-phase synthesis of a model dipeptide, Z-D-Gln-Gly-OEt. These values are based on typical outcomes and may vary depending on the specific reaction conditions and scale.

Coupling ReagentSolventReaction Time (h)Typical Yield (%)Purity after Work-up (%)
PyBOP/DIPEA DMF285-95>90
EDC/HOBt DCM870-85>85
HATU/DIPEA DMF1.590-98>95

Visualizations

G General Workflow for Solution-Phase Peptide Coupling of this compound cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Z_D_Gln_OH This compound Activation Activation of this compound Z_D_Gln_OH->Activation H_Xaa_OR H-Xaa-OR Coupling Nucleophilic Attack by H-Xaa-OR H_Xaa_OR->Coupling Coupling_Reagent Coupling Reagent (e.g., PyBOP, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA, NMM) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Extraction Aqueous Extraction Coupling->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Protected Dipeptide Z-D-Gln-Xaa-OR Purification->Product

Caption: General workflow for the solution-phase coupling of this compound.

G Decision Logic for Coupling Reagent Selection start Start: Need to couple this compound q1 Is minimizing side reactions (nitrile formation) the top priority? start->q1 a1_yes Use Phosphonium (PyBOP) or Aminium/Uronium (HATU) Reagents q1->a1_yes Yes a1_no Is cost the primary concern? q1->a1_no No a2_yes Use Carbodiimide (EDC/HOBt) with careful monitoring a1_no->a2_yes Yes a2_no Consider Phosphonium (PyBOP) as a balance of cost and efficiency a1_no->a2_no No

Caption: Decision logic for selecting a suitable coupling reagent for this compound.

Applications of Peptides Containing D-Glutamine

Peptides incorporating D-glutamine are of significant interest in drug development and nutritional science. The D-configuration imparts resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.[1] Glutamine peptides are known to play a role in maintaining intestinal barrier function, supporting the immune system, and promoting recovery from stress.[6][7] Consequently, D-glutamine-containing peptides are being explored for their potential in:

  • Clinical Nutrition: As stable sources of glutamine for patients with gastrointestinal disorders or those in critical care.[8]

  • Sports Nutrition: To enhance recovery, support muscle protein synthesis, and bolster the immune system in athletes.[1]

  • Drug Delivery: As components of peptide-based drug carriers, where their stability can improve the pharmacokinetic profile of the conjugated therapeutic agent.

G Potential Signaling Pathways Influenced by D-Glutamine Peptides cluster_intestinal Intestinal Health cluster_immune Immune Response D_Gln_Peptide D-Glutamine Peptide Tight_Junctions Regulation of Tight Junctions D_Gln_Peptide->Tight_Junctions Mucin_Production Increased Mucin Production D_Gln_Peptide->Mucin_Production Intestinal_Flora Modulation of Intestinal Flora D_Gln_Peptide->Intestinal_Flora Inflammatory_Response Modulation of Inflammatory Response D_Gln_Peptide->Inflammatory_Response Immune_Cell_Function Support of Immune Cell Function D_Gln_Peptide->Immune_Cell_Function Intestinal_Barrier Enhanced Intestinal Barrier Function Tight_Junctions->Intestinal_Barrier Mucin_Production->Intestinal_Barrier Intestinal_Flora->Intestinal_Barrier Immune_Homeostasis Improved Immune Homeostasis Inflammatory_Response->Immune_Homeostasis Immune_Cell_Function->Immune_Homeostasis

Caption: Potential signaling pathways influenced by D-glutamine peptides.

References

Application Notes and Protocols for the Deprotection of Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its susceptibility to removal by specific deprotection methods.[1][2] Z-D-Gln-OH is a key building block in the synthesis of peptides and peptidomimetics containing D-glutamine. The selective and efficient removal of the Z-group is a critical step to enable further peptide chain elongation or final deprotection of a synthetic peptide.[3]

This document provides detailed application notes and experimental protocols for the two most common methods for the deprotection of this compound: catalytic hydrogenation and acidolysis. The choice of method depends on the presence of other protecting groups in the molecule and the overall synthetic strategy.[3]

Deprotection Strategies

Two primary strategies for the removal of the Z-group from this compound are catalytic hydrogenation and acidolysis.

  • Catalytic Hydrogenation: This is a mild and clean method for Z-group removal, proceeding without the formation of harsh byproducts.[2] It is often the preferred method when the peptide does not contain other groups susceptible to reduction, such as C=C double bonds or certain sulfur-containing residues.[4][5] The Z-group is cleaved by hydrogen gas in the presence of a palladium catalyst.[2][5]

  • Acidolysis: This method involves the use of strong acids to cleave the Z-group.[3] It is a robust alternative when catalytic hydrogenation is not feasible. Common reagents include hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[3] Careful consideration of other acid-labile protecting groups within the molecule is necessary when employing this strategy.[3]

Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on charcoal (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Dissolution: Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.[5]

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol or ethanol.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to obtain the deprotected D-Gln-OH.

Workflow for Catalytic Hydrogenation:

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product This compound This compound Dissolution Dissolution This compound->Dissolution MeOH or EtOH Catalyst_Addition Catalyst_Addition Dissolution->Catalyst_Addition 10% Pd/C Hydrogenation Hydrogenation Catalyst_Addition->Hydrogenation H2 (gas) Filtration Filtration Hydrogenation->Filtration Reaction monitoring (TLC/HPLC) Concentration Concentration Filtration->Concentration D-Gln-OH D-Gln-OH Concentration->D-Gln-OH cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product This compound This compound Dissolution Dissolution This compound->Dissolution Glacial Acetic Acid Acid_Addition Acid_Addition Dissolution->Acid_Addition 33% HBr in Acetic Acid Stirring Stirring Acid_Addition->Stirring Room Temperature Precipitation Precipitation Stirring->Precipitation Reaction monitoring (TLC/HPLC) Isolation Isolation Precipitation->Isolation Cold Diethyl Ether D-Gln-OH.HBr D-Gln-OH.HBr Isolation->D-Gln-OH.HBr Z_Gln_Peptide Z-Gln-Peptide Deprotection Z-Group Deprotection (Hydrogenation or Acidolysis) Z_Gln_Peptide->Deprotection Free_Amine H2N-Gln-Peptide Deprotection->Free_Amine Coupling Peptide Coupling Free_Amine->Coupling Elongated_Peptide Z-AA-Gln-Peptide Coupling->Elongated_Peptide Next_AA Z-AA-OH Next_AA->Coupling

References

Application Notes and Protocols for Z-D-Gln-OH Containing Peptides in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamine is an essential amino acid for in vitro cell culture, playing a critical role in cellular energy metabolism, protein synthesis, and nucleotide biosynthesis.[1] However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[2] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and the production of biotherapeutics.[2] To overcome this limitation, the use of stabilized dipeptides containing glutamine has become a standard practice in modern cell culture.

This document provides detailed application notes and protocols for the use of Z-D-Gln-OH (N-α-benzyloxycarbonyl-D-glutamine) containing peptides as a stable source of glutamine in cell culture. While specific data on this compound containing peptides is not extensively available, the principles and protocols outlined here are based on the well-documented applications of other stabilized L-glutamine dipeptides, such as L-alanyl-L-glutamine and L-glycyl-L-glutamine. The "Z" (benzyloxycarbonyl) group is a common protecting group in peptide synthesis, and the "D" configuration of glutamine may offer enhanced stability against enzymatic degradation. Researchers using a novel peptide such as one containing this compound should perform initial validation studies based on the protocols provided herein.

The primary advantage of using a stabilized glutamine dipeptide is its resistance to spontaneous degradation, leading to a controlled release of glutamine and minimizing the accumulation of toxic ammonia. This results in enhanced cell viability, extended culture duration, and increased productivity, particularly in high-density cultures like those of Chinese Hamster Ovary (CHO) and hybridoma cells.

Physicochemical and Performance Characteristics

The use of stabilized glutamine dipeptides offers significant advantages over free L-glutamine in cell culture media. The following table summarizes the key physicochemical and performance characteristics, comparing L-glutamine with commonly used stabilized dipeptides. These properties are expected to be similar for a this compound containing peptide, although specific values would require experimental determination.

PropertyL-GlutamineL-Alanyl-L-GlutamineL-Glycyl-L-GlutamineThis compound Containing Peptide (Expected)
Molecular Weight 146.14 g/mol 217.22 g/mol 203.19 g/mol Dependent on the other amino acid
Solubility in Water 35 g/L at 25°C[3]586 g/L at room temperature[3]High solubilityHigh solubility expected
Stability in Aqueous Solution Unstable, degrades to ammonia and pyroglutamic acid[3]Highly stable in aqueous solution[3]More stable than L-glutamine[3]Highly stable expected
Autoclavability No[3]Yes[3]Yes[4]Expected to be stable
Degradation Rate at 37°C Significant degradation within days; half-life of approximately one week.[3]Predicted shelf-life of 7.1 months at 40°C and pH 6.0.[3]More stable than L-glutamine, with degradation rates influenced by the N-terminal amino acid.[3]Low degradation rate expected
Ammonia Accumulation High[3]Low[3]Low[5]Low accumulation expected

Cell Culture Applications

The primary application of this compound containing peptides in cell culture is as a direct substitute for L-glutamine to enhance culture stability and performance.

Key Applications Include:

  • Biopharmaceutical Production: In large-scale bioreactors for the production of monoclonal antibodies and other recombinant proteins, maintaining low ammonia levels is crucial for maximizing product yield and quality.[6]

  • High-Density Cell Cultures: In perfusion and fed-batch cultures where cells reach high densities, the accumulation of toxic byproducts is a major limiting factor. Stabilized glutamine sources are essential for sustaining these cultures.

  • 3D Cell Culture and Organoids: The long-term nature of 3D and organoid cultures requires stable media components to ensure the viability and proper development of these complex structures. Glutamine supplementation has been shown to promote the expansion of intestinal organoids.[7]

  • Drug Discovery and Toxicity Screening: Consistent and reproducible cell culture conditions are paramount for accurate drug screening. The use of stabilized glutamine dipeptides reduces variability in experimental results.

  • Cancer Research: Given the "glutamine addiction" of many cancer cells, a stable glutamine source is critical for studying cancer cell metabolism and testing glutamine metabolism-targeted therapies.[8]

Experimental Protocols

Protocol 1: Determining Optimal Concentration of a this compound Containing Peptide

This protocol describes a method to determine the optimal concentration of a novel glutamine-containing peptide for a specific cell line.

Materials:

  • Basal cell culture medium (glutamine-free)

  • Cell line of interest

  • This compound containing peptide stock solution (e.g., 100 mM, sterile filtered)

  • L-glutamine solution (e.g., 200 mM)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • Media Preparation:

    • Prepare a series of test media by supplementing the basal (L-glutamine-free) medium with different concentrations of the this compound containing peptide (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mM).

    • Prepare a positive control medium by supplementing the basal medium with the standard concentration of L-glutamine for your cell line (e.g., 2 mM or 4 mM).

    • Prepare a negative control medium (basal medium without any glutamine source).

  • Treatment: Remove the seeding medium and replace it with 100 µL of the prepared test and control media.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for a period of 24 to 96 hours.

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for 1-4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a plate reader.[3]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Compare the results from the different peptide concentrations to the positive and negative controls to determine the optimal concentration that supports maximal cell growth.

Protocol 2: Comparative Analysis of Cell Growth and Viability

This protocol outlines a method to directly compare the effects of a this compound containing peptide with L-glutamine on cell growth and viability over time.

Materials:

  • Cell line of interest (e.g., CHO, Hybridoma)

  • Basal cell culture medium (glutamine-free)

  • This compound containing peptide stock solution

  • L-glutamine solution

  • Shake flasks or multi-well plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Media Preparation: Prepare two types of culture media: one supplemented with the optimal concentration of the this compound containing peptide (determined in Protocol 1) and another with the standard concentration of L-glutamine.

  • Cell Seeding: Seed cells into triplicate shake flasks or wells for each condition at a density of 0.5 - 2.0 x 10⁵ cells/mL.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation for suspension cultures).

  • Sampling and Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), collect a sample from each culture.

    • Mix the cell suspension well.

    • Dilute the sample with trypan blue solution.

    • Count the viable and non-viable cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the viable cell density and percent viability over time for both conditions. This will allow for a direct comparison of the growth kinetics and culture longevity.

Protocol 3: Measurement of Ammonia and Lactate Accumulation

This protocol describes how to measure the concentration of ammonia and lactate in the cell culture supernatant.

Materials:

  • Cell culture supernatants collected at various time points from Protocol 2.

  • Ammonia and lactate assay kits (e.g., enzymatic kits, gas sensing electrodes).

  • Spectrophotometer or appropriate measurement device.

Procedure:

  • Sample Preparation: Collect cell culture supernatants at different time points. Centrifuge the samples to remove cells and debris, then filter through a 0.22 µm syringe filter.

  • Ammonia and Lactate Measurement:

    • Follow the instructions provided with the commercial assay kits for the quantification of ammonia and lactate.

    • For enzymatic assays, this typically involves mixing the supernatant with a reagent mixture and measuring the change in absorbance at a specific wavelength (e.g., 340 nm for assays based on NADH/NAD+).[10]

  • Data Analysis: Plot the concentration of ammonia and lactate over time for cultures grown with the this compound containing peptide and L-glutamine. This will demonstrate the reduced accumulation of toxic byproducts when using the stabilized dipeptide.

Protocol 4: Quantification of Monoclonal Antibody (mAb) Production

For researchers working with antibody-producing cell lines, this protocol outlines a method to quantify mAb concentration in the supernatant.

Materials:

  • Cell culture supernatants collected at the end of the culture from Protocol 2.

  • Protein A affinity chromatography system (e.g., HPLC).

  • Binding and elution buffers for Protein A chromatography.

  • Purified mAb standard of known concentration.

Procedure:

  • Sample Preparation: Prepare the cell culture supernatants as described in Protocol 3.

  • Standard Curve Preparation: Prepare a series of dilutions of the purified mAb standard to create a standard curve.

  • HPLC Analysis:

    • Equilibrate the Protein A column with the binding buffer.[3]

    • Inject a fixed volume of the filtered supernatant or a standard solution onto the column.[3]

    • Wash the column with binding buffer to remove unbound proteins.

    • Elute the bound mAb with the elution buffer.

    • Detect the eluted mAb by absorbance at 280 nm.

  • Data Analysis: Calculate the mAb concentration in the samples by comparing the peak areas to the standard curve. Compare the final mAb titers from cultures grown with the this compound containing peptide and L-glutamine. Studies have shown that replacing L-glutamine with L-alanyl-L-glutamine can lead to higher antibody titers.[11]

Signaling Pathways and Mechanisms of Action

Glutamine plays a central role in numerous cellular signaling pathways, particularly in cancer cells. The controlled and sustained release of glutamine from a stabilized dipeptide can modulate these pathways, impacting cell proliferation, survival, and metabolism.

Glutamine Metabolism and Transport

Dipeptides like this compound are typically transported into the cell via peptide transporters.[12] Once inside, cytosolic peptidases are expected to hydrolyze the peptide bond, releasing D-glutamine and the other amino acid. The released D-glutamine would then enter various metabolic pathways. L-glutamine is a key anabolic substrate that contributes to:

  • Energy Production: It can be converted to α-ketoglutarate and enter the tricarboxylic acid (TCA) cycle.[13]

  • Biosynthesis: It serves as a nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other macromolecules.[14]

  • Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[14]

cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound-Peptide This compound-Peptide Peptide_Transporter Peptide Transporter This compound-Peptide->Peptide_Transporter This compound-Peptide_in This compound-Peptide D-Glutamine D-Glutamine This compound-Peptide_in->D-Glutamine Peptidases Other_AA Other Amino Acid This compound-Peptide_in->Other_AA Glutamate Glutamate D-Glutamine->Glutamate Glutaminase Biosynthesis Nucleotide, Amino Acid, and Protein Synthesis D-Glutamine->Biosynthesis Nitrogen Donor aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle aKG->TCA_Cycle Peptide_Transporter->this compound-Peptide_in

Caption: Cellular uptake and metabolism of a glutamine-containing dipeptide.

Key Signaling Pathways Influenced by Glutamine Metabolism

In cancer cells, glutamine metabolism is intricately linked with major signaling pathways that drive proliferation and survival.

  • mTORC1 Signaling: Glutamine can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[15] The export of intracellular glutamine in exchange for leucine is one mechanism that activates mTORC1.[15]

  • c-Myc Regulation: The oncogene c-Myc can drive glutamine uptake and metabolism, creating a feed-forward loop that supports rapid cell proliferation.[16]

  • HIF-1α Signaling: Under hypoxic conditions, common in solid tumors, HIF-1α can upregulate glutamine transporters and metabolism to support cell survival.[16]

cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis mTORC1 mTORC1 Glutamine->mTORC1 activates via leucine exchange aKG α-Ketoglutarate Glutaminolysis->aKG aKG->mTORC1 activates Proliferation Proliferation mTORC1->Proliferation Biosynthesis Biosynthesis mTORC1->Biosynthesis cMyc c-Myc cMyc->Glutamine upregulates transporters cMyc->Proliferation HIF1a HIF-1α HIF1a->Glutamine upregulates transporters Survival Survival HIF1a->Survival

Caption: Key signaling pathways regulated by glutamine metabolism in cancer.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel this compound containing peptide as a substitute for L-glutamine in cell culture.

cluster_setup Phase 1: Initial Setup and Optimization cluster_comparison Phase 2: Comparative Culture cluster_analysis Phase 3: Data Analysis Prepare_Stock Prepare Sterile Stock of this compound Peptide Determine_Conc Determine Optimal Concentration (Protocol 1) Prepare_Stock->Determine_Conc Culture_Setup Set up Cultures with: 1. This compound Peptide 2. L-Glutamine (Control) Determine_Conc->Culture_Setup Monitor_Growth Monitor Cell Growth and Viability (Protocol 2) Culture_Setup->Monitor_Growth Analyze_Metabolites Measure Ammonia and Lactate (Protocol 3) Monitor_Growth->Analyze_Metabolites Analyze_Product Quantify Product Titer (e.g., mAb) (Protocol 4) Monitor_Growth->Analyze_Product Final_Analysis Compare Performance and Draw Conclusions Analyze_Metabolites->Final_Analysis Analyze_Product->Final_Analysis

Caption: Experimental workflow for evaluating a glutamine-containing peptide.

Conclusion

The use of stabilized glutamine dipeptides, such as those containing this compound, represents a significant advancement in cell culture technology. By providing a stable and reliable source of glutamine, these peptides can lead to more robust and reproducible cell culture processes, ultimately improving the quality and yield of biopharmaceutical products and enhancing the reliability of cell-based assays. The protocols and information provided in this document serve as a comprehensive guide for researchers to effectively incorporate and validate the use of novel glutamine-containing peptides in their specific cell culture systems. Initial validation of any new peptide is crucial to determine its optimal concentration and confirm its benefits for a particular cell line and application.

References

Application Notes and Protocols for Z-D-Gln-OH as a Glutamine Analogue in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-D-Gln-OH, or N-benzyloxycarbonyl-D-glutamine, is a protected form of the D-isomer of glutamine.[1][2] In metabolic studies, the distinction between D and L isomers of amino acids is critical. While L-glutamine is a vital nutrient for rapidly proliferating cells, particularly cancer cells, and serves as a key substrate for energy production and biosynthesis, D-isomers are generally not metabolized by mammalian cells.[2][3] Therefore, this compound is most appropriately used as a negative control in experiments to distinguish specific metabolic effects of L-glutamine analogues from non-specific effects of molecule uptake or chemical structure.

These notes provide a framework for utilizing glutamine analogues in metabolic research, with a focus on targeting the metabolic dependency of cancer cells on glutamine, often termed "glutamine addiction."[4][5][6]

Application Notes

Principle of Targeting Glutamine Metabolism

Many cancer cells exhibit a high metabolic rate and reprogram their nutrient utilization to support continuous growth and proliferation.[6][7] Beyond glucose, L-glutamine is a critical nutrient that fuels the tricarboxylic acid (TCA) cycle, supports the synthesis of nucleotides, amino acids, and fatty acids, and contributes to redox homeostasis through the production of glutathione (GSH).[3][4][5][7] This dependency makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention. Glutamine analogues are designed to interfere with these pathways, leading to metabolic stress and cell death in "glutamine-addicted" cancer cells.[6][8]

Mechanism of Action of Glutamine Analogues

Glutamine analogues can exert their effects through several mechanisms:

  • Inhibition of Glutamine Transporters: By blocking the uptake of extracellular glutamine, analogues can induce intracellular glutamine starvation.

  • Inhibition of Glutaminase (GLS): This is a primary target, as GLS catalyzes the first step of glutaminolysis, the conversion of glutamine to glutamate.[7][9] Inhibition of GLS blocks the entry of glutamine-derived carbon and nitrogen into central metabolism.

  • Inhibition of Downstream Enzymes: Analogues can also target other enzymes that utilize glutamine or its metabolites.

The intended use of this compound in this context would be to demonstrate that the observed effects of a metabolically active L-analogue are not due to non-specific interactions.

Signaling Pathway: Overview of Glutamine Metabolism

The following diagram illustrates the central role of glutamine in cellular metabolism and highlights key points of inhibition for glutamine analogues.

Glutamine Metabolism Pathway Overview of Glutamine Metabolism and Inhibition Glutamine_ext Extracellular Glutamine ASCT2 ASCT2/ SLC1A5 Glutamine_ext->ASCT2 Uptake Glutamine_int Intracellular Glutamine Biosynthesis Nucleotide, Amino Acid, Fatty Acid Synthesis Glutamine_int->Biosynthesis GLS GLS Glutamine_int->GLS Glutaminolysis Glutamate Glutamate GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH GLUD_TA GLUD/Transaminases Glutamate->GLUD_TA aKG α-Ketoglutarate TCA TCA Cycle aKG->TCA Anaplerosis Inhibitor Glutamine Analogue (e.g., DON, CB-839) Inhibitor->ASCT2 Inhibitor->GLS ZDGLN This compound (Negative Control) ZDGLN->ASCT2 No Inhibition ZDGLN->GLS No Inhibition ASCT2->Glutamine_int GLS->Glutamate GLUD_TA->aKG

Caption: Glutamine metabolism pathway and points of therapeutic intervention.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol details the steps to assess the dose-dependent effect of a glutamine analogue on the viability of cancer cells in culture. This compound should be run in parallel as a negative control.

Materials:

  • Cancer cell line of interest (e.g., a known "glutamine-addicted" line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glutamine analogue (e.g., CB-839)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge, resuspend in fresh medium, and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the glutamine analogue and this compound in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium-only wells).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value using a non-linear regression curve fit.

Experimental Workflow: Cell Viability Assay

Experimental Workflow for Cell Viability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compounds A->C B 2. Prepare Serial Dilutions of Glutamine Analogue and this compound (Control) B->C D 4. Incubate for 48-72 hours C->D E 5. Add Viability Reagent D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for determining the IC50 of a glutamine analogue.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13139-52-1[1][10]
Molecular Formula C₁₃H₁₆N₂O₅[1][10]
Molecular Weight 280.28 g/mol [1][10]
Appearance White crystalline solid[1]
Melting Point 138-142°C[1]
Solubility Low solubility in water[1]

Table 2: Example IC₅₀ Values for a Glutamine Analogue (Compound X) vs. This compound

Cell LineTissue of OriginGlutamine DependenceIC₅₀ of Compound X (µM)IC₅₀ of this compound (µM)
A549 Lung CarcinomaHigh1.5> 100
HCT116 Colon CarcinomaHigh2.8> 100
MCF-7 Breast CarcinomaModerate15.2> 100
HEK293 Embryonic KidneyLow85.0> 100

Data are hypothetical and for illustrative purposes only.

This table clearly demonstrates the selective cytotoxicity of the active glutamine analogue (Compound X) against glutamine-dependent cancer cells, whereas the negative control (this compound) shows no significant effect, confirming the specificity of the metabolic inhibition.

References

Application Notes and Protocols for the Incorporation of Z-D-Gln-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Use of Z-D-Gln-OH in Peptide Synthesis

The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. D-amino acids can significantly increase the proteolytic stability of peptides, thereby extending their in-vivo half-life.[1] N-α-benzyloxycarbonyl-D-glutamine (this compound) is a derivative of the D-enantiomer of glutamine, featuring the benzyloxycarbonyl (Z or Cbz) group for α-amino protection. The Z-group, a foundational protecting group in peptide synthesis, is valued for its stability and its role in preventing racemization.[2]

The primary challenge when incorporating glutamine into a peptide sequence lies with its side-chain amide, which is susceptible to side reactions, particularly dehydration to a nitrile when activated with carbodiimide reagents, and pyroglutamate formation.[3][4][5][6] While side-chain protection (e.g., with a Trityl group) is common in Fmoc-based Solid-Phase Peptide Synthesis (SPPS),[3][4] the use of this compound with an unprotected side chain is feasible with careful selection of coupling methods.

These application notes provide a comprehensive guide to the strategies and protocols for the successful incorporation of this compound into peptide sequences using SPPS.

Protecting Group Strategy and Compatibility

The Z-group is a urethane-type protecting group typically removed by catalytic hydrogenolysis (H₂/Pd) or under strong acidic conditions (e.g., HBr/AcOH, HF).[1][2] Its compatibility with the two major SPPS strategies is a key consideration.

  • Fmoc/tBu Strategy: This is the most common SPPS method, using a base-labile Fmoc group for N-α protection and acid-labile groups (like tBu, Trt, Boc) for side-chain protection.[7] The Z-group is stable under the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal.[2] This makes this compound compatible with the elongation cycle. However, the final cleavage from the resin using strong trifluoroacetic acid (TFA) cocktails may partially or fully cleave the Z-group, making the strategy non-orthogonal if N-terminal Z-protection is desired in the final peptide.[1]

  • Boc/Bzl Strategy: In this approach, the N-α protection is the acid-labile Boc group (removed by moderate TFA), and side-chain protection is provided by benzyl-based groups (removed by strong acids like HF).[8] The Z-group is chemically similar to the benzyl-based side-chain protecting groups and is stable to the moderate acid used for Boc deprotection. It is removed during the final cleavage with strong acid (HF), making this compound a suitable building block for this strategy.[3]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical to prevent side-chain dehydration of the unprotected glutamine. The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is highly recommended as it suppresses this side reaction.[5]

Coupling Reagent/AdditiveActivation MethodAdvantagesDisadvantagesSuitability for this compound
HBTU/HOBt/DIPEA Aminium SaltFast coupling, high efficiency, suppresses racemization.Requires a base which can increase racemization risk for sensitive residues.Excellent: Widely used and effective. The HOBt additive is crucial for preventing nitrile formation.
HATU/DIPEA Aminium SaltEven more efficient than HBTU, especially for hindered couplings.Higher cost.Excellent: Recommended for difficult sequences where coupling to this compound might be slow.
DIC/HOBt CarbodiimideCost-effective, simple activation.[9]Forms a urea byproduct (DIU) which is soluble but must be washed away.[6] Risk of nitrile formation if HOBt is omitted.[3][6]Good: A reliable and economical choice. The use of HOBt is mandatory to minimize side reactions.[5][6]
DCC/HOBt CarbodiimideCost-effective for solution-phase.Forms an insoluble urea byproduct (DCU), making it unsuitable for SPPS.[6][9]Not Recommended for SPPS

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc/tBu SPPS

This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard Fmoc-compatible resin (e.g., Rink Amide).

1. Resin Swelling and Initial Deprotection:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
  • Drain the DMF.
  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
  • Add fresh 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[10]
  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

2. This compound Coupling Step:

  • Pre-activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF.[10]
  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the mixture and agitate for 2 minutes to pre-activate the amino acid.[10][11]
  • Coupling: Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • Monitoring: Perform a Kaiser test to confirm complete coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[10]
  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

3. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 1) and coupling (Step 2) cycles for the subsequent amino acids in the sequence.

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, perform a final Fmoc deprotection.
  • Wash the resin with DMF and DCM, then dry under vacuum.
  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin.[4]
  • Agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin, remove side-chain protecting groups, and likely remove the N-terminal Z-group as well.[1]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

Protocol 2: Alternative Z-Group Deprotection (Catalytic Hydrogenation)

If the N-terminal Z-group is desired on the final cleaved peptide (and an acid-labile linker like 2-chlorotrityl chloride resin was used), it can be selectively removed post-cleavage.

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol).

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere for 2-4 hours.[11]

  • Filter the catalyst through celite and concentrate the solution to obtain the deprotected peptide.

Protocol 3: Purification and Analysis
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and dilute with the initial mobile phase buffer.[12]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][11]

    • Mobile Phase A: 0.1% TFA in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Gradient: Run a linear gradient of increasing Buffer B concentration to elute the peptide.[12]

  • Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product as a white powder.[13]

Visualizations

SPPS_Workflow start_node Start: Resin resin_swell Swollen Resin start_node->resin_swell 1. Swell in DMF process_node process_node decision_node decision_node end_node Final Peptide deprotection Free N-Terminus resin_swell->deprotection 2. Deprotection (e.g., 20% Piperidine/DMF) coupling Coupling Reaction (2 hours) deprotection->coupling 3. Add Activated This compound kaiser_test Kaiser Test Complete? coupling->kaiser_test 4. Monitor kaiser_test->coupling No (Positive) Recouple wash Wash (DMF, DCM) kaiser_test->wash Yes (Negative) next_cycle next_cycle wash->next_cycle More Amino Acids? next_cycle:e->deprotection:n Yes cleavage 5. Cleavage & Deprotection (TFA Cocktail) next_cycle->cleavage No purification Crude Peptide Purify (RP-HPLC) cleavage->purification 6. Precipitate purification->end_node

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Coupling_Decision_Workflow start_node Start: Couple this compound q1 Is the sequence known to be difficult (steric hindrance)? start_node->q1 question_node question_node reagent_node reagent_node outcome_node outcome_node use_hatu Use HATU/DIPEA q1->use_hatu Yes use_hbtu Use HBTU/HOBt/DIPEA or DIC/HOBt q1->use_hbtu No outcome1 Highest coupling efficiency for hindered reactions. use_hatu->outcome1 outcome2 Standard, reliable methods. HOBt is essential to prevent Gln side-chain dehydration. use_hbtu->outcome2

Caption: Decision workflow for selecting a coupling reagent for this compound.

Troubleshooting_Workflow problem_node problem_node check_node check_node solution_node solution_node problem1 Problem: Incomplete Coupling (Positive Kaiser Test) check1 Reagents Fresh? problem1->check1 solution1a Use fresh coupling reagents and anhydrous solvents. check1->solution1a No check2 Hindered Sequence? check1->check2 Yes solution1b Increase coupling time to 4h. Double couple. Switch to HATU. check2->solution1b Yes solution1c Repeat coupling step with freshly prepared reagents. check2->solution1c No problem2 Problem: Mass Spec shows -18 Da (Dehydration) check3 Was HOBt or analogue used? problem2->check3 solution2a HOBt is mandatory when coupling unprotected Gln, especially with carbodiimides. check3->solution2a No solution2b Ensure HOBt is fully dissolved and active. Avoid prolonged pre-activation times. check3->solution2b Yes

Caption: Troubleshooting guide for common issues during the incorporation of this compound.

References

Application Notes and Protocols for Monitoring Z-D-Gln-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving N-α-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH), a critical N-protected amino acid derivative used in peptide synthesis and other pharmaceutical applications. Accurate monitoring of its reactions is essential for process optimization, quality control, and ensuring the desired product formation while minimizing side reactions and impurities.

This document outlines four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and a proposed framework for the development of an Enzymatic Assay.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of chemical reactions by separating the starting materials, intermediates, products, and byproducts. For this compound, a reversed-phase HPLC method is typically employed to resolve the polar amino acid derivatives.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To quantify the consumption of this compound and the formation of products over time.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • This compound reference standard

  • Reaction components (for specificity assessment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Water.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by dilution in cold mobile phase A or addition of an acid).

    • Dilute the quenched sample with mobile phase A to a concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 214 nm or 254 nm (for the benzyloxycarbonyl group)

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of this compound and any identified products.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the reaction samples using the calibration curve.

    • Plot the concentration of this compound versus time to monitor the reaction kinetics.

Quantitative Data Summary
ParameterTypical ValueReference/Notes
Linearity Range4 - 50 µg/mLBased on a validated method for glutamine.[1][2]
Correlation Coefficient (r²)≥ 0.999General requirement for linearity.[1][2]
Limit of Detection (LOD)~0.11 µg/mLBased on a validated method for glutamine.[1][2]
Limit of Quantitation (LOQ)~0.35 µg/mLBased on a validated method for glutamine.[1][2]
Accuracy (% Recovery)98 - 102%Typical range for method validation.
Precision (%RSD)< 2%Typical requirement for repeatability.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase G Inject into HPLC A->G B Prepare Standards K Create Calibration Curve B->K C Sample Reaction at t=x D Quench Reaction C->D E Dilute Sample D->E F Filter Sample E->F F->G H UV Detection G->H I Data Acquisition H->I J Integrate Peaks I->J L Quantify Analytes J->L K->L M Plot Kinetics L->M LCMS_Logic A This compound in Reaction B LC Separation (Reversed-Phase) A->B C ESI Source (Positive Mode) B->C D Q1: Precursor Ion Selection (e.g., m/z 281.1) C->D E Q2: Collision Cell (CID) D->E F Q3: Product Ion Selection E->F G Detector F->G I Identification (Product Ion Scan) F->I H Quantification (MRM) G->H NMR_Workflow cluster_setup Reaction Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_quant Quantification & Kinetics A Combine Reactants in Deuterated Solvent B Add Internal Standard (Optional) A->B C Transfer to NMR Tube B->C D Acquire Spectrum (t=0) C->D E Acquire Spectra at Regular Intervals (t=x) D->E F Process Spectra (FT, Phase, Baseline) E->F Time Series Data G Identify Characteristic Peaks F->G H Integrate Peaks G->H I Calculate Relative Concentrations H->I J Plot Concentration vs. Time I->J Enzyme_Dev A Reaction Sample containing This compound B Step 1: Deprotection (Removal of Z-group) A->B C Release of D-Glutamine B->C D Step 2: Enzymatic Detection C->D F H₂O₂ Production D->F E D-Amino Acid Oxidase E->D G HRP + Fluorogenic Substrate F->G H Fluorescent Signal G->H I Quantification H->I

References

Application Notes and Protocols for Enzyme Inhibition Assays: A Case Study with Glutamine Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for Z-D-Gln-OH did not yield evidence of its application as an enzyme inhibitor. It is primarily documented as an N-Cbz-protected form of D-Glutamine used in peptide synthesis. Therefore, this document provides a detailed guide to enzyme inhibition assays using a well-characterized system: the inhibition of Glutamine Synthetase by Methionine Sulfoximine (MSO) and Phosphinothricin (PPT). This serves as a representative model to fulfill the core requirements of the original request.

Introduction to Glutamine Synthetase and its Inhibition

Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism across all domains of life. It catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[1][2] This reaction is a primary pathway for ammonia assimilation into organic compounds.[3][4][5] Glutamine, in turn, serves as a key nitrogen donor for the biosynthesis of numerous essential molecules, including other amino acids and nucleotides.[2][6] Given its central metabolic role, the inhibition of glutamine synthetase has significant physiological consequences, making it a target for herbicides and potential therapeutic agents.[7][8]

Two of the most well-studied inhibitors of glutamine synthetase are:

  • L-Methionine-S,R-sulfoximine (MSO): An irreversible inhibitor that acts as a transition-state analog.[9][10] MSO is phosphorylated by GS, forming a tightly bound complex that inactivates the enzyme.[10]

  • Phosphinothricin (PPT), also known as Glufosinate: A potent competitive inhibitor with respect to glutamate.[7] It is widely used as a broad-spectrum herbicide.[7][8]

These application notes will provide a detailed protocol for an in vitro glutamine synthetase inhibition assay, present key quantitative data for MSO and PPT, and visualize the relevant biochemical pathway and experimental workflow.

Quantitative Data: Inhibition of Glutamine Synthetase

The potency of enzyme inhibitors is commonly quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: Inhibitory Constants for MSO and PPT against Glutamine Synthetase

InhibitorEnzyme SourceInhibition TypeKi ValueReference
L-Methionine-S,R-sulfoximine (MSO)Human (recombinant)Competitive (initial phase)1.19 mM[11]
Phosphinothricin (PPT)Rice (OsGS1S)Competitive0.031 mM[12]
Phosphinothricin (PPT)Pea LeafCompetitive6 µM
Phosphinothricin (PPT)E. coliCompetitive8 µM

Note: The inhibition by MSO is biphasic, with an initial competitive inhibition followed by irreversible inactivation.[11] Data for PPT from pea leaf and E. coli is derived from graphical representations in scientific literature and should be considered approximate.

Signaling and Metabolic Pathways

Glutamine synthetase plays a central role in the assimilation of inorganic nitrogen into the amino acid pool. The following diagram illustrates this key metabolic pathway.

Nitrogen_Assimilation_Pathway cluster_0 Cellular Environment cluster_1 Glutamine Synthetase Catalyzed Reaction cluster_2 Downstream Metabolism cluster_3 Inhibition Ammonia Ammonia (NH₃) GS Glutamine Synthetase (GS) Ammonia->GS Substrate Glutamate Glutamate Glutamate->GS Substrate ATP ATP ATP->GS Cofactor Glutamine Glutamine GS->Glutamine Product ADP_Pi ADP + Pi GS->ADP_Pi Byproduct Biosynthesis Amino Acids, Nucleotides, etc. Glutamine->Biosynthesis Nitrogen Donor MSO MSO / PPT MSO->GS Inhibition

Caption: Role of Glutamine Synthetase in Nitrogen Assimilation.

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of compounds like MSO and PPT on glutamine synthetase activity using a colorimetric assay. This assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine, which produces a colored complex with ferric chloride.

Materials and Reagents
  • Glutamine Synthetase (from a suitable source, e.g., ovine brain, recombinant)

  • L-Glutamine

  • Hydroxylamine HCl

  • Adenosine 5'-triphosphate (ATP)

  • Manganese Chloride (MnCl₂)

  • Imidazole-HCl buffer

  • Trichloroacetic acid (TCA)

  • Ferric Chloride (FeCl₃)

  • Inhibitors: L-Methionine-S,R-sulfoximine (MSO) and Phosphinothricin (PPT)

  • Microplate reader (540 nm)

  • 96-well microplates

  • Incubator (37°C)

Preparation of Solutions
  • Imidazole-HCl Buffer (0.1 M, pH 7.5): Dissolve imidazole in deionized water and adjust the pH to 7.5 with HCl.

  • Assay Buffer: Prepare a solution containing 25 mM imidazole-HCl (pH 7.5), 50 mM L-glutamine, 4 mM MnCl₂, 5 mM ADP, and 25 mM hydroxylamine.

  • Stop Reagent (Ferric Chloride Reagent): A solution containing 250 mM TCA, 200 mM FeCl₃, and 0.5 M HCl.[13]

  • Inhibitor Stock Solutions: Prepare stock solutions of MSO and PPT in an appropriate solvent (e.g., deionized water) at a high concentration (e.g., 100 mM).

Experimental Workflow Diagram

experimental_workflow start Start prep_reagents Prepare Reagents (Buffers, Substrates, Inhibitors) start->prep_reagents plate_setup Set up 96-well plate (Enzyme, Buffer, Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor (30 min, 37°C) plate_setup->pre_incubation start_reaction Initiate Reaction (Add Substrate Mix) pre_incubation->start_reaction reaction_incubation Incubate Reaction (30 min, 37°C) start_reaction->reaction_incubation stop_reaction Stop Reaction (Add Ferric Chloride Reagent) reaction_incubation->stop_reaction read_plate Measure Absorbance (540 nm) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for Glutamine Synthetase Inhibition Assay.

Assay Procedure
  • Enzyme and Inhibitor Pre-incubation:

    • To the wells of a 96-well plate, add 20 µL of crude leaf extract or purified enzyme solution.

    • Add 180 µL of assay buffer (without L-glutamine).

    • Add varying concentrations of the inhibitor (MSO or PPT) to the respective wells. For the control (100% activity), add the solvent used for the inhibitor.

    • Incubate the plate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.[13]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of a 500 mM L-glutamine solution to each well.

    • Incubate the plate for 30 minutes at 30°C.[13]

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 100 µL of the ferric chloride reagent to each well.[12][13]

    • Measure the absorbance of the resulting colored complex at 540 nm using a microplate reader.[12][13]

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

The glutamine synthetase inhibition assay is a robust method for screening and characterizing potential inhibitors. The protocol described provides a reliable framework for determining the potency of compounds like MSO and PPT. Understanding the kinetics and mechanism of inhibition is crucial for applications in drug development and agricultural science. The provided data and visualizations serve as a comprehensive resource for researchers entering this field.

References

Application Notes and Protocols for the Use of Z-D-Gln-OH in the Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of N-α-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) in the synthesis of constrained peptides. The incorporation of D-amino acids is a critical strategy in medicinal chemistry to enhance peptide stability, modulate biological activity, and induce specific secondary structures. Constraining the peptide backbone through cyclization further refines its conformational properties, often leading to improved potency and pharmacokinetic profiles.

Introduction to this compound in Constrained Peptide Synthesis

This compound is a protected D-enantiomer of glutamine, a versatile amino acid in peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino functionality, preventing unwanted side reactions during peptide coupling. The use of the D-configuration of glutamine offers several advantages in the design of constrained peptides:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. This increased stability leads to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.

  • Induction of Secondary Structures: D-amino acids can act as "turn-inducers," promoting the formation of β-turns and other secondary structures. This pre-organization of the linear peptide can facilitate the crucial cyclization step by bringing the reactive termini into close proximity, thereby increasing the efficiency of ring closure.

  • Conformational Constraint: The incorporation of a D-amino acid alters the accessible conformational space of the peptide backbone, leading to a more rigid and defined three-dimensional structure. This can enhance binding affinity and selectivity for the biological target.

The glutamine side chain, with its terminal amide group, can also participate in intramolecular hydrogen bonding, further stabilizing the constrained conformation of the peptide. However, care must be taken during synthesis to prevent side reactions such as the dehydration of the glutamine side chain to a nitrile, especially during the activation of the carboxyl group. The use of a side-chain protecting group like trityl (Trt) is often recommended to mitigate this issue.

Data Presentation: Synthesis of Constrained Peptides

The following table summarizes representative quantitative data for the synthesis of constrained peptides, including examples with D-amino acids and glutamic acid/glutamine linkers. This data is compiled from various sources to provide a comparative overview of typical yields and purities.

Peptide Sequence/TypeCyclization StrategyCoupling Reagent(s)Crude Purity (%)Final Yield (%)Reference(s)
Model Hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser)Solution-PhaseNot Specified85.2>98[1]
Glu-linked 15-mer PeptideOn-Resin Head-to-TailDIC/Oxyma22-28Not Specified[2]
Asp-linked 15-mer PeptideOn-Resin Head-to-TailDIC/Oxyma13-17Not Specified[2]
Cyclo-RG (7-membered ring)On-Resin Head-to-Tail (DAN linker)HATU/DIEA>9584[3]
13-membered MacrocycleOn-Resin Head-to-Tail (DAN linker)HATU/DIEA>9037[3]
H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OHSolution-PhaseMPTA/HOBt/DIEANot Specified84[4][5]
H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OHSolution-PhaseMPTO/HOBt/DIEANot Specified78[4][5]
H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OHSolution-PhaseDPPA/HOBt/DIEANot Specified66[4][5]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of constrained peptides using this compound. These should be considered as a starting point and may require optimization based on the specific peptide sequence and desired cyclization strategy.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a linear peptide containing this compound using a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin

  • Z-D-Gln(Trt)-OH (or this compound, with caution)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading), OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of this compound:

    • For the coupling of Z-D-Gln(Trt)-OH, follow the same procedure as for other amino acids. The Z-group will remain intact during the Fmoc deprotection steps.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Linear Peptide Cleavage (if proceeding to solution-phase cyclization):

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide while it is still attached to the solid support, which can minimize intermolecular side reactions.[6] For this strategy, the peptide is typically attached to the resin via a side chain of an amino acid like glutamic acid or aspartic acid.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., a resin allowing side-chain attachment) as described in Protocol 1, leaving the N-terminal and C-terminal protecting groups intact.

  • Terminal Deprotection:

    • Selectively deprotect the N-terminal amine (e.g., by removing the Fmoc group with piperidine).

    • Selectively deprotect the C-terminal carboxyl group (the method will depend on the specific protecting group used during synthesis).

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, prepare the cyclization cocktail. A common combination is a coupling reagent like HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature for 6-24 hours. Monitor the reaction progress by taking small resin samples for cleavage and LC-MS analysis.

  • Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude cyclic peptide in cold diethyl ether and purify by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_final Final Steps Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Elongation Chain Elongation (Repeat) Coupling->Elongation Z_D_Gln_Coupling This compound Coupling Elongation->Z_D_Gln_Coupling Deprotection2 Final Fmoc Deprotection Z_D_Gln_Coupling->Deprotection2 On_Resin On-Resin Cyclization Deprotection2->On_Resin On-Resin Path Cleavage Cleavage & Deprotection Deprotection2->Cleavage Solution-Phase Path (Cleave Linear Peptide) On_Resin->Cleavage Solution_Phase Solution-Phase Cyclization Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Experimental workflow for constrained peptide synthesis.

logical_relationship cluster_peptide Linear Peptide Chain cluster_conformation Conformational Influence cluster_cyclization Resulting Constrained Peptide N_Terminus N-Terminus L_AA1 L-Amino Acid Z_D_Gln This compound L_AA2 L-Amino Acid Turn_Induction D-Amino Acid Induces β-Turn Formation Z_D_Gln->Turn_Induction Incorporation C_Terminus C-Terminus Pre_Organization Pre-organization of Linear Peptide Turn_Induction->Pre_Organization Cyclic_Peptide Constrained Cyclic Peptide Pre_Organization->Cyclic_Peptide Facilitates Cyclization

Caption: Role of this compound in constraining peptide structure.

References

Application Notes and Protocols for the Cleavage of the Cbz Group from Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the Carbobenzyloxy (Cbz or Z) protecting group from Z-D-Gln-OH. The Cbz group is a vital amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability and versatile deprotection methods.[1] The selective cleavage of the Cbz group is a critical step in multi-step syntheses.[2]

Overview of Cbz Deprotection Methods

The primary methods for the removal of the Cbz group can be categorized into catalytic hydrogenolysis, acid-mediated cleavage, and other specialized techniques. The choice of method is crucial and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[2][3]

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection.[4] It involves the cleavage of the benzylic C-O bond using hydrogen, typically catalyzed by palladium on carbon (Pd/C).[2] The reaction proceeds via the reduction of the Cbz group with hydrogen gas, leading to an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2] A key advantage of this method is the formation of benign byproducts.[4]

  • Transfer Hydrogenation: This method is a safer alternative to using flammable hydrogen gas.[3][4] It utilizes a hydrogen donor in situ, such as formic acid, ammonium formate, cyclohexene, or triethylsilane, in the presence of a palladium catalyst.[3][5]

  • Acidic Cleavage: Strong acidic conditions can effectively remove the Cbz group and are particularly useful for substrates that are incompatible with catalytic hydrogenation.[3][4] A classic and potent reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[2] Other acidic reagents include aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and isopropanol hydrochloride (IPA·HCl).[2][6]

  • Nucleophilic Displacement: Certain nucleophiles can be used to cleave the Cbz group. One such method involves the use of 2-mercaptoethanol in the presence of a base.[2][7] This approach is beneficial for substrates with functionalities sensitive to standard hydrogenolysis or strong acids.[7]

  • Other Methods: Reagents like trimethylsilyl iodide (TMSI) are also powerful for deprotecting the Cbz group.[8]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes quantitative data for common Cbz deprotection methods applicable to Z-protected amino acids and related substrates.

MethodReagents/CatalystSolventReaction TimeTemperatureYield (%)Remarks
Catalytic Hydrogenolysis 10% Pd/C, H₂ gasMethanol (MeOH)40 h60 °CNot specifiedA common and clean method.[1]
Transfer Hydrogenation 10% Pd/C, Formic acidMethanol (MeOH)MinutesRoom Temp.89-95%A fast and simple alternative to using H₂ gas.[5]
Acidic Cleavage (HBr/AcOH) 33% HBr in Acetic AcidAcetic Acid20 min - few hoursRoom Temp.Not specifiedPotent reagent, useful for substrates sensitive to hydrogenation.[2][3]
Acidic Cleavage (AlCl₃/HFIP) AlCl₃HFIP2 - 16 hRoom Temp.Not specifiedMild and selective for Cbz over O- and N-benzyl groups.[2]
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄DMAc24 h75 °CNot specifiedSuitable for substrates with sensitive functionalities.[2][7]
TMSI Cleavage Trimethylsilyl iodide (TMSI)Dichloromethane (DCM)Overnight45 °C (Reflux)Not specifiedA powerful deprotecting agent.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of a Cbz-protected amine using catalytic hydrogenolysis with hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).[4]

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd).[4]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere using either a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.[4]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-Gln-OH.[4]

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.[4]

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.[3]

Materials:

  • This compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.[2][4]

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.[2][4]

  • Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[2]

  • Isolation: Isolate the precipitate by filtration or decantation.[2]

  • Purification (if necessary): Purify the crude product by appropriate methods such as recrystallization from a suitable solvent system.[4]

Visualizations

General Experimental Workflow for Cbz Deprotection

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Cbz-protected compound in solvent B Add deprotection reagents (e.g., Pd/C, acid) A->B C Stir under appropriate conditions (e.g., H₂ atmosphere, heat) B->C D Monitor reaction progress (TLC, LC-MS) C->D E Quench reaction and remove catalyst (filtration) D->E F Aqueous work-up and extraction E->F G Purify product (crystallization, chromatography) F->G

Caption: General workflow for the deprotection of a Cbz group.[3]

Signaling Pathway: Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis

G Z_Gln This compound CarbamicAcid Unstable Carbamic Acid Intermediate Z_Gln->CarbamicAcid + H₂ (Pd/C catalyst) Gln D-Gln-OH (Free Amine) CarbamicAcid->Gln Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.[2]

References

Troubleshooting & Optimization

improving Z-D-Gln-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-D-Gln-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on improving its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or N-benzyloxycarbonyl-D-glutamine, is a protected form of the D-isomer of the amino acid glutamine.[1][2] The benzyloxycarbonyl (Z) group protects the amine, making it a useful building block in peptide synthesis.[1] One of its key applications is in assays to determine the activity of enzymes like Glutamine Synthetase, which is crucial in nitrogen metabolism.[2]

Q2: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline powder with low solubility in water.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Q3: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

The limited aqueous solubility of this compound is due to its chemical structure. Direct dissolution in aqueous buffers, especially at higher concentrations, is often challenging and may result in a cloudy solution or visible precipitate.

Q4: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

The most effective and recommended method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer to the desired final concentration.[3] This two-step process ensures complete dissolution and minimizes the risk of precipitation in your final experimental medium.

Q5: What is the maximum recommended concentration of DMSO in my final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v).[4] For sensitive cell lines, a final concentration of 0.1% or lower is advisable.[3][4] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[4]

Troubleshooting Guide

Issue: Precipitate forms when diluting the DMSO stock solution into the aqueous buffer.

This phenomenon, often referred to as "crashing out," occurs when the compound is no longer soluble as the solvent composition changes from organic to aqueous.

Possible Cause Recommended Solution
Final concentration is too high The desired final concentration may exceed the solubility limit of this compound in the aqueous buffer. Try preparing a more dilute working solution.
Rapid addition of stock solution Adding the DMSO stock too quickly can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[3]
Temperature fluctuations A decrease in temperature after initial dissolution can reduce solubility. Ensure all solutions are at a stable, appropriate temperature for your experiment. Gentle warming (e.g., to 37°C) can sometimes aid in keeping the compound in solution, but the thermal stability of this compound in your specific system should be considered.[5]
Issue: The this compound solution is unstable over time.

The stability of glutamine and its derivatives in solution is influenced by several factors.

Factor Recommendation
pH of the buffer Glutamine dipeptides generally exhibit maximum stability at a pH of approximately 6.0.[6] If your experimental conditions allow, consider adjusting the pH of your buffer to be closer to this value to enhance stability.
Storage conditions For short-term storage, keep the aqueous solution at 4°C. For long-term storage, it is best to store the concentrated DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Degradation Glutamine can degrade in solution, leading to the formation of ammonia.[7] Whenever possible, prepare fresh working solutions from your frozen stock for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 280.28 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need: Mass (g) = 0.001 L × 0.1 mol/L × 280.28 g/mol = 0.02803 g (or 28.03 mg)

  • Weighing: Carefully weigh 28.03 mg of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Storage: Store the 100 mM stock solution in single-use aliquots at -20°C or -80°C.[3]

Protocol 2: Preparation of a 1 mM Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or aqueous buffer

Procedure:

  • Pre-warm the medium: Warm your cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).

  • Dilution: Add 10 µL of the 100 mM this compound stock solution to 990 µL of your pre-warmed medium. This will result in a 1:100 dilution and a final concentration of 1 mM this compound.

  • Mixing: Gently mix the solution immediately after adding the stock solution.

  • Final DMSO Concentration: The final concentration of DMSO in this working solution will be 1%. If a lower DMSO concentration is required, you can prepare a more dilute intermediate stock solution. For example, a 1:10 dilution of your 100 mM stock in medium will give you a 10 mM intermediate stock with 10% DMSO. A subsequent 1:10 dilution of this intermediate stock will result in a 1 mM working solution with a final DMSO concentration of 1%.

Visualizations

cluster_troubleshooting Troubleshooting this compound Solubility Start Start Dissolve_Directly Attempt to dissolve this compound directly in aqueous buffer Start->Dissolve_Directly Is_Solution_Clear Is the solution clear? Dissolve_Directly->Is_Solution_Clear Use_Solution Proceed with experiment Is_Solution_Clear->Use_Solution Yes Prepare_Stock Prepare concentrated stock solution in DMSO Is_Solution_Clear->Prepare_Stock No Dilute_Stock Dilute DMSO stock into aqueous buffer Prepare_Stock->Dilute_Stock Precipitate_Check Does a precipitate form? Dilute_Stock->Precipitate_Check Precipitate_Check->Use_Solution No Troubleshoot_Precipitation Troubleshoot precipitation: - Lower final concentration - Add stock dropwise - Gentle warming Precipitate_Check->Troubleshoot_Precipitation Yes Troubleshoot_Precipitation->Dilute_Stock

Caption: A workflow for troubleshooting this compound solubility issues.

cluster_pathway Role of Glutamine Metabolism in Cellular Signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate ERK_Pathway ERK Pathway Glutamine->ERK_Pathway activates Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamine->Biosynthesis is a precursor for Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TCA_Cycle->PI3K_Akt_mTOR activates Cell_Growth Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth Cell_Survival Cell Survival ERK_Pathway->Cell_Survival Biosynthesis->Cell_Growth

References

preventing side reactions during Z-D-Gln-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address and prevent common side reactions during the coupling of N-α-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the coupling of this compound?

The main side reactions encountered during the coupling of this compound are:

  • Pyroglutamate Formation: This is an intramolecular cyclization of the D-glutamine side chain with the N-terminal amine, leading to a truncated peptide with an N-terminal pyroglutamic acid (pGlu) residue. This reaction is particularly prevalent if D-glutamine is at the N-terminus of the peptide chain.

  • Dehydration to Nitrile: The side-chain amide of the D-glutamine residue can be dehydrated to form a nitrile, especially when using carbodiimide-based coupling reagents like DCC or DIC.[1][2] This results in the incorporation of a non-natural amino acid into the peptide sequence.

  • Racemization: As with other amino acids, the chiral center of this compound can undergo epimerization during the activation step of the coupling reaction, leading to the formation of the corresponding L-diastereomer and compromising the stereochemical purity of the final peptide.

  • Guanidinylation: When using uronium or aminium-based coupling reagents such as HBTU or HATU, the free N-terminal amine of the peptide chain can be guanidinylated, resulting in irreversible chain termination.[3]

Q2: How can pyroglutamate formation be prevented?

Preventing pyroglutamate formation is critical, especially when D-glutamine is the N-terminal residue. Key strategies include:

  • Side-Chain Protection: The most effective method is to use a side-chain protected derivative, such as Z-D-Gln(Trt)-OH, where the trityl (Trt) group sterically hinders the intramolecular cyclization.[1]

  • pH Control: Maintaining a pH between 6.0 and 7.0 during purification and storage can minimize spontaneous pyroglutamate formation.[4]

  • Optimized Coupling Conditions: Accelerating the coupling reaction by using highly efficient coupling reagents can reduce the likelihood of acid-catalyzed pyroglutamate formation.[5] Pre-activating the incoming amino acid to form an active ester may also be beneficial.[5]

Q3: What is the best way to avoid dehydration of the glutamine side chain?

Dehydration of the glutamine side chain to a nitrile is a common issue with certain coupling reagents. To prevent this:

  • Side-Chain Protection: Using Z-D-Gln(Trt)-OH is highly recommended as the trityl group effectively shields the side-chain amide from dehydration.[1][6]

  • Choice of Coupling Reagent: Avoid using carbodiimide reagents (DCC, DIC) alone.[2] If their use is necessary, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress this side reaction.[2] Phosphonium (e.g., PyBOP) or aminium/uronium salt-based reagents (e.g., HBTU, HATU) are generally safer alternatives and less prone to causing dehydration.[2]

Q4: How can racemization be minimized during this compound coupling?

Minimizing racemization is essential for maintaining the stereochemical integrity of the peptide. The following measures are recommended:

  • Use of Additives: When using carbodiimide coupling reagents, the addition of HOBt or OxymaPure is critical for suppressing racemization.[2]

  • Appropriate Coupling Reagents: Reagents like HATU and HCTU are known for their ability to suppress racemization due to the formation of highly reactive OAt or 6-ClOBt esters.[2] DEPBT is particularly effective for coupling racemization-prone amino acids.[7]

  • Control of Reaction Conditions: Perform couplings at low temperatures (e.g., 0 °C) and avoid excessively long pre-activation times. Also, using a weaker base like 2,4,6-collidine instead of DIPEA can sometimes reduce racemization.

Q5: What causes guanidinylation and how can it be prevented?

Guanidinylation is a specific side reaction associated with uronium/aminium-based coupling reagents (e.g., HBTU, HATU). To avoid this:

  • Stoichiometry: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid to be activated. Excess reagent can react with the N-terminal amine.[3]

  • Pre-activation: Briefly pre-activate the this compound with the coupling reagent before adding it to the peptide chain. This ensures the reagent is consumed in the desired activation reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield 1. Incomplete reaction.- Use a more powerful coupling reagent like HATU or HCTU.[2]- Increase the coupling time or perform a double coupling.
2. Peptide aggregation.- Change the solvent to disrupt aggregation (e.g., add DMSO or NMP).- Perform the coupling at a slightly elevated temperature.[2]
Presence of a -17 Da impurity in Mass Spec Pyroglutamate formation from an N-terminal D-Gln.- If possible, resynthesize the peptide using Z-D-Gln(Trt)-OH.[1]- During purification, adjust the pH to 6.0-7.0.[4]
Presence of a -18 Da impurity in Mass Spec Dehydration of the D-Gln side chain to a nitrile.- Resynthesize using Z-D-Gln(Trt)-OH.[1]- If using a carbodiimide, ensure the presence of HOBt or OxymaPure.[2]- Switch to a phosphonium or aminium/uronium coupling reagent.[2]
Presence of a diastereomeric impurity Racemization of the D-Gln residue.- Add HOBt or OxymaPure to carbodiimide-mediated couplings.[2]- Switch to a racemization-suppressing coupling reagent like HATU or DEPBT.[7]- Perform the coupling at a lower temperature.
Presence of a +42 Da impurity in Mass Spec Guanidinylation of the N-terminal amine.- Use an equimolar amount of the uronium/aminium coupling reagent to the amino acid.[3]- Pre-activate the this compound before adding it to the peptide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Coupling

Coupling Reagent Class Representative Reagents Relative Coupling Efficiency Racemization Potential Notes
CarbodiimideDCC, DICModerateHigh (without additive)Can cause significant dehydration of the Gln side chain. Byproduct removal can be challenging (DCU is insoluble).[2]
Aminium/Uronium SaltHBTU, TBTUHighLow (with HOBt)Very efficient and widely used. Can cause guanidinylation if used in excess.[2][3]
Aminium/Uronium SaltHATU, HCTUVery HighVery LowMore reactive than HBTU, ideal for sterically hindered couplings. Lower risk of racemization.[2][8]
Phosphonium SaltPyBOP, PyAOPHighLowGenerates OBt or OAt esters; generally free of dehydration and guanidinylation side reactions.[8]
Carbodiimide + AdditiveDIC/OxymaPureHighLowOxymaPure is a highly effective additive for suppressing racemization and dehydration.[9][10]

Experimental Protocols

Protocol 1: Standard Coupling of Z-D-Gln(Trt)-OH using HATU

This protocol is for the coupling of Z-D-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the peptide-resin with a free N-terminal amine in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Z-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Activation: Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Protocol 2: Coupling of this compound using DIC/OxymaPure

This protocol is an alternative for coupling this compound, with a focus on minimizing side reactions without side-chain protection.

  • Resin Preparation: Swell the peptide-resin with a free N-terminal amine in DMF for at least 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF as described in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to this solution. Allow the pre-activation to proceed for 5-10 minutes at 0 °C.

  • Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.

Mandatory Visualization

Side_Reactions_ZD_Gln_OH Start This compound + Peptide-NH2 Activation Activation (Coupling Reagent) Start->Activation Activated_AA Activated this compound Activation->Activated_AA Guanidinylation Guanidinylation Activation->Guanidinylation Uronium/Aminium reagents Coupling Peptide Bond Formation Activated_AA->Coupling Pyroglutamate Pyroglutamate Formation Activated_AA->Pyroglutamate Intramolecular cyclization Dehydration Dehydration (Nitrile Formation) Activated_AA->Dehydration e.g., Carbodiimides Racemization Racemization Activated_AA->Racemization Epimerization Desired_Peptide Desired Peptide Coupling->Desired_Peptide

Caption: Key side reactions during the coupling of this compound.

Troubleshooting_Workflow Start Start this compound Coupling Protect Use Z-D-Gln(Trt)-OH? Start->Protect Yes_Protect Proceed with Z-D-Gln(Trt)-OH Protect->Yes_Protect Yes No_Protect Proceed with This compound Protect->No_Protect No Coupling_Reagent Choose Coupling Reagent Yes_Protect->Coupling_Reagent No_Protect->Coupling_Reagent HATU HATU/HCTU Coupling_Reagent->HATU High Efficiency DIC_Oxyma DIC/Oxyma Coupling_Reagent->DIC_Oxyma Cost-Effective PyBOP PyBOP Coupling_Reagent->PyBOP Alternative Conditions Optimize Conditions (Temp, Time, Base) HATU->Conditions DIC_Oxyma->Conditions PyBOP->Conditions Monitor Monitor Reaction (e.g., Kaiser Test) Conditions->Monitor End Successful Coupling Monitor->End

Caption: Decision workflow for minimizing side reactions in this compound coupling.

References

Technical Support Center: Optimizing Reaction Conditions for Z-D-Gln-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Gln-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when activating the carboxyl group of this compound?

The main challenges during the activation of this compound are:

  • Side-Chain Dehydration: The amide group on the glutamine side chain is susceptible to dehydration, which results in the formation of a nitrile byproduct. This is a significant cause of low yield and impurity formation.[1]

  • Racemization: Activation of the carboxyl group can lead to a loss of stereochemical integrity at the α-carbon (epimerization). This is a common issue in peptide coupling, particularly with certain coupling reagents and conditions.[2][3][4]

  • Low Coupling Efficiency: Steric hindrance or aggregation of the peptide chain can lead to incomplete or slow coupling reactions, resulting in lower yields.

Q2: Which coupling reagents are recommended for this compound activation?

The choice of coupling reagent is critical to minimize side reactions. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Phosphonium and Aminium/Uronium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally preferred for activating this compound as they are highly efficient and less likely to cause side-chain dehydration compared to carbodiimides.[1][3] HATU is noted for its high speed and reduced epimerization.[2]

  • Carbodiimides (e.g., DCC, DIC): While effective, carbodiimides are known to promote the dehydration of the glutamine side chain to a nitrile.[1][3] If their use is necessary, the addition of racemization and dehydration suppressors like 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential.[1][3] DIC is often favored in solid-phase synthesis because its urea byproduct is more soluble than that of DCC.[2][3]

Q3: How can the dehydration of the glutamine side chain be prevented?

Preventing the dehydration of the glutamine side chain is crucial for a successful synthesis. Key strategies include:

  • Side-Chain Protection: The most effective method is to use a protecting group on the side-chain amide. The trityl (Trt) group is commonly used for this purpose (i.e., using Z-D-Gln(Trt)-OH).[1][5]

  • Choice of Coupling Reagent: Avoid carbodiimide reagents like DCC and DIC if possible. Opt for phosphonium or aminium/uronium salt-based reagents such as HBTU or HATU.[1]

  • Use of Additives: When using carbodiimides, the addition of HOBt or Oxyma Pure can effectively suppress the dehydration side reaction.[1][3]

Q4: What are the best practices to minimize racemization?

Minimizing racemization is critical for maintaining the biological activity of the final peptide. The following practices are recommended:

  • Use of Additives: Additives such as HOBt, HOAt, or OxymaPure are highly recommended with all coupling reagents, especially carbodiimides, to minimize racemization.[3][4]

  • Choice of Coupling Reagent: Reagents like HATU are known to react faster with less epimerization.[2]

  • Control of Reaction Conditions: Perform coupling reactions at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[6] Also, minimize the pre-activation time of the amino acid.[6]

  • Choice of Base: In reactions requiring a base, a weaker base like sym-collidine may be preferred over stronger bases like DIPEA or NMM to reduce the risk of racemization.[3]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield of Desired Peptide Incomplete coupling reaction.- Switch to a more efficient coupling reagent like HATU or HBTU. - Increase the coupling time or temperature. - Use a different solvent system to disrupt potential peptide aggregation (e.g., add NMP or DMSO).[4]
Side-chain dehydration of glutamine.- Use Z-D-Gln(Trt)-OH to protect the side-chain amide.[1] - Avoid carbodiimide coupling reagents (DCC, DIC).[1] - If using a carbodiimide, ensure the addition of HOBt or OxymaPure.[1][3]
Presence of a Major Impurity with a Mass of -18 Da from the Expected Product Dehydration of the glutamine side chain to a nitrile.- This mass loss corresponds to the loss of water. - Implement strategies to prevent glutamine side-chain dehydration as described above.
Presence of Epimeric Impurities Racemization during the activation/coupling step.- Add HOBt or OxymaPure to the reaction mixture.[3][4] - Lower the reaction temperature (e.g., to 0 °C).[6] - Use a coupling reagent known for low racemization, such as HATU.[2] - Minimize the pre-activation time before adding the amine component.[6]
Formation of Guanidinylated Byproducts Reaction of the unprotected N-terminus with uronium/aminium-based coupling reagents.- Pre-activate the this compound with the coupling reagent before adding it to the deprotected peptide-resin.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Activation

Coupling ReagentReagent TypeRelative EfficiencyRisk of Gln DehydrationRacemization RiskByproduct Considerations
DCC/DIC CarbodiimideModerateHigh (without additives)[1][3]Moderate to HighDCC byproduct is insoluble; DIC byproduct is soluble.[2][3]
HBTU/TBTU Aminium SaltHighLowLow (with HOBt)[2]Soluble byproducts.
HATU Aminium SaltVery HighLowVery Low[2]Soluble byproducts.
PyBOP Phosphonium SaltHighLowLowSoluble byproducts.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using DIC/HOBt in Solution Phase
  • Preparation of Amine Component: In a round-bottom flask, dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.0 eq) in anhydrous DMF or DCM. If it is a salt, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: To the cooled this compound/HOBt solution, add DIC (1.1 eq) dropwise. Stir the mixture for 5-10 minutes for pre-activation.

  • Reaction: Add the activated this compound solution to the amine component solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 5% aqueous HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

Protocol 2: General Procedure for this compound Coupling using HBTU on Solid Phase
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (or Z-D-Gln(Trt)-OH) (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake or agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), wash the resin and recouple.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Visualizations

experimental_workflow_solution_phase cluster_activation Activation Step cluster_coupling Coupling Step Z_D_Gln_OH This compound Activated_Ester Activated Ester Intermediate Z_D_Gln_OH->Activated_Ester HOBt HOBt HOBt->Activated_Ester DIC DIC DIC->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Coupling Amine Amine Component (H-AA-OR) Amine->Dipeptide Workup Workup & Purification Dipeptide->Workup Final_Product Final Peptide Workup->Final_Product

Caption: Solution-phase coupling workflow for this compound.

troubleshooting_logic Start Low Peptide Yield or Purity Issue Check_Dehydration Check for Mass Loss of 18 Da (LC-MS) Start->Check_Dehydration Check_Epimers Check for Epimeric Impurities (Chiral HPLC) Check_Dehydration->Check_Epimers No Dehydration_Confirmed Glutamine Side-Chain Dehydration Check_Dehydration->Dehydration_Confirmed Yes Incomplete_Reaction Incomplete Coupling Reaction Check_Epimers->Incomplete_Reaction No Racemization_Confirmed Racemization Occurred Check_Epimers->Racemization_Confirmed Yes Solution_Incomplete Use Stronger Coupling Reagent (HATU) Increase Reaction Time/Temp Change Solvent Incomplete_Reaction->Solution_Incomplete Solution_Dehydration Use Z-D-Gln(Trt)-OH Avoid Carbodiimides Use HOBt/OxymaPure Dehydration_Confirmed->Solution_Dehydration Solution_Racemization Lower Temperature Add HOBt/OxymaPure Use HATU Racemization_Confirmed->Solution_Racemization

Caption: Troubleshooting logic for this compound activation issues.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered when working with peptides containing N-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?

A1: Peptide aggregation is the self-association of individual peptide molecules to form larger, often insoluble, structures.[1][2] This is a significant concern as it can lead to decreased peptide yield during synthesis, difficulties in purification, loss of biological activity, and potentially trigger an immunogenic response in therapeutic applications.[3][4] Peptides containing glutamine residues, including this compound, can be prone to aggregation due to the ability of the glutamine side chain to form strong intermolecular hydrogen bonds, which can contribute to the formation of stable β-sheet structures.[5][6][7]

Q2: How does the this compound residue specifically contribute to aggregation?

A2: The Z (benzyloxycarbonyl) group is a hydrophobic protecting group which can increase the overall hydrophobicity of the peptide, a key driver of aggregation.[4][8] Additionally, the D-configuration of the glutamine may alter the peptide backbone conformation in a way that could either hinder or, in some sequence contexts, promote aggregation by exposing hydrophobic regions or facilitating different intermolecular interactions.[3] The primary driver, however, is often the glutamine residue itself, which can participate in hydrogen bonding networks that stabilize aggregated states.[7][9]

Q3: What are the visible signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: During SPPS, aggregation can manifest as poor swelling of the resin beads in the synthesis solvent.[8][10] In batch synthesis, the resin may appear shrunken, while in continuous-flow synthesis, a flattened and broadened deprotection profile may be observed.[1][5] In severe cases, the resin and solvent mixture can become viscous or form a gel-like consistency.[8] Standard analytical tests for reaction completion, such as the Kaiser or TNBS tests, may also become unreliable and yield false negatives.[1][5]

Q4: Can I predict if my peptide sequence containing this compound will aggregate?

A4: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation.[10] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Ala) are more susceptible.[1][6] Additionally, sequences with a high content of residues capable of forming strong hydrogen bonds, such as Gln, Ser, and Thr, are also considered difficult.[5][6] Several online prediction tools can analyze a peptide sequence to identify potential aggregation-prone regions, helping to proactively select a suitable synthesis strategy.[1]

Troubleshooting Guides

Issue 1: Poor Solubility of the Lyophilized Peptide

Symptom: The final, lyophilized peptide powder containing this compound does not dissolve in aqueous buffers or forms a precipitate upon dissolution.

Possible Causes & Solutions:

  • Hydrophobicity: The overall peptide sequence may be highly hydrophobic.

  • pH is near the Isoelectric Point (pI): Peptides are least soluble when the pH of the solution is close to their pI, the point at which the net charge is zero.[4][11]

  • Intermolecular Hydrogen Bonding: The peptide chains are forming strong intermolecular hydrogen bonds, leading to aggregation.[12]

Troubleshooting Workflow:

G start Start: Insoluble Peptide check_pI Calculate Peptide pI start->check_pI acidic_peptide Is peptide acidic? (pI < 7) check_pI->acidic_peptide adjust_pH Adjust pH of Buffer (at least 1-2 units away from pI) still_insoluble Still Insoluble? adjust_pH->still_insoluble basic_peptide Is peptide basic? (pI > 7) acidic_peptide->basic_peptide No use_basic_buffer Use Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) acidic_peptide->use_basic_buffer Yes basic_peptide->adjust_pH No (Neutral) use_acidic_buffer Use Acidic Buffer (e.g., 25% Acetic Acid) basic_peptide->use_acidic_buffer Yes use_basic_buffer->adjust_pH use_acidic_buffer->adjust_pH organic_solvent Use Organic Co-solvent (e.g., DMSO, DMF, Acetonitrile) still_insoluble->organic_solvent Yes success Success: Soluble Peptide still_insoluble->success No chaotropic_agent Use Chaotropic Agent (e.g., 6M Guanidine HCl, 8M Urea) organic_solvent->chaotropic_agent failure Consider Resynthesis/ Further Optimization chaotropic_agent->failure

Caption: Workflow for solubilizing aggregated peptides.

Quantitative Data on Solubility Strategies:

StrategyConditionRationalePotential Outcome
pH Adjustment Adjust pH to be at least 1-2 units away from the peptide's isoelectric point (pI).[11]Increases the net charge on the peptide, leading to electrostatic repulsion between molecules and preventing aggregation.[2][13]A peptide with a pI of 5.0 might show a significant increase in solubility at pH 7.0 or pH 3.0.[14]
Organic Co-solvents Add a small amount (e.g., 10-50%) of DMSO, DMF, or acetonitrile to the aqueous buffer.[3][15]These solvents disrupt hydrophobic interactions that drive aggregation.[12]A peptide insoluble in water may dissolve in a 1:1 mixture of water and acetonitrile.
Chaotropic Agents Use 6-8 M Guanidine HCl or Urea.[12][16]These agents disrupt the hydrogen bonding network of water, weakening the hydrophobic effect and denaturing aggregated structures.[16]Can solubilize even highly aggregated peptides, but may need to be removed for biological assays.
Detergents Add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween 20, 0.1% CHAPS).[17][18]Detergent molecules can coat hydrophobic surfaces of the peptide, preventing self-association.[18]Can improve solubility and prevent surface-induced aggregation.[19]
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptom: Incomplete coupling or deprotection reactions, poor resin swelling, and low final yield of the target peptide.

Possible Causes & Solutions:

  • Interchain Hydrogen Bonding: Growing peptide chains on the resin are interacting with each other to form β-sheet like structures.[1][10]

  • Hydrophobic Collapse: Hydrophobic regions of the peptide are associating in the synthesis solvent.

  • Insufficient Solvation: The synthesis solvent (e.g., DMF) is not adequately solvating the growing peptide chains.

Troubleshooting Strategies during SPPS:

StrategyDescriptionRationale
Chaotropic Salt Wash Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step.[5][20]Disrupts secondary structures and hydrogen bonds, making the N-terminus more accessible.[10][20]
Change of Solvent Switch from DMF to N-methylpyrrolidone (NMP) or add DMSO to the synthesis solvent.[10][20]NMP and DMSO are better at solvating and disrupting peptide secondary structures than DMF.[20]
Elevated Temperature Perform coupling and deprotection steps at higher temperatures (e.g., 50-90°C), often using a microwave peptide synthesizer.[1][20]Increased thermal energy can break up aggregates and increase reaction rates.[20]
Backbone Protection Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid residue every 6-7 residues.[5][20]These bulky groups physically prevent the formation of intermolecular hydrogen bonds.[20]
Pseudoproline Dipeptides Strategically insert pseudoproline dipeptides (derivatives of Ser or Thr) into the peptide sequence.[5][20]The cyclic structure introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[20]
Sonication Gently sonicate the reaction vessel in a water bath for 15-30 minutes.[20]Mechanical energy can help to break up physical clumps of aggregated resin.[20]

Logical Relationship of SPPS Troubleshooting:

G start Start: SPPS Failure (Incomplete Reaction) initial_checks Initial Checks: - Reagent Quality - Coupling Time/Temp start->initial_checks aggregation_suspected Aggregation Suspected? (Poor Swelling, Difficult Sequence) initial_checks->aggregation_suspected aggregation_suspected->start No (Check other causes) mild_intervention Mild Interventions: - Chaotropic Wash - Change Solvent (NMP/DMSO) - Sonication aggregation_suspected->mild_intervention Yes moderate_intervention Moderate Interventions: - Elevated Temperature - Recoupling mild_intervention->moderate_intervention resynthesis Resynthesis Required moderate_intervention->resynthesis Problem Persists success Success: Synthesis Complete moderate_intervention->success Problem Solved backbone_mod Backbone Modification: - Pseudoprolines - Dmb/Hmb Groups resynthesis->backbone_mod backbone_mod->success

Caption: Decision tree for troubleshooting SPPS aggregation.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt secondary structures on the resin before a difficult coupling step.[20]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF. Allow the resin to be in contact with the solution for 1 minute for each wash.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Co-solvent

This protocol is a general guideline for dissolving a peptide that is poorly soluble in aqueous solutions.[3][15]

  • Initial Solvent: Add a minimal amount of a pure organic solvent (e.g., DMSO, DMF, or acetonitrile) to the lyophilized peptide. For example, add 50 µL of DMSO to 1 mg of peptide.

  • Vortex/Sonicate: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Dilution: Add the aqueous buffer of choice (e.g., PBS, Tris) dropwise to the dissolved peptide solution while gently vortexing.

  • Observe: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that particular co-solvent/buffer mixture has been exceeded.

  • Final Concentration: Continue to add the aqueous buffer until the desired final peptide concentration is reached, ensuring the solution remains clear.

Protocol 3: Detection of Peptide Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It can be used to detect the presence of aggregates.[11]

  • Sample Preparation: Prepare the peptide solution in the desired buffer at the target concentration. Filter the solution through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Data Acquisition: Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time). Acquire at least three replicate measurements for each sample.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

Expected DLS Results for Aggregation:

Sample StateExpected Hydrodynamic Radius (Rh)Polydispersity Index (PDI)Interpretation
Monomeric Peptide Small (e.g., 1-5 nm)Low (< 0.2)The peptide is well-dissolved and not aggregated.
Oligomeric/Aggregated Bimodal distribution with a population of larger particles (>100 nm)High (> 0.3)The presence of soluble aggregates.
Precipitated Very large particles (>1000 nm) and high count ratesVery high (> 0.5)The sample contains large, insoluble aggregates.

References

Z-D-Gln-OH stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Z-D-Gln-OH under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as N-benzyloxycarbonyl-D-glutamine, is a derivative of the amino acid D-glutamine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] This protection prevents unwanted reactions of the amino group during chemical synthesis.[1] It is commonly used as a building block in peptide synthesis.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2]

Q3: What is the solubility of this compound?

A3: this compound has low solubility in water.[1] It is slightly soluble in DMSO and methanol, with sonication potentially aiding dissolution.[2]

Q4: Under what conditions is the benzyloxycarbonyl (Cbz) protecting group stable?

A4: The Cbz group is generally stable under basic and most aqueous acidic conditions. However, it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenation.

Q5: What are the primary degradation pathways for this compound in aqueous solutions?

A5: Based on studies of glutamine and glutamine-containing peptides, the two primary degradation pathways for this compound in aqueous solutions are expected to be:

  • Deamidation: Hydrolysis of the amide group on the glutamine side chain to form a carboxylic acid (Z-D-Glu-OH) and release ammonia. This is a common degradation route for glutamine residues.

  • Cleavage of the Cbz group: While generally stable, the benzyloxycarbonyl group can be cleaved under certain conditions, leading to the formation of D-glutamine and byproducts from the protecting group.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a this compound solution. Degradation of this compound.This could be due to deamidation of the glutamine side chain or cleavage of the Cbz protecting group. Analyze the new peaks by mass spectrometry to identify the degradation products. To minimize degradation, prepare solutions fresh and consider using a buffer around pH 6.0.
Difficulty dissolving this compound. Low aqueous solubility.This compound has limited solubility in water.[1] Try dissolving it in a small amount of an organic solvent like DMSO or methanol first, and then slowly adding it to your aqueous buffer with gentle mixing. Sonication may also help to dissolve the compound.[2]
Loss of biological activity of a peptide synthesized using this compound. Degradation of the glutamine residue within the peptide.The glutamine side chain can undergo deamidation, which may affect the peptide's structure and function. Review the pH and temperature conditions of your experimental assays. Storing peptide solutions at low temperatures (-20°C or -80°C) and at a slightly acidic to neutral pH (around 5-7) can help improve stability.

Stability Data

Table 1: Estimated Stability of the Glutamine Residue in this compound based on L-alanyl-L-glutamine Data

pHTemperature (°C)Estimated Half-life (t½)Degradation Pathway
~6.025> 1 yearMinimal degradation
Acidic (<5)25MonthsIncreased deamidation
Basic (>7)25Months to weeksIncreased deamidation
~6.040MonthsTemperature-dependent degradation

Disclaimer: This data is an estimation based on the stability of L-alanyl-L-glutamine and should be used as a guideline. Actual stability of this compound may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the degradation kinetics of this compound in aqueous solutions at different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffer solutions at desired pH values (e.g., pH 4, 6, 8)

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 column

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of ACN or methanol, then dilute with buffer) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the different buffer solutions to the final desired concentration for the stability study.

  • Incubation: Aliquot the samples into sealed vials for each time point and temperature condition to be tested (e.g., 25°C, 40°C, 60°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly). Immediately quench any potential degradation by freezing the sample at -20°C or -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples before injection.

    • Analyze each sample by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound.

    • Calculate the peak area of this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Stability_Factors cluster_conditions Experimental Conditions cluster_degradation Degradation Pathways pH pH ZDGlnOH This compound Stability pH->ZDGlnOH influences Temp Temperature Temp->ZDGlnOH influences Buffer Buffer Composition Buffer->ZDGlnOH influences Deamidation Deamidation of Glutamine Cbz_Cleavage Cbz Group Cleavage ZDGlnOH->Deamidation leads to ZDGlnOH->Cbz_Cleavage leads to

Caption: Factors influencing this compound stability and its degradation pathways.

Experimental_Workflow start Start: Prepare this compound Solution aliquot Aliquot into Different pH Buffers and Temperature Conditions start->aliquot incubate Incubate Samples aliquot->incubate sample Withdraw Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Data Analysis: - Calculate Peak Area - Determine Rate Constant (k) - Calculate Half-life (t½) analyze->data end End: Stability Profile Determined data->end

References

Technical Support Center: Purification of Z-D-Gln-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement and purification of Z-D-Gln-OH (N-α-benzyloxycarbonyl-D-glutamine) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: The most common impurities include starting materials, reagents from the coupling reaction, and side-products. A significant side-reaction for glutamine derivatives is the intramolecular cyclization of N-terminal glutamine to form a pyroglutamyl (pGlu) residue, which truncates the peptide chain.[1][2] Another potential side reaction, particularly when using carbodiimide-based coupling reagents, is the dehydration of the side-chain amide to a nitrile.[2][3]

Q2: Why is side-chain protection important for glutamine derivatives during synthesis?

A2: The side-chain amide of glutamine can lead to undesirable side reactions.[2] Using a protecting group, such as the trityl (Trt) group, is highly effective at preventing both pyroglutamate formation and dehydration to a nitrile.[2][4] Furthermore, derivatives like Fmoc-Gln(Trt)-OH often have improved solubility in common organic solvents, which can facilitate the purification process.[4][5]

Q3: What are the recommended analytical techniques for assessing the purity of this compound derivatives?

A3: A combination of analytical methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is essential for determining chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and helps in identifying and quantifying impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and to elucidate the structure of any impurities.

Q4: How can I avoid the formation of pyroglutamate?

A4: Pyroglutamate formation is a common issue with N-terminal glutamine residues.[1][6][7] To mitigate this, it is crucial to use a side-chain protecting group on the glutamine, such as trityl (Trt).[2] If the N-terminus is deprotected, it is advisable to avoid basic conditions during the workup.

Troubleshooting Guide

Problem 1: Low Yield After Purification
Potential Cause Suggested Solution
Incomplete Coupling Reaction Use a more potent coupling reagent like HATU or HCTU, especially for sterically hindered amino acids. Consider increasing the reaction time or performing the coupling at a slightly elevated temperature. A double coupling (repeating the coupling step with fresh reagents) can also improve yields.[8][9]
Product Loss During Extraction Ensure the pH of the aqueous phase is optimized to minimize the solubility of your product during workup. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Product Adsorption on Silica Gel If using column chromatography, consider deactivating the silica gel with a small amount of a polar solvent like methanol in the eluent system. Alternatively, use a different stationary phase like alumina.
Precipitation Issues in Recrystallization Ensure the correct solvent system is used. If the product is too soluble, consider using an anti-solvent to induce precipitation. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Problem 2: Persistent Impurities After Purification
Potential Cause Suggested Solution
Co-elution in Column Chromatography Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., reverse-phase silica).
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, use a slight excess of one reagent to consume the other.
Formation of Diastereomers If racemization is suspected, use a chiral HPLC method to analyze the product. To minimize racemization during synthesis, avoid prolonged exposure to strong bases or high temperatures.
Pyroglutamate Formation This impurity can be difficult to remove due to similar polarity. The best approach is prevention by using a side-chain protecting group. If it has already formed, careful optimization of HPLC purification may be required.[1][6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection : Choose a solvent or solvent system in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution : In a flask, add the crude product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase : Use silica gel as the stationary phase.

  • Solvent System Selection : Determine a suitable eluent system using TLC, aiming for a retention factor (Rf) of 0.2-0.3 for the desired product. Common solvent systems include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Column Packing : Pack a column with silica gel slurried in the chosen eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution : Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Alternative TLC TLC Analysis Recrystallization->TLC Check Purity Column->TLC Check Fractions HPLC HPLC Analysis TLC->HPLC If Impure Pure_Product Pure Product TLC->Pure_Product If Pure NMR NMR Spectroscopy HPLC->NMR Confirm Structure MS Mass Spectrometry NMR->MS Confirm Mass MS->Pure_Product

Caption: General workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Yes Complete Reaction Complete Check_Reaction->Complete No Optimize_Reaction Optimize Reaction: - Stronger coupling agent - Increase time/temp - Double couple Incomplete->Optimize_Reaction Check_Workup Review Extraction Protocol Complete->Check_Workup End Yield Improved Optimize_Reaction->End Workup_Issue pH incorrect? Emulsion formed? Check_Workup->Workup_Issue Adjust_Workup Adjust pH Use brine to break emulsion Workup_Issue->Adjust_Workup Yes Check_Purification Review Purification Method Workup_Issue->Check_Purification No Adjust_Workup->End Recryst_Issue Product soluble in cold solvent? Check_Purification->Recryst_Issue Change_Solvent Change recrystallization solvent or use anti-solvent Recryst_Issue->Change_Solvent Yes Recryst_Issue->End No Change_Solvent->End

Caption: Troubleshooting flowchart for low yield in this compound derivative purification.

References

addressing challenges in the large-scale synthesis of Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most prevalent method for the industrial production of this compound is the Schotten-Baumann reaction. This process involves the acylation of D-glutamine with benzyl chloroformate under basic conditions.[1][2][3] A two-phase solvent system, typically consisting of water and an organic solvent, is often employed to facilitate the reaction and separation.[1][2]

Q2: What are the critical process parameters to control during the Schotten-Baumann reaction for this compound synthesis?

A2: Several parameters are crucial for optimizing the yield and purity of this compound. These include:

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the acylation and minimize side reactions.

  • pH: Maintaining a basic pH is essential to deprotonate the amino group of D-glutamine, making it nucleophilic. However, excessively high pH can lead to the hydrolysis of benzyl chloroformate and the product.

  • Reagent Stoichiometry: The molar ratio of D-glutamine, benzyl chloroformate, and the base must be carefully controlled to ensure complete reaction and minimize the formation of byproducts.

  • Addition Rate: Slow, controlled addition of benzyl chloroformate is recommended to maintain the desired reaction temperature and pH.

Q3: What are the common impurities and side reactions encountered during the synthesis of this compound?

A3: During the synthesis of this compound, several side reactions can occur, leading to impurities. The most common include:

  • Over-reaction: The formation of the corresponding N,N-dibenzyloxycarbonyl derivative.

  • Hydrolysis: The hydrolysis of benzyl chloroformate to benzyl alcohol and carbon dioxide, especially at high pH.

  • Pyroglutamate Formation: The intramolecular cyclization of the glutamine side chain to form pyroglutamic acid derivatives, particularly under harsh acidic or basic conditions.

  • Racemization: Although less common under controlled Schotten-Baumann conditions, racemization can be a concern, leading to the formation of the L-enantiomer (Z-L-Gln-OH).

Q4: How can the chiral purity of this compound be assessed?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of this compound.[4][5][6] This technique utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers, allowing for their quantification.[5][7] Other methods, such as circular dichroism spectroscopy, can also be employed for enantiomeric purity analysis.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction due to insufficient base.Ensure the pH is maintained in the optimal basic range throughout the reaction.
Hydrolysis of benzyl chloroformate.Maintain low reaction temperature and control the rate of addition of benzyl chloroformate.
Product loss during workup and isolation.Optimize extraction and crystallization solvents and procedures.
Low Purity (Multiple Peaks in HPLC) Presence of unreacted starting materials.Monitor the reaction progress by TLC or HPLC to ensure completion.
Formation of over-acylated byproduct.Use the correct stoichiometry of benzyl chloroformate.
Presence of benzyl alcohol from hydrolysis.Optimize pH control and perform efficient extraction during workup.
Presence of L-enantiomer (Chiral HPLC) Racemization during the reaction.Ensure the reaction is carried out at low temperatures and avoid prolonged exposure to harsh pH conditions.
Contamination from starting materials.Use high-purity D-glutamine with a low L-enantiomer content.
Poor Crystallization Presence of impurities inhibiting crystal formation.Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixtures).
Incorrect solvent system or cooling rate.Screen different solvent systems and optimize the cooling profile for crystallization.

Data Presentation

Table 1: Illustrative Reaction Conditions for Large-Scale this compound Synthesis

ParameterCondition
Reactants D-Glutamine, Benzyl Chloroformate
Base Sodium Hydroxide or Potassium Carbonate
Solvent System Water/Organic Solvent (e.g., Toluene)
Temperature 0 - 5 °C
pH 9 - 10
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Typical Purity (HPLC) >98%

Note: These are typical ranges and may require optimization for specific equipment and scales.

Table 2: Comparison of Analytical Methods for this compound Quality Control

Analytical Method Parameter Measured Typical Performance Advantages Limitations
Reverse-Phase HPLC Chemical Purity>98%High resolution, sensitive to a wide range of impurities.[4]May not resolve enantiomers.
Chiral HPLC Enantiomeric PurityEnantiomeric Excess (e.e.) >99%Direct and accurate separation of enantiomers.[4][6]Requires specialized chiral columns and method development.[4]
NMR Spectroscopy Structural Confirmation, Impurity IdentificationConfirms molecular structureProvides detailed structural information.Lower sensitivity for trace impurities compared to HPLC.
Mass Spectrometry Molecular Weight ConfirmationConfirms expected molecular weightHigh sensitivity and specificity for molecular weight determination.Does not provide information on chiral purity.

Experimental Protocols

1. Synthesis of this compound via Schotten-Baumann Reaction

  • Materials: D-Glutamine, Benzyl Chloroformate, Sodium Hydroxide, Toluene, Hydrochloric Acid.

  • Procedure:

    • Dissolve D-glutamine in an aqueous solution of sodium hydroxide in a cooled reactor (0-5 °C).

    • Slowly add benzyl chloroformate to the stirred solution, maintaining the temperature and a pH of 9-10 by the concurrent addition of a sodium hydroxide solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-process HPLC.

    • Once the reaction is complete, separate the aqueous and organic layers.

    • Wash the aqueous layer with toluene to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Cool the aqueous layer to 0-5 °C and acidify with hydrochloric acid to a pH of 2-3 to precipitate the this compound.

    • Filter the precipitated product, wash with cold water, and dry under vacuum.

2. Purification of this compound by Recrystallization

  • Materials: Crude this compound, Ethanol, Deionized Water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot mixture of ethanol and water.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final_product Final Product D_Gln D-Glutamine Reaction Schotten-Baumann Reaction (0-5 °C, pH 9-10) D_Gln->Reaction Base Base (e.g., NaOH) Base->Reaction Bz_Cl Benzyl Chloroformate Bz_Cl->Reaction Extraction Aqueous Extraction Reaction->Extraction Acidification Acidification (HCl) Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Z_D_Gln_OH This compound Drying->Z_D_Gln_OH QC Quality Control (HPLC, Chiral HPLC, NMR) Z_D_Gln_OH->QC

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Check_pH Check pH Control During Reaction Incomplete->Check_pH Check_Workup Review Workup & Purification Complete->Check_Workup pH_Low pH too low Check_pH->pH_Low pH_High pH too high Check_pH->pH_High Optimize_Base Increase base addition pH_Low->Optimize_Base Optimize_Temp Decrease temperature, control Bz-Cl addition pH_High->Optimize_Temp Losses Product loss during extraction/crystallization Check_Workup->Losses Optimize_Purification Optimize solvent systems and procedures Losses->Optimize_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

Signaling_Pathway_Example Z_D_Gln_OH This compound Peptide_Synthesis Peptide Synthesizer Z_D_Gln_OH->Peptide_Synthesis Protected_Peptide Z-Protected Peptide Peptide_Synthesis->Protected_Peptide Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Peptide->Deprotection Bioactive_Peptide Bioactive D-Peptide Deprotection->Bioactive_Peptide Receptor Cell Surface Receptor Bioactive_Peptide->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Biological_Response Biological Response Signaling->Biological_Response

Caption: Hypothetical pathway from this compound to a biological response.

References

Technical Support Center: Optimizing Peptide Synthesis with Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Z-D-Gln-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of peptides containing this specific amino acid derivative.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides with this compound.

Issue: Low Peptide Yield

A lower than expected peptide yield is a frequent issue in solid-phase peptide synthesis (SPPS). The following Q&A format will help you diagnose and resolve the problem.

Q1: How do I determine if the low yield is due to poor synthesis on the resin or a problem with the final cleavage?

A1: To pinpoint the source of the low yield, a systematic approach is necessary.

  • Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product using mass spectrometry (MS). The presence of the target peptide mass will confirm that the synthesis was at least partially successful.[1]

  • Quantitative Analysis: Determine the peptide loading on the resin. This can be done by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount by UV-Vis spectrophotometry.

Q2: My test cleavage shows a low amount of the desired peptide. What are the likely causes during synthesis?

A2: Low yield after synthesis on the resin can be attributed to several factors:

  • Incomplete N-terminal Deprotection: If the protecting group (e.g., Fmoc) is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.

  • Inefficient Coupling: The coupling of this compound or subsequent amino acids may be incomplete.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites.[2]

  • Side Reactions: Undesirable chemical reactions, such as the dehydration of the glutamine side chain, can reduce the yield of the target peptide.

Q3: What are the signs of incomplete coupling and how can I improve it?

A3: Incomplete coupling is often indicated by the presence of deletion sequences in the final product.

  • Monitoring: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, to check for free primary amines after each coupling step. A positive result (blue beads) indicates an incomplete reaction.[1]

  • Optimization Strategies:

    • Double Coupling: Repeat the coupling step to drive the reaction to completion.

    • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.

    • Extend Reaction Time: Increase the duration of the coupling reaction.

    • Change Coupling Reagent: Switch to a more efficient coupling reagent (see Table 1). For glutamine derivatives, aminium/uronium salt-based reagents like HBTU or HATU are often preferred over carbodiimides like DIC to prevent side reactions.[2]

Q4: I suspect peptide aggregation is occurring. How can I address this?

A4: Aggregation is common with hydrophobic sequences and can be identified by poor resin swelling.

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to the solvent to disrupt secondary structures.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates.[2]

Issue: Side Reactions Involving this compound

Q5: What is the most common side reaction with glutamine derivatives and how can I prevent it?

A5: The most prevalent side reaction is the dehydration of the glutamine side-chain amide to form a nitrile during the carboxyl activation step.[2] This is a significant cause of low yield and impurities.

  • Prevention Strategies:

    • Side-Chain Protection: The most effective method is to use a glutamine derivative with a protected side chain, such as Fmoc-Gln(Trt)-OH. The trityl (Trt) group prevents dehydration.[2]

    • Choice of Coupling Reagent: Avoid carbodiimide reagents like DCC and DIC, as they are known to promote nitrile formation.[2][3] If their use is necessary, always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress this side reaction.[2] Aminium/uronium salt-based reagents (HBTU, HATU) are generally safer options.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for synthesizing peptides with this compound?

A1: The choice of coupling reagent significantly impacts yield and purity. While carbodiimides like DIC are cost-effective, they can promote the dehydration of the glutamine side chain.[2][3] Aminium/uronium salts like HBTU and HATU generally provide higher coupling efficiency and faster reaction times with a lower risk of this side reaction.[1]

Q2: What are the recommended deprotection methods for the N-terminal Z-group?

A2: The benzyloxycarbonyl (Z) group is typically stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it an orthogonal protecting group. The most common method for Z-group removal is catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Q3: How can I monitor the progress of my peptide synthesis?

A3: Regular monitoring is crucial for a successful synthesis.

  • Coupling Reactions: The Kaiser test is a reliable method to detect free primary amines and assess the completion of a coupling step.[1]

  • Deprotection: For Fmoc-based synthesis, the deprotection can be monitored by observing the release of the fluorenyl group using a UV-Vis spectrophotometer.

Q4: What are the best practices for cleavage and purification of the final peptide?

A4: The final steps are critical for obtaining a pure product.

  • Cleavage: Use a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIPS).

  • Purification: The primary method for purifying the crude peptide is reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative Coupling EfficiencyRacemization PotentialNotes
DCC/DIC CarbodiimideModerateHigh without additiveCan cause dehydration of Gln side chain; byproduct removal can be difficult (DCU is insoluble).[2]
HBTU/TBTU Aminium SaltHighLow with HOBtVery efficient and widely used.
HATU Aminium SaltVery HighVery LowMore reactive than HBTU, often used for difficult couplings.
PyBOP Phosphonium SaltHighLowByproducts are less hazardous than those from BOP.[4]

This table provides a general comparison. Optimal reagent choice may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition in SPPS using Fmoc chemistry, which can be adapted for the incorporation of this compound as the final amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling (using HBTU/HOBt):

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to react for 5 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours.[2]

    • Monitor the reaction completion with a Kaiser test. If the test is positive, wash and recouple.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS.[2]

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile).

    • Purify by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the fractions containing the pure peptide.

Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield Observed test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage cleavage_issue Problem with Cleavage or Work-up test_cleavage->cleavage_issue Target Mass Absent or Very Low synthesis_issue Low Yield on Resin test_cleavage->synthesis_issue Target Mass Present kaiser_test Perform Kaiser Test After Coupling synthesis_issue->kaiser_test incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Positive (Blue Beads) aggregation_check Check for Resin Shrinking kaiser_test->aggregation_check Negative (Yellow Beads) coupling_solutions Solutions: - Double Couple - Increase Reagent Concentration - Change Coupling Reagent - Extend Reaction Time incomplete_coupling->coupling_solutions aggregation Peptide Aggregation aggregation_check->aggregation Yes side_reaction_check Analyze for Side Products (e.g., Nitrile Formation) aggregation_check->side_reaction_check No aggregation_solutions Solutions: - Use NMP Solvent - Add Chaotropic Salts (LiCl) - Increase Temperature aggregation->aggregation_solutions side_reaction Side Reactions side_reaction_check->side_reaction Side Products Detected side_reaction_solutions Solutions: - Use Side-Chain Protection (e.g., Trt for Gln) - Use HBTU/HATU instead of DIC side_reaction->side_reaction_solutions SPPS_Workflow start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect 2. N-terminal Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Next Amino Acid (e.g., this compound + HBTU/HOBt/DIPEA) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 monitor 6. Monitor Coupling (Kaiser Test) wash2->monitor monitor->couple If Incomplete (Recouple) repeat Repeat Steps 2-6 for Each Amino Acid monitor->repeat If Coupling Complete final_cleavage 7. Final Cleavage and Deprotection (e.g., TFA/TIPS/H₂O) repeat->final_cleavage precipitate 8. Precipitate in Cold Ether final_cleavage->precipitate purify 9. Purify by RP-HPLC precipitate->purify end Final Peptide purify->end

References

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the incomplete deprotection of the carboxybenzyl (Cbz or Z) protecting group.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Cbz deprotection in a question-and-answer format.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Question: My Cbz deprotection using catalytic hydrogenation is slow or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: Slow or incomplete catalytic hydrogenation is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2][3]

    • Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider an alternative deprotection method such as acid-catalyzed cleavage.[1][2]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[2][4]

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be effective.[1][3] For challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) may be more active.[4][5]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion, especially with sterically hindered substrates.[1][2][3]

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher using a Parr apparatus.[1][3][5]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1][2][3]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][3]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.[1][3]

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][4]

  • Poor Solubility: The starting material or the deprotected product may have limited solubility in the chosen solvent, hindering the reaction.[3][5]

    • Solution: Test different solvents or solvent mixtures (e.g., MeOH, EtOH, EtOAc, THF, or mixtures with water) to ensure both the starting material and product remain dissolved.[5]

Issue 2: Incomplete Deprotection with Catalytic Transfer Hydrogenation

Question: My Cbz deprotection using catalytic transfer hydrogenation (e.g., ammonium formate, formic acid) is not going to completion. What should I do?

Answer: Incomplete transfer hydrogenation can often be resolved by addressing the following:

  • Depletion of Hydrogen Donor: The hydrogen donor may be consumed before the reaction is complete.[3]

    • Solution: Increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid) or add it in portions throughout the reaction.[3]

  • Catalyst Inactivity: Similar to catalytic hydrogenation, the catalyst may be inactive or poisoned.[3]

    • Solution: Use a fresh, high-quality catalyst and consider increasing the catalyst loading.[3]

  • Sub-optimal Temperature: The reaction may be too slow at room temperature.[3]

    • Solution: Gently heating the reaction mixture, for instance, to reflux in ethanol when using ammonium formate, can increase the reaction rate.[3]

Issue 3: Incomplete Deprotection with Acidic Cleavage (e.g., HBr in Acetic Acid)

Question: I am observing a significant amount of starting material remaining after attempting Cbz deprotection with HBr in acetic acid. What could be the issue?

Answer: Incomplete acidic cleavage of the Cbz group can be due to the following reasons:

  • Insufficient Acid Strength or Concentration: The reagent may not be potent enough for complete deprotection.[3]

    • Solution: Use a higher concentration of HBr in acetic acid (e.g., 33%).[3]

  • Short Reaction Time: The reaction may not have had sufficient time to complete.[3]

    • Solution: Extend the reaction time and monitor the progress by TLC or HPLC.[3]

  • Presence of Water: Moisture can interfere with the reaction.

    • Solution: Ensure anhydrous conditions and use fresh reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection? The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1][2]

Q2: My compound has a double bond that I want to preserve. Can I still use catalytic hydrogenation? Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond. In this case, catalytic transfer hydrogenolysis might offer better selectivity.[1] Alternatively, non-reductive methods like acidic cleavage or nucleophilic cleavage should be considered.

Q3: What are some common side products to watch out for during Cbz deprotection? Side products depend on the deprotection method and the substrate:

  • Catalytic Hydrogenation: Over-reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) and N-benzylation are possible.[2]

  • Acidic Cleavage: Alkylation of sensitive functional groups by the benzyl cation and acylation of the deprotected amine if the solvent is a carboxylic acid can occur.[2]

Q4: How do I choose the best Cbz deprotection method for my specific substrate? The choice of method depends on the functional groups present in your molecule:

  • For simple substrates without sensitive functional groups, catalytic hydrogenation is often the best choice.[2]

  • For substrates with reducible groups, consider transfer hydrogenation, acidic cleavage, or nucleophilic cleavage.

  • For substrates with other acid-labile groups (e.g., Boc), catalytic hydrogenation is generally preferred.

Quantitative Data Summary

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)
Catalytic HydrogenationH₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-aniline98
N-Cbz-L-phenylalanine>95
N-Cbz protected piperidine~95
Transfer HydrogenationAmmonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98
Acidic Cleavage33% HBr in Acetic Acidrt, 1-4 hN-Cbz amino acids85-95
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄DMAc, 75 °C, 24 hN-Cbz protected aminesHigh

Table adapted from multiple sources, providing a general overview of typical conditions and yields.[6]

Experimental Protocols

1. Catalytic Hydrogenolysis using H₂ Gas

This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[7]

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂) source, Inert gas (Nitrogen or Argon), Celite® for filtration.[6]

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[1][7]

    • Carefully add the 10% Pd/C catalyst to the solution.[1][7]

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1]

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1][7]

    • Monitor the reaction progress by TLC or LC-MS.[1][7]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

2. Catalytic Transfer Hydrogenation using Formic Acid

This method avoids the use of flammable hydrogen gas.

  • Materials: Cbz-protected amine, 10% Pd/C catalyst, Methanol (MeOH), Formic acid.

  • Procedure:

    • Dissolve the Cbz-protected amine (1 equivalent) in methanol.[3]

    • Carefully add 10% Pd/C catalyst (approximately 10-20% by weight).[3]

    • To the stirred suspension, add formic acid (approximately 5-10 equivalents).[3]

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 5-30 minutes.[3]

    • Monitor the reaction progress by TLC or HPLC.[3]

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[3]

    • Concentrate the filtrate to obtain the product.

3. Acidic Cleavage using HBr in Acetic Acid

This is a robust method suitable for substrates that are sensitive to hydrogenation.

  • Materials: Cbz-protected amine, 33% Hydrogen bromide (HBr) in acetic acid (HOAc).[1]

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]

    • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, the product can often be precipitated by the addition of anhydrous ether.

    • Collect the solid by filtration and wash with ether to obtain the amine hydrobromide salt.

Visualizations

G Troubleshooting Incomplete Cbz Deprotection cluster_start cluster_methods Identify Deprotection Method cluster_catalytic_issues Potential Issues (Catalytic) cluster_acidic_issues Potential Issues (Acidic) cluster_catalytic_solutions Solutions (Catalytic) cluster_acidic_solutions Solutions (Acidic) start Incomplete Cbz Deprotection catalytic Catalytic Hydrogenation/ Transfer Hydrogenation start->catalytic acidic Acidic Cleavage start->acidic catalyst_poisoning Catalyst Poisoning? catalytic->catalyst_poisoning acid_strength Insufficient Acid Strength/Conc.? acidic->acid_strength catalyst_activity Poor Catalyst Activity? catalyst_poisoning->catalyst_activity No purify_substrate Purify Substrate/ Use Alternative Method catalyst_poisoning->purify_substrate Yes h2_pressure Insufficient H₂ Pressure/Donor? catalyst_activity->h2_pressure No fresh_catalyst Use Fresh/More Catalyst/ Use Pearlman's Catalyst catalyst_activity->fresh_catalyst Yes mixing Inadequate Mixing? h2_pressure->mixing No increase_pressure Increase H₂ Pressure/ Add More Donor h2_pressure->increase_pressure Yes improve_agitation Improve Agitation mixing->improve_agitation Yes time Insufficient Reaction Time? acid_strength->time No stronger_acid Use Higher Conc. Acid acid_strength->stronger_acid Yes increase_time Extend Reaction Time time->increase_time Yes

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

G General Cbz Deprotection Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidic Cleavage start R-NH-Cbz H2_PdC H₂, Pd/C start->H2_PdC HBr_HOAc HBr, HOAc start->HBr_HOAc hydrogenolysis_intermediate [R-NH₂ + Toluene + CO₂] H2_PdC->hydrogenolysis_intermediate Cleavage end_product R-NH₂ (Free Amine) hydrogenolysis_intermediate->end_product Workup acidolysis_intermediate [R-NH₃⁺Br⁻ + Benzyl Bromide + CO₂] HBr_HOAc->acidolysis_intermediate Cleavage acidolysis_intermediate->end_product Workup

Caption: Overview of common Cbz deprotection pathways.

References

Technical Support Center: Strategies to Minimize Racemization of Z-D-Gln-OH During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) during peptide coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide

High levels of the L-epimer detected after coupling this compound can compromise the stereochemical integrity of your final peptide. This guide will help you identify the potential causes and implement effective solutions.

Symptom Potential Cause Recommended Action
High Epimerization Levels (>5%) Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC used without additives are known to cause significant racemization.Optimize Coupling Reagent & Additives: Switch to a coupling reagent known for low racemization. For carbodiimides, the use of additives is crucial. See the data summary table below for recommended combinations. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts generally lead to less racemization.[1]
Excessive Base Concentration or Inappropriate Base: Strong, non-hindered bases can promote racemization through direct enolization.Select a Weaker, Sterically Hindered Base: Use a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine. If using Diisopropylethylamine (DIPEA), use it in the lowest effective concentration.[2]
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the risk of racemization.Minimize Pre-activation Time: Add the coupling reagent to the mixture of this compound and additive immediately before adding it to the amine component.
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.Control Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of epimerization.[3]
Presence of Pyroglutamate Side Product Cyclization of Glutamine: The side chain of glutamine can cyclize to form pyroglutamate, a reaction that can be catalyzed by the coupling conditions.Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) can suppress pyroglutamate formation.[4] It is important to note that this side reaction can sometimes be influenced by the choice of coupling reagents and reaction conditions.
Low Coupling Efficiency Steric Hindrance or Aggregation: The peptide sequence may be sterically hindered or prone to aggregation, leading to incomplete coupling.Select a More Potent Coupling Reagent: Reagents like HATU are highly effective for coupling sterically hindered amino acids.[5][6] Consider changing the solvent to one that disrupts aggregation, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO).

Data Summary: Impact of Coupling Reagents and Additives on Racemization

While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected performance of various coupling strategies based on data from analogous Z-protected and racemization-prone amino acids. The level of racemization is highly dependent on the specific reaction conditions.

Coupling Reagent Additive Base Expected Racemization Key Advantages Potential Disadvantages
DIC/DCCNoneDIPEA/NMMHighCost-effective.High risk of racemization and N-acylurea formation.
DIC/DCCHOBtDIPEA/NMMModerateReduces racemization compared to no additive.[7][8]HOBt has explosive properties in its anhydrous form.[7]
DIC/DCCHOAtDIPEA/NMMLow to ModerateMore effective at suppressing racemization than HOBt.[8]
DIC/DCCOxymaPureDIPEA/NMMLow to ModerateA non-explosive and effective alternative to HOBt and HOAt.[7]
HBTU/TBTU(Internal HOBt)DIPEA/NMMLowFast reaction times and high yields.[6]Can cause guanidinylation of the free N-terminus if used in excess.[9]
HATU(Internal HOAt)DIPEA/NMMVery LowHighly effective with low epimerization, especially for hindered couplings.[6][9]Higher cost.
PyBOPNone/HOBtDIPEA/NMMLowRapid reactions, good yields, byproducts are generally not problematic.[5]Can be less effective than aminium salts for highly challenging couplings.
DEPBTNoneDIPEAVery LowKnown for its remarkable resistance to racemization, particularly for sensitive amino acids.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during coupling?

A1: The primary mechanism for racemization of N-acyl amino acids like this compound during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group by the coupling reagent facilitates the formation of this intermediate. The alpha-proton on the planar oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid.

Q2: Which factors have the most significant impact on the racemization of this compound?

A2: The choice of coupling reagent, the presence and type of additive, the strength and concentration of the base, the reaction temperature, and the pre-activation time are all critical factors that influence the extent of racemization.

Q3: Are there any side reactions specific to glutamine that I should be aware of during coupling?

A3: Yes, the primary side reaction for glutamine derivatives is the intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[4][11] This can occur under both acidic and basic conditions. The use of coupling additives like HOBt can help suppress this side reaction.[4] Another potential side reaction with carbodiimides is the dehydration of the side-chain amide to a nitrile, although this is less common under standard coupling conditions.[7]

Q4: How can I detect and quantify the extent of racemization?

A4: Racemization can be quantified by hydrolyzing the synthesized peptide and analyzing the resulting amino acids using a chiral separation technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column or after derivatization with a chiral reagent (e.g., Marfey's reagent).[12]

Q5: Is it better to use a D-amino acid from the start if I want a D-amino acid in my final peptide?

A5: Yes, to synthesize a peptide containing a D-amino acid, you must start with the D-enantiomer of that amino acid, in this case, this compound. The challenge addressed in this guide is to prevent the conversion of the desired D-enantiomer to the unwanted L-enantiomer during the coupling reaction.

Experimental Protocols

Low-Racemization Coupling Protocol for this compound in Solution-Phase Synthesis

This protocol utilizes Diisopropylcarbodiimide (DIC) in combination with OxymaPure to minimize racemization.

Materials:

  • This compound

  • Amine component (e.g., H-Xxx-OR)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine (if the amine component is a salt)

  • Standard aqueous workup solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM or DMF.

  • If the amine component is a salt (e.g., hydrochloride), add it to the solution along with one equivalent of NMM or 2,4,6-collidine to liberate the free amine. If the amine is not a salt, add it directly (1.0 equivalent).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct if it precipitates.

    • Dilute the filtrate with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic phase sequentially with 5% aqueous HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

  • Purification: Purify the crude product by flash chromatography or recrystallization as appropriate.

Visualizations

RacemizationMechanism ZD_Gln This compound Activated Activated Intermediate (e.g., O-acylisourea) ZD_Gln->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated->Enolate + Base (Direct Enolization) Coupling Coupling with Amine Component Activated->Coupling Oxazolone->Enolate Enolate->Oxazolone D_Peptide Desired D-Peptide Enolate->D_Peptide Protonation L_Peptide Racemized L-Peptide Enolate->L_Peptide Protonation Coupling->D_Peptide

Caption: Mechanism of racemization for this compound during peptide coupling.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additives Start->CheckReagent CheckBase Evaluate Base (Type and Concentration) Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp CheckPreactivation Check Pre-activation Time Start->CheckPreactivation UseLowRacReagent Action: Use DIC/Oxyma, HATU, or DEPBT CheckReagent->UseLowRacReagent UseWeakerBase Action: Switch to NMM or Collidine CheckBase->UseWeakerBase LowerTemp Action: Run coupling at 0°C CheckTemp->LowerTemp MinimizePreactivation Action: Minimize pre-activation to < 2 mins CheckPreactivation->MinimizePreactivation End Racemization Minimized UseLowRacReagent->End UseWeakerBase->End LowerTemp->End MinimizePreactivation->End

Caption: Troubleshooting workflow for minimizing this compound racemization.

References

Validation & Comparative

A Comparative Guide to Z-D-Gln-OH and Fmoc-D-Gln(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriately protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of D-glutamine, two key reagents often considered are Z-D-Gln-OH and Fmoc-D-Gln(Trt)-OH. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal building block for your specific synthetic needs.

Executive Summary

Fmoc-D-Gln(Trt)-OH is the industry standard for incorporating D-glutamine in modern Fmoc-based solid-phase peptide synthesis. Its trityl (Trt) side-chain protection offers excellent solubility and effectively prevents common side reactions such as nitrile formation and pyroglutamate formation. The Fmoc N-α-protecting group is readily cleaved under mild basic conditions, ensuring orthogonality with the acid-labile Trt group and resin linker, which are removed during the final cleavage step.

This compound , on the other hand, is a more traditional reagent primarily utilized in solution-phase peptide synthesis and Boc/Bzl-based SPPS strategies. The benzyloxycarbonyl (Z) N-α-protecting group is robust but requires harsh deprotection conditions, such as strong acids or catalytic hydrogenation, which are generally incompatible with the standard Fmoc/tBu strategy. While milder catalytic transfer hydrogenation methods exist, the lack of seamless orthogonality presents significant challenges for its application in routine Fmoc-SPPS.

This guide will delve into the specific performance characteristics of each reagent, providing a clear rationale for the prevalent use of Fmoc-D-Gln(Trt)-OH in contemporary peptide synthesis.

Performance Comparison

The performance of this compound and Fmoc-D-Gln(Trt)-OH is best understood in the context of their respective, and differing, primary applications. A direct comparison within the framework of Fmoc-SPPS highlights the advantages of the latter.

FeatureThis compoundFmoc-D-Gln(Trt)-OH
Primary Application Solution-phase synthesis, Boc/Bzl SPPSFmoc/tBu SPPS
N-α-Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection NoneTrityl (Trt)
Solubility in DMF/NMP Moderate to lowExcellent[1][2]
Prevention of Nitrile Formation Prone to dehydration with carbodiimide activatorsHigh, Trt group provides steric hindrance[1][2]
Prevention of Pyroglutamate Formation Susceptible to cyclization at the N-terminusReduced risk due to Trt protection[1][2]
Orthogonality in Fmoc-SPPS Poor; Z-group deprotection is not orthogonal to acid-labile side-chain protecting groups and linkers.[3]Excellent; Fmoc (base-labile) and Trt (acid-labile) groups are fully orthogonal.[1][3]

Quantitative Data Summary: Fmoc-D-Gln(Trt)-OH

The following table summarizes typical quantitative data for the performance of Fmoc-D-Gln(Trt)-OH in Fmoc-SPPS.

ParameterTypical ValueNotes
Purity (HPLC) ≥98.0%[4][5]Commercially available starting material.
Coupling Efficiency >99%With standard coupling reagents like HBTU/HOBt or HATU.[6] Can be lower in sterically hindered sequences.
Fmoc Deprotection Time 5-20 minutesUsing 20% piperidine in DMF.[6]
Trt Deprotection Time 1-3 hoursWith 95% TFA cleavage cocktail. Can be slower for N-terminal Gln(Trt) residues.[2]
Solubility in DMF Readily soluble[1][2]Significantly higher than unprotected Fmoc-D-Gln-OH.

Key Differences and Their Implications

Side-Chain Protection: A Crucial Advantage for Fmoc-D-Gln(Trt)-OH

The amide side chain of glutamine is susceptible to two primary side reactions during peptide synthesis:

  • Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, reagents like carbodiimides can dehydrate the side-chain amide to a nitrile.[7][8][9]

  • Pyroglutamate Formation: An N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl residue, which terminates the peptide chain.[10][11][12][13]

The bulky trityl (Trt) group on the side chain of Fmoc-D-Gln(Trt)-OH effectively prevents both of these side reactions.[1][2] this compound, lacking side-chain protection, is vulnerable to both nitrile formation and pyroglutamate formation, potentially leading to lower purity and yield of the target peptide.

N-α-Protection and Orthogonality

The choice of N-α-protecting group dictates the overall synthetic strategy.

  • Fmoc Group: The Fmoc group is the cornerstone of the most widely used SPPS strategy. Its lability to mild base (e.g., 20% piperidine in DMF) allows for the use of acid-labile side-chain protecting groups (like Trt, Boc, and tBu) and acid-cleavable linkers. This orthogonality is critical for the successful synthesis of complex peptides.[3][14][15]

  • Z-Group: The Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions used for Boc removal. However, its own removal requires harsh conditions:

    • Strong Acids (HBr/AcOH, HF): These conditions will also cleave most side-chain protecting groups and the peptide from the resin in Fmoc-SPPS, leading to a loss of orthogonality.[16]

    • Catalytic Hydrogenation (H₂/Pd): While effective, this method is often not practical for SPPS due to poor catalyst accessibility to the resin-bound peptide and potential catalyst poisoning by sulfur-containing residues (Met, Cys).

    • Catalytic Transfer Hydrogenation (CTH): Using hydrogen donors like formic acid with a palladium catalyst offers a milder alternative for Z-group deprotection.[17][18][19] However, the compatibility of CTH with various resins and the full spectrum of side-chain protecting groups in a multi-cycle automated synthesis has not been extensively validated, and potential side reactions remain a concern.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Gln(Trt)-OH in Fmoc-SPPS

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-D-Gln(Trt)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA, 2,4,6-collidine) (6-10 equivalents)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. The resin is then washed thoroughly with DMF.

  • Activation: In a separate vessel, Fmoc-D-Gln(Trt)-OH and the coupling reagent are dissolved in DMF. The base is added to activate the amino acid.

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Confirmation: A small sample of the resin is tested (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Gln(Trt)

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • The dried peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.

  • The resin is filtered off, and the filtrate containing the peptide is collected.

  • The peptide is precipitated by adding the filtrate to cold diethyl ether.

  • The precipitated peptide is collected by centrifugation and washed with cold diethyl ether to remove scavengers and residual cleavage by-products.

  • The final peptide is dried under vacuum.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-D-Gln(Trt)-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis using Fmoc-D-Gln(Trt)-OH.

Orthogonality of Protecting Groups in Fmoc-SPPS

Orthogonality cluster_deprotection Deprotection Conditions ProtectingGroups Protecting Groups N-α-Fmoc Side-Chain Trt (Gln) Side-Chain Boc/tBu Base Mild Base (e.g., Piperidine) Base->ProtectingGroups:f1 Cleaves Base->ProtectingGroups:f2 Stable Base->ProtectingGroups:f3 Stable Acid Strong Acid (e.g., TFA) Acid->ProtectingGroups:f2 Cleaves Acid->ProtectingGroups:f3 Cleaves Acid->ProtectingGroups:f1 Stable

Caption: Orthogonality of Fmoc and Trt/Boc/tBu protecting groups in SPPS.

Conclusion

For researchers engaged in Fmoc-based solid-phase peptide synthesis, Fmoc-D-Gln(Trt)-OH is the unequivocally superior choice for incorporating D-glutamine residues. Its design directly addresses the key challenges associated with glutamine chemistry in SPPS, namely poor solubility and the propensity for side reactions. The orthogonal protection scheme ensures high yields and purity of the final peptide product.

This compound , while a valid reagent in other synthetic contexts like solution-phase synthesis, is ill-suited for routine Fmoc-SPPS due to the lack of orthogonality of the Z-protecting group. The harsh conditions required for its removal would compromise the integrity of the peptide and the other protecting groups employed in the Fmoc strategy. Therefore, for high-fidelity peptide synthesis using modern automated protocols, Fmoc-D-Gln(Trt)-OH remains the reagent of choice.

References

A Comparative Guide to the Efficacy of Z-D-Gln-OH and Boc-D-Gln-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. This guide provides a comprehensive comparison of two commonly used protected derivatives of D-glutamine: Z-D-Gln-OH and Boc-D-Gln-OH. The efficacy of these reagents is evaluated within the context of their respective solid-phase peptide synthesis (SPPS) strategies, focusing on performance, potential side reactions, and procedural workflows.

Executive Summary

This compound (N-α-benzyloxycarbonyl-D-glutamine) and Boc-D-Gln-OH (N-α-tert-butyloxycarbonyl-D-glutamine) are fundamental reagents for introducing D-glutamine into a peptide sequence. Their primary difference lies in the Nα-protecting group—the Z-group (benzyloxycarbonyl) and the Boc-group (tert-butyloxycarbonyl), respectively. This dictates the chemical strategy for peptide synthesis.

  • This compound is typically utilized in the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy . In this scheme, the temporary Nα-protecting group for the growing peptide chain is Boc, while more permanent side-chain protecting groups (like the benzyl-based Z-group on glutamine) are removed at the final cleavage step.

  • Boc-D-Gln-OH is the cornerstone of the Boc-SPPS (Solid-Phase Peptide Synthesis) strategy , where the Boc group itself serves as the temporary Nα-protection, removed at each cycle of amino acid addition.

The choice between these two derivatives hinges on the overall synthetic strategy, the desired orthogonality, the nature of the target peptide, and the available equipment for final cleavage.

Performance and Efficacy Comparison

The efficacy of this compound and Boc-D-Gln-OH in peptide synthesis is a function of the broader synthetic strategy employed. While direct head-to-head comparisons in the synthesis of an identical peptide are scarce in the literature, the performance can be inferred from the well-documented characteristics of the Boc/Bzl and Boc-SPPS methodologies.

ParameterThis compound (in Boc/Bzl Strategy)Boc-D-Gln-OH (in Boc-SPPS Strategy)Key Considerations
Nα-Deprotection Condition Not applicable for chain elongation (Z is a permanent side-chain group in this context)25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Repetitive acid treatment in Boc-SPPS can be harsh on the peptide-resin linkage.
Final Cleavage & Deprotection Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Both strategies require strong, hazardous acids and specialized equipment for the final cleavage step.[1][2]
Orthogonality Quasi-orthogonal: Nα-Boc is removed by mild acid (TFA), while Z-group requires strong acid (HF).[3]Not fully orthogonal: Both Nα-Boc and many side-chain protecting groups are acid-labile, relying on differential acid strength for selective removal.[3]True orthogonality is better achieved with the Fmoc/tBu strategy, but Boc/Bzl offers a different set of selectivities.
Major Side Reactions - Pyroglutamate Formation : N-terminal glutamine can cyclize to form pyroglutamate, especially under acidic or basic conditions.[4][5] - Alkylation : Benzyl carbocations generated during HF cleavage can cause side reactions with sensitive residues like Trp and Met.[1]- Pyroglutamate Formation : Similar risk to the Boc/Bzl strategy.[4][5] - t-Butylation : t-Butyl carbocations from Boc deprotection can alkylate sensitive residues.Side-chain protection of the glutamine amide (e.g., with a Trityl group) is often recommended to minimize pyroglutamate formation and improve solubility.
Coupling Efficiency High, with modern coupling reagents.High, with modern coupling reagents like HBTU, HATU, or DIC/HOBt.[6]Both strategies can achieve excellent coupling efficiencies, often exceeding 99% with appropriate reagents.
Typical Crude Peptide Purity Generally high, can be sequence-dependent.Can be high, but aggregation of hydrophobic peptides can be more pronounced due to the neutral state of the peptide backbone between couplings.The Boc/Bzl strategy, with its repetitive acid deprotection, can help disrupt aggregation by keeping the N-terminus protonated.

Experimental Protocols

Below are detailed methodologies for the key steps involving this compound and Boc-D-Gln-OH in their respective peptide synthesis strategies.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for Boc-D-Gln-OH

This protocol outlines a single cycle of amino acid addition using Boc-D-Gln-OH.

  • Resin Swelling : Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) (10 mL/g of resin) for 30 minutes.

  • Boc Deprotection :

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g of resin) and agitate for 2 minutes (pre-wash).[7]

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[7]

    • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[7]

  • Neutralization :

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).[8]

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x).

  • Amino Acid Coupling (HBTU activation) :

    • In a separate vial, dissolve Boc-D-Gln-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF) (minimum volume).

    • Add DIEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.[8]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test.

  • Washing : Upon completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol is applicable to peptides synthesized using either the Boc/Bzl or Boc-SPPS strategy.

  • Preparation :

    • Thoroughly dry the peptide-resin under vacuum.

    • Place the dried resin (typically 200 mg - 1 g) in a specialized HF-resistant reaction vessel made of Teflon and Kel-F.[1]

    • Add a scavenger mixture (e.g., 1 mL of a 19:1 mixture of anisole and ethanedithiol) to trap reactive carbocations.[1]

  • HF Cleavage :

    • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

    • Carefully condense anhydrous Hydrogen Fluoride (HF) gas (approximately 9 mL) into the reaction vessel. Caution: HF is extremely toxic and corrosive. This step must be performed in a specialized HF apparatus within a certified fume hood by trained personnel. [1][2]

    • Stir the mixture at 0 °C for 1 hour.

  • Work-up :

    • Remove the HF by evaporation under a stream of nitrogen gas.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

    • Filter and dry the crude peptide under vacuum.

    • Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.

Protocol 3: Z-Group Deprotection by Catalytic Transfer Hydrogenolysis

This method can be used to remove the Z-group from this compound if it were used in a context requiring its selective removal, or more commonly, for deprotection in solution-phase synthesis.

  • Dissolution : Dissolve the Z-protected peptide in a suitable solvent like methanol or formic acid.[9]

  • Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) catalyst.[9][10]

  • Hydrogenation :

    • If using formic acid as the hydrogen donor, simply stir the mixture at room temperature.[9]

    • If using hydrogen gas, secure the flask to a hydrogenation apparatus, evacuate and backfill with hydrogen gas (repeated 3 times), and stir under a hydrogen atmosphere (1 atm).[10]

  • Monitoring and Work-up :

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or Mass Spectrometry.

    • Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical workflows for the Boc and Z protecting group strategies in peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle (Boc-SPPS) cluster_final Final Cleavage Resin_NH2 Resin-Peptide-NH2 Boc_AA_Coupling Couple Boc-AA-OH (HBTU/DIEA) Resin_NH2->Boc_AA_Coupling Resin_Boc_Peptide Resin-Peptide-(AA)-Boc Boc_AA_Coupling->Resin_Boc_Peptide TFA_Deprotection Deprotect with 50% TFA/DCM Resin_Boc_Peptide->TFA_Deprotection Resin_TFA_Salt Resin-Peptide-(AA)-NH3+TFA- TFA_Deprotection->Resin_TFA_Salt Neutralization Neutralize with DIEA/DCM Resin_TFA_Salt->Neutralization Neutralization->Resin_NH2 Next Cycle Final_Peptide_Resin Final Peptide on Resin HF_Cleavage Cleave with HF/Scavengers Final_Peptide_Resin->HF_Cleavage Crude_Peptide Crude Peptide HF_Cleavage->Crude_Peptide

Caption: Workflow for Boc solid-phase peptide synthesis (Boc-SPPS).

Z_Group_Deprotection cluster_deprotection Z-Group Deprotection Strategies Z_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Transfer Hydrogenolysis (Pd/C, H₂ or HCOOH) Z_Peptide->Hydrogenolysis Strong_Acid Strong Acid Cleavage (Anhydrous HF) Z_Peptide->Strong_Acid Deprotected_Peptide Deprotected Peptide Hydrogenolysis->Deprotected_Peptide Byproducts_H Byproducts: Toluene + CO₂ Hydrogenolysis->Byproducts_H Strong_Acid->Deprotected_Peptide Byproducts_A Byproducts: Benzyl Cations Strong_Acid->Byproducts_A

Caption: Common deprotection strategies for the Z (benzyloxycarbonyl) group.

Conclusion

The choice between this compound and Boc-D-Gln-OH is fundamentally a choice between two well-established, albeit different, peptide synthesis strategies.

  • Boc-D-Gln-OH is the standard choice for Boc-SPPS , a powerful technique particularly advantageous for synthesizing hydrophobic or aggregation-prone peptides due to the charged N-terminus after each deprotection step. However, it involves the repetitive use of moderately strong acid.

  • This compound finds its place within the Boc/Bzl strategy , where it serves as a permanently protected residue until the final, harsh deprotection step. This strategy offers a different orthogonality scheme which can be beneficial in certain synthetic designs.

Both approaches are capable of producing high-quality peptides, but they require careful management of potential side reactions, particularly pyroglutamate formation from the N-terminal glutamine. The final decision should be based on the specific sequence of the target peptide, the presence of other acid- or base-sensitive functional groups, and the laboratory's capabilities, especially concerning the handling of hazardous reagents like anhydrous HF.

References

A Comparative Guide to the Validation of Z-D-Gln-OH Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Z-D-Gln-OH (Nα-Benzyloxycarbonyl-D-glutamine) purity. Ensuring the chemical and stereochemical purity of this protected amino acid is critical for its successful application in peptide synthesis and other areas of drug development. This document outlines the experimental protocols for both techniques, presents a comparative analysis of their capabilities, and discusses their respective strengths and limitations in detecting potential impurities.

Introduction to this compound and the Imperative of Purity

This compound is a crucial building block in the synthesis of peptides and peptidomimetics. The presence of impurities, such as diastereomers (Z-L-Gln-OH), byproducts from its synthesis (e.g., residual starting materials like D-glutamic acid and benzyl chloroformate), or degradation products (e.g., pyroglutamate derivatives), can significantly impact the yield, purity, and biological activity of the final peptide. Therefore, robust analytical methods are required to accurately determine the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, two primary HPLC methods are employed: Reversed-Phase HPLC (RP-HPLC) for assessing chemical purity and Chiral HPLC for determining enantiomeric purity.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To separate and quantify this compound from its potential chemical impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm and 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the D-enantiomer (this compound) from its L-enantiomer (Z-L-Gln-OH).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP)

Reagents:

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need to be optimized based on the specific chiral column used.

  • Sample Diluent: Mobile Phase

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Isocratic Elution

  • Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the this compound peak relative to the sum of the areas of both the D- and L-enantiomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Experimental Protocol: Quantitative ¹H-NMR

Objective: To determine the absolute purity of this compound and identify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., maleic acid, dimethyl sulfone) of high purity and known concentration.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a precise amount of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both this compound and the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample = this compound

    • std = Internal Standard

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on physicochemical interactions (hydrophobicity, chirality).Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Purity Assessment Relative purity based on peak area percentage.Absolute purity determination using an internal standard (qNMR).
Detection of Impurities Highly sensitive to UV-active impurities. Can separate closely related structural isomers and diastereomers.Detects all proton-containing impurities. Provides structural information for impurity identification. May not detect non-proton containing impurities.
Enantiomeric Purity The gold standard for determining enantiomeric excess using chiral columns.Can sometimes distinguish enantiomers with chiral solvating agents, but generally less effective than chiral HPLC.
Quantification Requires a reference standard of the analyte for accurate quantification.Does not require a reference standard of the analyte itself, but a certified internal standard.
Sample Throughput Generally higher throughput for routine analysis.Can be lower due to longer acquisition times for quantitative measurements.
Destructive/Non-destructive Destructive, as the sample is passed through the column.Non-destructive, the sample can be recovered.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis of this compound.

Discussion of Potential Impurities and their Detection

A key consideration in choosing an analytical method is its ability to detect and quantify potential impurities. For this compound, common impurities include:

  • Z-L-Gln-OH: The L-enantiomer is a critical impurity to control. Chiral HPLC is the most effective method for its separation and quantification.

  • Pyroglutamate Derivative: The N-terminal glutamine can cyclize to form a pyroglutamate derivative, especially under acidic or thermal stress. Both HPLC and NMR can detect this impurity, as its structure and polarity differ from this compound.

  • Unreacted Starting Materials: Residual D-glutamic acid and byproducts from the benzyloxycarbonyl protection step may be present. RP-HPLC is well-suited to separate these more polar or non-polar impurities.

  • Other Synthesis-Related Impurities: Depending on the synthetic route, other related substances may be formed. The high resolution of HPLC is advantageous for detecting unknown minor impurities. NMR can provide structural information to help identify these unknown impurities if they are present at a sufficient concentration.

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive purity validation of this compound. They provide complementary information and should be used in conjunction to ensure the highest quality of this critical raw material.

  • HPLC excels in the routine analysis of chemical purity and is the definitive method for determining enantiomeric purity. Its high sensitivity and resolving power make it ideal for detecting trace impurities.

  • NMR , particularly qNMR, offers the advantage of providing an absolute purity value without the need for a specific this compound reference standard. It is also invaluable for structural confirmation and the identification of unknown impurities.

For researchers, scientists, and drug development professionals, a combination of these techniques provides the most robust and reliable assessment of this compound purity, ensuring the integrity and success of downstream applications.

A Comparative Analysis of Coupling Reagents for Z-D-Gln-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure incorporation of Z-D-Gln-OH is a critical step in the synthesis of many peptide-based therapeutics. The choice of coupling reagent significantly impacts reaction yield, purity, and the potential for side reactions, particularly racemization and side-chain dehydration. This guide provides an objective comparison of commonly used coupling reagents, supported by established chemical principles and available data, to assist researchers in selecting the optimal reagent for their specific application.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for this compound requires a balance between reactivity, suppression of side reactions, and practical considerations such as cost and ease of byproduct removal. While direct head-to-head comparative studies for this compound are not extensively published, performance can be extrapolated from data on glutamine derivatives and other amino acids prone to side reactions. The following table summarizes the expected performance of various classes of coupling reagents.

Coupling Reagent ClassRepresentative ReagentsCoupling EfficiencyRacemization SuppressionKey AdvantagesPotential Disadvantages for this compound
Aminium/Uronium Salts HATU, HBTU, HCTU, TBTU, COMUVery HighHigh to Very HighFast reaction times, high yields, effective for sterically hindered couplings.[1][2][3][4]Potential for guanidinylation of the N-terminus if used in excess; dehydration of the glutamine side chain to form a nitrile.[5]
Phosphonium Salts PyBOP, PyAOPHighHighRapid reactions, good yields; byproducts are generally not problematic and there is a lower risk of guanidinylation compared to uronium salts.[2][4][6]Can be less effective than aminium salts for highly challenging couplings.[3]
Carbodiimides DCC, DIC, EDCModerate to HighLow (without additives)Cost-effective, simple byproducts (though solubility can be an issue with DCC).[1][2]Prone to causing significant racemization without additives like HOBt or OxymaPure.[2][7] A significant side reaction is the dehydration of the glutamine side-chain amide to a nitrile.[1]
Organophosphorus Reagents DEPBTHighVery HighRemarkably resistant to racemization, making it suitable for sensitive amino acids.[2][8]May have slower reaction kinetics compared to aminium/uronium salts.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solution-phase synthesis. Molar equivalents are based on the limiting reagent, typically the amine component.

Protocol 1: HATU/DIPEA Coupling

This protocol is recommended for high efficiency and speed.

  • Dissolution: Dissolve this compound (1.0 eq.) and the amine component (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF, NMP).

  • Activation: In a separate vessel, dissolve HATU (1.0 eq.) in the same solvent.

  • Base Addition: Add DIPEA (2.0 eq.) to the this compound/amine solution.

  • Coupling: Add the HATU solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor progress by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Work-up: Upon completion, quench the reaction (e.g., with water or saturated aqueous NH₄Cl) and extract the product with an organic solvent. Purify by standard methods (e.g., crystallization or column chromatography).

Protocol 2: DIC/OxymaPure Coupling

This protocol is a cost-effective option with good racemization suppression.

  • Dissolution: Dissolve this compound (1.0 eq.), the amine component (1.0 eq.), and OxymaPure (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add DIC (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any precipitated diisopropylurea. Concentrate the filtrate and purify the product by standard methods.

Protocol 3: DEPBT Coupling

This protocol is recommended when minimal racemization is critical.

  • Dissolution: Dissolve this compound (1.0 eq.) and the amine component (1.0 eq.) in a suitable solvent (e.g., DMF).

  • Reagent Addition: Add DEPBT (1.1 eq.) and a tertiary base such as DIPEA (2.0 eq.) to the reaction mixture.[9]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.[9]

  • Work-up: Upon completion, perform a standard aqueous work-up and purify the product as required.

Signaling Pathways and Experimental Workflows

To better visualize the chemical processes and experimental designs, the following diagrams are provided.

General Peptide Coupling Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis & Purification This compound This compound Activation Activation This compound->Activation Amine Component Amine Component Nucleophilic Attack Nucleophilic Attack Amine Component->Nucleophilic Attack Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activation Solvent (e.g., DMF) Solvent (e.g., DMF) Activation->Nucleophilic Attack Peptide Bond Formation Peptide Bond Formation Nucleophilic Attack->Peptide Bond Formation Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Peptide Bond Formation->Reaction Monitoring (TLC/LC-MS) Work-up & Purification Work-up & Purification Reaction Monitoring (TLC/LC-MS)->Work-up & Purification Final Peptide Product Final Peptide Product Work-up & Purification->Final Peptide Product Activation Mechanisms of Coupling Reagents cluster_aminium Aminium/Uronium (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., DIC/Oxyma) cluster_phosphonium Phosphonium (e.g., PyBOP) A_Gln This compound A_ActiveEster OAt-Active Ester A_Gln->A_ActiveEster A_HATU HATU + Base A_HATU->A_ActiveEster A_Peptide Peptide Bond A_ActiveEster->A_Peptide C_Gln This compound C_ActiveEster Oxyma-Active Ester C_Gln->C_ActiveEster C_DIC DIC + Oxyma C_DIC->C_ActiveEster C_Peptide Peptide Bond C_ActiveEster->C_Peptide P_Gln This compound P_ActiveEster OBt-Active Ester P_Gln->P_ActiveEster P_PyBOP PyBOP + Base P_PyBOP->P_ActiveEster P_Peptide Peptide Bond P_ActiveEster->P_Peptide

References

A Comparative Guide to the Biological Activity of L-Glutamine Analogs and the Inert Nature of Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of various L-glutamine analogs, which are pivotal in cancer research and drug development due to their ability to interfere with cellular metabolism. In contrast, we will also examine Z-D-Gln-OH (N-benzyloxycarbonyl-D-glutamine), highlighting its role as a chemically protected form of D-glutamine and the general metabolic inertness of D-amino acid isomers in mammalian systems. This comparison underscores the stereospecificity of biological processes and provides a framework for understanding the therapeutic potential of targeting glutamine metabolism.

The Central Role of L-Glutamine in Cellular Metabolism

L-glutamine, the most abundant amino acid in the human body, is a critical nutrient for rapidly proliferating cells, including cancer cells.[1][2] It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and the antioxidant glutathione.[3][4] L-glutamine's entry into the tricarboxylic acid (TCA) cycle also plays a crucial role in cellular energy production.[3] Given this dependency, inhibiting glutamine metabolism has emerged as a promising strategy in cancer therapy.[3]

L-Glutamine Analogs: Disrupting Cancer Cell Metabolism

L-glutamine analogs are molecules designed to mimic L-glutamine and interfere with its metabolic pathways. These can be broadly categorized into glutamine antagonists and enzyme inhibitors.

Glutamine Antagonists: These compounds structurally resemble L-glutamine and competitively inhibit multiple glutamine-utilizing enzymes.

  • 6-Diazo-5-oxo-L-norleucine (DON): A well-studied glutamine antagonist that irreversibly inhibits a wide range of enzymes involved in glutamine metabolism.[5]

  • JHU083: A prodrug of DON designed to be activated specifically within the tumor microenvironment, thereby reducing systemic toxicity.[5] Preclinical studies have shown its ability to suppress tumor growth and modulate the immune response.[5]

  • Acivicin and Azaserine: These are other glutamine analogs that have demonstrated anticancer activity by disrupting nucleotide biosynthesis.[6]

Glutaminase Inhibitors: These molecules specifically target glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.

  • CB-839 (Telaglenastat): An orally bioavailable and selective inhibitor of GLS1, which has been evaluated in clinical trials for various cancers.[3]

  • BPTES: An allosteric inhibitor of GLS1.[3]

This compound and the Biological Insignificance of D-Glutamine

This compound is the chemical name for N-benzyloxycarbonyl-D-glutamine. The "Z" refers to the benzyloxycarbonyl group, which is a protecting group used in peptide synthesis, and "D-Gln" signifies that it is the D-isomer of glutamine.

In stark contrast to L-glutamine and its analogs, D-glutamine is largely considered metabolically inert in mammalian cells.[7] This is due to the high stereospecificity of the enzymes and transport systems involved in amino acid metabolism. Mammalian cells possess specific transporters for L-amino acids, which do not recognize D-glutamine, thus preventing its uptake.[7] Furthermore, mammalian cells lack the necessary enzymes, such as D-amino acid oxidases with high affinity for D-glutamine or glutamine racemases, to convert D-glutamine into the metabolically active L-form.[7] Consequently, D-glutamine cannot substitute for L-glutamine to support essential cellular functions like proliferation and viability.[7]

Therefore, this compound, as a protected form of D-glutamine, is not expected to have any significant biological activity related to glutamine metabolism in mammalian systems. Its primary utility lies in the realm of synthetic chemistry.

Quantitative Data Summary

The following tables summarize the key differences in the biological activities of L-glutamine, its analogs, and D-glutamine.

Compound ClassExample(s)Primary Mechanism of ActionKey Biological Effects
Natural Amino Acid L-GlutamineSubstrate for various metabolic pathwaysSupports cell proliferation, energy production, nucleotide and glutathione synthesis.[4][7]
Glutamine Antagonists DON, JHU083, Acivicin, AzaserineBroad-spectrum inhibition of glutamine-utilizing enzymes.[5][6]Inhibition of tumor growth, disruption of nucleotide biosynthesis, induction of apoptosis.[5][6]
Glutaminase Inhibitors CB-839, BPTESSpecific inhibition of glutaminase (GLS1).[3]Blockade of glutaminolysis, reduced tumor cell proliferation.[3]
D-Glutamine Isomer D-Glutamine (and its protected form, this compound)Not recognized by mammalian cellular machinery.[7]Metabolically inert; does not support cell growth or viability.[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., L-glutamine analogs, D-glutamine) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Glutaminase Activity Assay

This assay measures the activity of the enzyme glutaminase.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer to release cellular proteins.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, L-glutamine (substrate), and a buffer (e.g., Tris-HCl, pH 8.6).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Glutamate Detection: The amount of glutamate produced is measured. This can be done using a coupled enzyme assay where glutamate is converted to α-ketoglutarate by glutamate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the glutaminase activity.

  • Inhibitor Testing: To test the effect of inhibitors, pre-incubate the cell lysate with the inhibitor (e.g., CB-839) before adding the substrate.

Visualizing Metabolic Pathways

The following diagrams illustrate the central role of L-glutamine metabolism and the points of intervention for its analogs.

Glutamine_Metabolism Extracellular Extracellular L-Glutamine Transporter SLC1A5/ASCT2 Transporters Extracellular->Transporter Uptake Intracellular Intracellular L-Glutamine Glutamate Glutamate Intracellular->Glutamate Glutaminase (GLS) Nucleotides Nucleotide Synthesis Intracellular->Nucleotides NEAA Non-Essential Amino Acid Synthesis Intracellular->NEAA alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase/ Transaminases GSH Glutathione Synthesis Glutamate->GSH TCA TCA Cycle alphaKG->TCA Inhibitors L-Glutamine Analogs (e.g., DON, JHU083) Inhibitors->Intracellular Inhibit multiple enzymes GLS_Inhibitors Glutaminase Inhibitors (e.g., CB-839) GLS_Inhibitors->Glutamate:w Inhibit GLS Transporter->Intracellular

Caption: L-Glutamine Metabolism and Inhibition.

D_Glutamine_Metabolism Extracellular_D Extracellular This compound / D-Glutamine Transporter_D L-Amino Acid Transporters Extracellular_D->Transporter_D Not Recognized No_Metabolism Metabolically Inert in Mammalian Cells No_Uptake No Significant Uptake

Caption: Metabolic Fate of D-Glutamine.

References

A Comparative Guide to the Cross-Validation of Glutamine Synthetase Inhibition using Z-D-Gln-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Z-D-Gln-OH with other well-established glutamine synthetase inhibitors. It is designed to assist researchers in the cross-validation of experimental results by offering detailed experimental protocols, comparative performance data, and visual representations of key biological pathways and workflows.

Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism, responsible for the catalysis of ATP-dependent condensation of glutamate and ammonia to form glutamine.[1] Its essential role in cellular processes makes it a significant target in various fields, from drug development to herbicide research.[2][3] This guide focuses on the comparative analysis of this compound and its alternatives, L-Methionine Sulfoximine (MSO) and Phosphinothricin (PPT), to facilitate robust experimental design and data interpretation.

Quantitative Comparison of Glutamine Synthetase Inhibitors

While this compound, the N-benzyloxycarbonyl-protected form of D-glutamine, is utilized in studies of glutamine synthetase, publicly available quantitative data on its inhibitory potency (e.g., IC50 or Ki values) is limited.[4][5] Its primary role appears to be as a research tool for studying the enzyme's active site rather than as a potent inhibitor.[4] In contrast, L-Methionine Sulfoximine (MSO) and Phosphinothricin (PPT) are well-characterized inhibitors with established potency. The following table summarizes the available data for these compounds. It is important to note that IC50 and Ki values are highly dependent on experimental conditions, including the enzyme source and substrate concentrations, and direct comparisons across different studies should be made with caution.[6]

InhibitorTarget EnzymeOrganism/Tissue SourceIC50Ki
This compound Glutamine Synthetase-Not AvailableNot Available
L-Methionine Sulfoximine (MSO) Mycobacterium tuberculosis GSMycobacterium tuberculosis51 ± 6 µMNot Available
Human Glutamine SynthetaseHumanNot Available1.19 mM[7]
Phosphinothricin (PPT) Plant Glutamine Synthetase (GS1 & GS2)Plant~163 - 204 µM (estimated)[6]Low micromolar range[8][9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate the glutamine synthetase pathway and a general workflow for cross-validating inhibitor performance.

Glutamine_Synthetase_Pathway cluster_0 Glutamine Synthetase Catalysis cluster_1 Inhibition Glutamate Glutamate Glutamine_Synthetase Glutamine_Synthetase Glutamate->Glutamine_Synthetase Ammonia Ammonia Ammonia->Glutamine_Synthetase ATP ATP ATP->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine ADP_Pi ADP + Pi Glutamine_Synthetase->ADP_Pi Z_D_Gln_OH This compound Z_D_Gln_OH->Glutamine_Synthetase MSO L-Methionine Sulfoximine (MSO) MSO->Glutamine_Synthetase PPT Phosphinothricin (PPT) PPT->Glutamine_Synthetase

Glutamine synthetase pathway and points of inhibition.

Cross_Validation_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrates, and Inhibitor Stock Solutions Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Enzyme - Substrate Mix - Inhibitor Dilutions Prepare_Reagents->Assay_Setup Incubation Incubate at Controlled Temperature and Time Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Values Measurement->Data_Analysis Comparison Compare IC50 Values Across Different Inhibitors and Experimental Runs Data_Analysis->Comparison End End Comparison->End

Experimental workflow for inhibitor cross-validation.

Experimental Protocols

To ensure reproducibility and enable accurate cross-validation, detailed experimental protocols are essential. The following is a generalized protocol for a glutamine synthetase activity assay, which can be adapted for the comparison of this compound, MSO, and PPT.

Glutamine Synthetase (GS) Activity Assay (Colorimetric)

This protocol is based on the principle that GS catalyzes the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine in the presence of ADP and arsenate. The resulting γ-glutamyl hydroxamate forms a colored complex with ferric chloride, which can be measured spectrophotometrically.

Materials:

  • Purified glutamine synthetase

  • L-glutamine solution

  • Hydroxylamine solution

  • Adenosine diphosphate (ADP) solution

  • Manganese chloride (MnCl2) or Magnesium Chloride (MgCl2) solution

  • Sodium arsenate solution

  • Tris-HCl buffer (pH 7.4)

  • Ferric chloride (FeCl3) reagent (in HCl and trichloroacetic acid)

  • Inhibitor stock solutions (this compound, MSO, PPT) dissolved in an appropriate solvent (e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in Tris-HCl buffer and bring to the assay temperature (e.g., 37°C).

  • Inhibitor Preparation: Prepare serial dilutions of this compound, MSO, and PPT in the assay buffer. Include a vehicle control (solvent without inhibitor).

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Inhibitor dilution or vehicle control

      • Glutamine synthetase enzyme solution

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a substrate mixture containing L-glutamine, hydroxylamine, ADP, MnCl2 (or MgCl2), and sodium arsenate.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme reaction.

  • Reaction Termination: Stop the reaction by adding the ferric chloride reagent. This reagent also facilitates the color development.

  • Color Development: Allow the plate to stand at room temperature for 5-10 minutes for the color to stabilize.

  • Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

By adhering to these standardized protocols, researchers can generate reliable and comparable data for the cross-validation of this compound and its alternatives in the study of glutamine synthetase inhibition.

References

Sequencing Peptides with N-Terminal Z-D-Gln-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is fundamental to understanding its function and ensuring its quality. The presence of modified amino acids, such as N-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH), at the N-terminus presents a unique analytical challenge. This guide provides an objective comparison of two primary sequencing methodologies—Edman degradation and de novo sequencing by mass spectrometry—for peptides containing this modification, supported by illustrative experimental data and detailed protocols.

The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis. Its presence on the N-terminal amino acid blocks the free amine group required for the classical Edman degradation sequencing chemistry.[1][2] Consequently, a deprotection step is mandatory to make the N-terminus accessible for sequential analysis by Edman degradation. In contrast, mass spectrometry-based methods can often analyze N-terminally blocked peptides directly by determining the mass of the peptide and its fragments.[3][4]

Comparative Performance: Edman Degradation vs. Mass Spectrometry

The selection of a sequencing method for a peptide containing this compound depends on several factors, including the required level of sequence confirmation, sample purity, throughput needs, and the availability of instrumentation. The following table summarizes the key performance metrics for each technique.

Performance MetricEdman Degradation (Post-Deprotection)De Novo Sequencing by Mass SpectrometryKey Considerations
N-Terminal Accessibility Requires chemical deprotection of the Z-groupNot required; can analyze blocked N-terminiThe additional deprotection step for Edman degradation can lead to sample loss.[2]
Sequencing Accuracy High for the initial ~30 amino acids (>99% per residue)Variable (typically 70-90% for complete de novo sequencing)Edman degradation provides unambiguous identification of each residue sequentially.[1][5] Mass spectrometry accuracy can be affected by data complexity and the algorithm used.[6]
Sequence Coverage Limited to the N-terminal region (typically up to 30-50 residues)Can provide full sequence coverageEdman degradation efficiency decreases with each cycle.[7] Mass spectrometry can provide internal sequence information.[3]
Sample Consumption 10-100 picomoles1-10 picomolesMass spectrometry is generally more sensitive.[8][9]
Throughput Low (approximately 1 hour per amino acid residue)High (can analyze complex mixtures rapidly)Mass spectrometry is well-suited for high-throughput applications.[8]
Data Interpretation Direct identification of PTH-amino acids by chromatographyComplex spectral interpretation; requires specialized softwareEdman data is generally straightforward to interpret.[10] Mass spectrometry data requires algorithms to deduce the sequence from fragment ions.[11]
Cost per Sample Higher for single samples due to reagent and instrument timeLower for high-throughput analysis, though initial instrument cost is highThe overall cost depends on the number of samples and the level of automation.

Experimental Protocols

Edman Degradation of a this compound Containing Peptide

This protocol involves an essential preliminary step to remove the N-terminal Z-group.

1. Deprotection of the Z-group by Catalytic Transfer Hydrogenation:

  • Materials: this compound containing peptide, 10% Palladium on carbon (Pd/C), formic acid, methanol.

  • Procedure:

    • Dissolve the Z-protected peptide in a mixture of formic acid and methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC.

    • Filter the catalyst and wash it with methanol.

    • Evaporate the solvent and precipitate the deprotected peptide with cold diethyl ether.

    • Purify the deprotected peptide using reversed-phase HPLC.

2. Automated Edman Degradation:

  • Materials: Deprotected peptide, phenyl isothiocyanate (PITC), trifluoroacetic acid (TFA), organic solvents.

  • Procedure:

    • The purified, deprotected peptide is loaded onto an automated protein sequencer.

    • Coupling: The peptide is treated with PITC under basic conditions to form a phenylthiocarbamoyl-peptide.

    • Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using TFA.

    • Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.

    • Identification: The PTH-amino acid is identified by reversed-phase HPLC by comparing its retention time to known standards.[12]

    • The cycle is repeated to identify the subsequent amino acids.

De Novo Sequencing by LC-MS/MS

This protocol describes the direct sequencing of the this compound containing peptide.

  • Materials: this compound containing peptide, solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Procedure:

    • Sample Preparation: The peptide is dissolved in an appropriate solvent for injection into the LC-MS/MS system.

    • Liquid Chromatography (LC): The peptide is separated from contaminants and introduced into the mass spectrometer using a reversed-phase HPLC column.

    • Mass Spectrometry (MS):

      • Ionization: The peptide is ionized, typically using electrospray ionization (ESI).

      • MS1 Scan: A full scan of the ions is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.

      • Fragmentation (MS/MS): The ion corresponding to the peptide of interest is isolated and fragmented, usually by collision-induced dissociation (CID). This breaks the peptide bonds, generating a series of b- and y-type fragment ions. Peptides containing glutamine may also show characteristic neutral losses of ammonia (NH3) and water (H2O).

    • De Novo Sequencing: The amino acid sequence is deduced by specialized software that analyzes the mass differences between the fragment ions in the MS/MS spectrum.[13]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each experimental approach.

Edman_Degradation_Workflow cluster_deprotection Deprotection cluster_sequencing Edman Sequencing Z_Peptide This compound Peptide Deprotection Catalytic Transfer Hydrogenation Z_Peptide->Deprotection Deprotected_Peptide Deprotected Peptide Deprotection->Deprotected_Peptide Sequencer Automated Sequencer Deprotected_Peptide->Sequencer Coupling PITC Coupling Sequencer->Coupling Cycle 1 Cleavage TFA Cleavage Coupling->Cleavage Cleavage->Sequencer Cycle n+1 Conversion PTH Conversion Cleavage->Conversion HPLC HPLC Identification Conversion->HPLC Sequence N-Terminal Sequence HPLC->Sequence

Workflow for Edman degradation of a this compound containing peptide.

Mass_Spectrometry_Workflow Z_Peptide This compound Peptide LC Liquid Chromatography Z_Peptide->LC MS Mass Spectrometer LC->MS Ionization Ionization (ESI) MS->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation Fragmentation (MS/MS) MS1->Fragmentation DeNovo De Novo Sequencing (Software Analysis) Fragmentation->DeNovo Sequence Full Peptide Sequence DeNovo->Sequence

Workflow for de novo sequencing by mass spectrometry.

Conclusion

Both Edman degradation and de novo sequencing by mass spectrometry are powerful techniques for characterizing peptides containing this compound. Edman degradation, following a necessary deprotection step, offers unparalleled accuracy for confirming the N-terminal sequence, which is often a requirement for quality control and regulatory submissions.[3][14] However, it is a low-throughput method and consumes a relatively larger amount of sample.

De novo sequencing by mass spectrometry provides a high-throughput and highly sensitive alternative that can deliver the full peptide sequence without the need for deprotection.[5][15] While the accuracy of de novo sequencing can be lower than that of Edman degradation, it is an invaluable tool for discovery and for analyzing complex samples.[11] Ultimately, the choice between these two methods will be dictated by the specific research question, the desired level of sequence confirmation, and the available resources. In many cases, a combination of both techniques can provide the most comprehensive characterization of a novel or modified peptide.

References

A Comparative Analysis of Protecting Groups for D-Glutamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like D-glutamine is a critical determinant of success in complex multi-step syntheses. The α-amino, α-carboxyl, and side-chain amide functionalities of D-glutamine each present unique challenges that necessitate careful consideration of protecting group strategy to ensure high yields, purity, and avoidance of side reactions.

This guide provides an objective comparison of commonly employed protecting groups for D-glutamine, with a focus on their performance, stability, and conditions for removal. The information presented is supported by a synthesis of available data from the scientific literature.

Side-Chain Amide Protection: A Critical Choice

The side-chain amide of glutamine is susceptible to undesirable side reactions, most notably pyroglutamate formation and dehydration to a nitrile, particularly during activation for peptide coupling.[1][2] Effective protection of this functional group is therefore paramount. The most widely adopted protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) is the triphenylmethyl (Trityl, Trt) group.[1][2]

Comparison of Side-Chain Protecting Groups
Protecting GroupKey AdvantagesKey DisadvantagesCleavage Conditions
Trityl (Trt) - Excellent prevention of pyroglutamate and nitrile formation.[2] - Enhances solubility of the protected amino acid.[2][3] - Compatible with standard Fmoc-SPPS.- The bulky nature can sometimes lead to steric hindrance.[4] - Deprotection of N-terminal Gln(Trt) can be slower.[4]Strong acid (e.g., 95% TFA).[1]
Dimethoxybenzhydryl (Mbh) - Alternative to Trt.- Slower cleavage kinetics compared to Trt.[1]Strong acid (e.g., 95% TFA), requires longer reaction time (4-6 hours).[1]
Trialkoxybenzyl (Tmob) - Reported to have faster cleavage rates than Mbh.[4]- Less commonly available than Trt derivatives.[4]Strong acid (e.g., 92.5% TFA).[1]
Xanthyl (Xan) - Historically used in Boc chemistry.[3] - Improves solubility and prevents dehydration.[3]- Less common in modern Fmoc-SPPS.[4] - More acid-labile than Trt.[4]Acidic conditions.

α-Amino Group Protection

The choice of α-amino protecting group defines the overall synthetic strategy, with Fmoc and Boc being the most prevalent.

Comparison of α-Amino Protecting Groups
Protecting GroupKey AdvantagesKey DisadvantagesCleavage Conditions
Fmoc (9-Fluorenylmethyloxycarbonyl) - Base-labile, allowing for orthogonal protection with acid-labile side-chain protecting groups.[5] - Mild deprotection conditions.- The dibenzofulvene byproduct of deprotection needs to be thoroughly removed.20% piperidine in DMF.[2]
Boc (tert-Butoxycarbonyl) - Acid-labile, widely used in Boc-SPPS.[6][7] - Stable to a wide range of reaction conditions.- Requires strong acid for removal, which can limit the choice of orthogonal protecting groups.Strong acid (e.g., TFA).[7][]
Cbz (Carboxybenzyl) - Removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[9][10]- Not suitable for peptides containing sulfur or other catalyst poisons.H₂/Pd-C.[9]

α-Carboxyl Group Protection

For solution-phase synthesis or the preparation of protected peptide fragments, the α-carboxyl group is typically protected as an ester.

Comparison of α-Carboxyl Protecting Groups
Protecting GroupKey AdvantagesKey DisadvantagesCleavage Conditions
Benzyl Ester (OBzl) - Stable to a wide range of conditions. - Removable by catalytic hydrogenolysis, orthogonal to acid- and base-labile groups.[11]- Requires a hydrogenation step.H₂/Pd-C.[12]
Methyl Ester (OMe) - Simple to introduce.- Requires saponification (strong base) for removal, which can cause racemization and other side reactions.[11]Base (e.g., NaOH).
tert-Butyl Ester (OtBu) - Acid-labile, compatible with Fmoc-based strategies.- Cleaved under the same conditions as many side-chain protecting groups.Strong acid (e.g., TFA).[11]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Gln(Trt)-OH

This protocol describes the introduction of the Fmoc and Trt protecting groups onto D-glutamine. A method for synthesizing N-fluorenylmethoxycarbonyl-N-trityl-D-glutamine involves the reaction of N-benzyloxycarbonyl-D-glutamic acid benzyl ester with triethylamine, ethyl chloroformate, and ammonia water to obtain N-benzyloxycarbonyl-D-glutamine benzyl ester.[13] This is followed by reaction with trityl alcohol to yield N-benzyloxycarbonyl-N-trityl-D-glutamine benzyl ester.[13] Subsequent removal of the benzyloxycarbonyl and benzyl groups and protection with an Fmoc group yields the final product.[13]

Materials:

  • N-trityl-D-glutamine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve N-trityl-D-glutamine in a mixture of dioxane and water.

  • Add sodium bicarbonate to adjust the pH to basic conditions.

  • Add Fmoc-OSu and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Purify the crude product by crystallization or column chromatography to obtain Fmoc-D-Gln(Trt)-OH.

Protocol 2: Standard Coupling of Fmoc-D-Gln(Trt)-OH in SPPS

This protocol outlines a single coupling cycle for the incorporation of Fmoc-D-Gln(Trt)-OH onto a resin-bound peptide chain.[2]

Materials:

  • Fmoc-D-Gln(Trt)-OH

  • Peptide synthesis resin with a free N-terminal amine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Drain and wash the resin thoroughly with DMF.[2]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).[2]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture for 1-2 hours at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile protecting groups.[1]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (10 mL/g of resin).[1]

  • Agitate at room temperature for 2 hours.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide under vacuum.

Visualizing Protection Strategies

The following diagrams illustrate the concepts of orthogonal protection and the workflow for incorporating a protected D-glutamine residue in SPPS.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection DGln D-Glutamine Fmoc_Boc_Cbz α-Amino Protection (Fmoc, Boc, Cbz) DGln->Fmoc_Boc_Cbz Trt_Mbh_Tmob Side-Chain Protection (Trt, Mbh, Tmob) DGln->Trt_Mbh_Tmob Ester α-Carboxyl Protection (OBzl, OMe, OtBu) DGln->Ester Protected_DGln Fully Protected D-Glutamine Fmoc_Boc_Cbz->Protected_DGln Trt_Mbh_Tmob->Protected_DGln Ester->Protected_DGln Base Base (e.g., Piperidine) Protected_DGln->Base Removes Fmoc Strong_Acid Strong Acid (e.g., TFA) Protected_DGln->Strong_Acid Removes Boc, Trt, OtBu Hydrogenolysis Hydrogenolysis (H2, Pd/C) Protected_DGln->Hydrogenolysis Removes Cbz, OBzl

Caption: Orthogonal protection strategy for D-glutamine.

SPPS_Workflow start Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Activate Fmoc-D-Gln(Trt)-OH (HBTU/HOBt/DIPEA) wash1->activation coupling Coupling activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Next cycle cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) repeat->cleavage Final cycle end Purified Peptide cleavage->end

Caption: SPPS workflow for incorporating Fmoc-D-Gln(Trt)-OH.

References

Validating the Inhibitory Effect of Z-D-Gln-OH Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glutamine Synthetase Inhibition

Glutamine synthetase is a critical enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. This function is vital for the biosynthesis of numerous essential molecules, including amino acids, nucleotides, and neurotransmitters. Consequently, inhibiting glutamine synthetase has emerged as a promising therapeutic strategy in various fields, including oncology and infectious disease. Z-D-Gln-OH, an N-Cbz-protected form of D-Glutamine, and its derivatives are utilized in research to probe the structure and function of glutamine synthetase and to develop novel inhibitors.

Comparative Analysis of Glutamine Synthetase Inhibitors

To provide a context for evaluating this compound derivatives, the following table summarizes the inhibitory potency of well-established glutamine synthetase inhibitors. This data, compiled from various studies, highlights the range of activities observed for different chemical scaffolds targeting GS from different organisms.

Table 1: Inhibitory Potency of Selected Glutamine Synthetase Inhibitors

InhibitorTarget EnzymeOrganism/Tissue SourceIC50Ki
Methionine Sulfoximine (MSO)Glutamine SynthetaseMycobacterium tuberculosis51 ± 6 µM-
Methionine Sulfoximine (MSO)Glutamine SynthetaseHuman-1.19 mM
Phosphinothricin (PPT)Glutamine Synthetase (GS1 & GS2)Plant~163 - 204 µM (estimated)-
Compound 23 (Diketopurine derivative)Glutamine SynthetaseMycobacterium tuberculosis2.5 ± 0.4 µM-
Compound 28 (3-aminomidazo[1,2-a]pyridine analogue)Glutamine SynthetaseMycobacterium tuberculosis4.9 µM-
Compound 37 (2,4,5-trisubstituted imidazole)Glutamine SynthetaseMycobacterium tuberculosis0.049 µM-

Note: IC50 and Ki values are highly dependent on experimental conditions, including substrate concentrations and the source of the enzyme. Direct comparisons between different studies should be made with caution.

Experimental Protocols

To validate the inhibitory effect of this compound derivatives, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key experiments.

Glutamine Synthetase Activity Assay (Colorimetric)

This assay is a common method for measuring GS activity and can be adapted to screen for and characterize inhibitors. The principle of this assay is the measurement of γ-glutamyl hydroxamate, which is formed from glutamine and hydroxylamine in a reaction catalyzed by GS. The product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • L-glutamine solution

  • Hydroxylamine-HCl solution

  • Manganese chloride (MnCl₂) solution

  • Adenosine diphosphate (ADP) solution

  • Ferric chloride (FeCl₃) reagent (in HCl and trichloroacetic acid)

  • Purified Glutamine Synthetase enzyme

  • This compound derivative stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, hydroxylamine-HCl, MnCl₂, and ADP.

  • Inhibitor Incubation: Add varying concentrations of the this compound derivative (or vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add the glutamine synthetase enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the ferric chloride reagent.

  • Color Development: Allow the color to develop for a few minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Coupled Enzyme Assay for Glutamine Synthetase Activity

This continuous spectrophotometric assay couples the production of ADP by glutamine synthetase to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH disappearance is monitored at 340 nm.

Materials:

  • Imidazole-HCl buffer (pH 7.1)

  • Sodium L-glutamate solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • Magnesium chloride (MgCl₂) solution

  • Potassium chloride (KCl) solution

  • Ammonium chloride (NH₄Cl) solution

  • NADH solution

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • Purified Glutamine Synthetase enzyme

  • This compound derivative stock solutions

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Cocktail Preparation: Prepare an assay cocktail containing imidazole-HCl buffer, sodium L-glutamate, ATP, PEP, MgCl₂, KCl, NH₄Cl, NADH, and the PK/LDH enzyme mix.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative (or vehicle control) to the wells or cuvettes.

  • Pre-incubation: Pre-incubate the assay cocktail with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the glutamine synthetase enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Determine the IC50 value by plotting the reaction velocity against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological context and the experimental logic. The following diagrams were generated using Graphviz (DOT language) to illustrate the glutamine metabolism pathway and a general workflow for validating GS inhibitors.

Glutamine_Metabolism_Pathway Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS ADP ADP + Pi GS->ADP Glutamine Glutamine GS->Glutamine Biosynthesis Nucleotide, Amino Acid, and other Biosynthesis Glutamine->Biosynthesis Inhibitor This compound Derivatives Inhibitor->GS Inhibition

Caption: The central role of Glutamine Synthetase (GS) in converting glutamate and ammonia to glutamine, a key step for various biosynthetic pathways. This compound derivatives are being evaluated as inhibitors of this enzyme.

Inhibitor_Validation_Workflow start Start: Synthesize/Obtain This compound Derivatives assay_dev Develop/Optimize Glutamine Synthetase Assay (e.g., Colorimetric, Coupled) start->assay_dev screening Primary Screening: Test derivatives at a single high concentration assay_dev->screening dose_response Dose-Response Analysis: Determine IC50 values for active compounds screening->dose_response Active Compounds selectivity Selectivity Profiling: Test against other related enzymes (e.g., Glutaminase) dose_response->selectivity moa Mechanism of Action Studies: Kinetic analysis (e.g., competitive, non-competitive) dose_response->moa cell_based Cell-Based Assays: Evaluate effects on cellular glutamine levels and proliferation selectivity->cell_based moa->cell_based end End: Identify Lead Candidate(s) cell_based->end

Caption: A stepwise workflow for the validation of this compound derivatives as glutamine synthetase inhibitors, from initial screening to lead candidate identification.

Conclusion

While the direct inhibitory potency of this compound derivatives on glutamine synthetase requires experimental determination, this guide provides the necessary framework for such an evaluation. By utilizing the detailed protocols and comparing results against the provided data for established inhibitors, researchers can effectively characterize the potential of novel this compound derivatives. The accompanying diagrams offer a clear visual aid for understanding the underlying biochemistry and the experimental process. This systematic approach will facilitate the identification and validation of new and potent inhibitors of glutamine synthetase for various therapeutic applications.

References

A Researcher's Guide to the Comparative Analysis of Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and functional consistency of chemical reagents are paramount. This guide provides a comprehensive framework for the side-by-side comparison of Z-D-Gln-OH (N-α-Cbz-D-glutamine) from various suppliers. Due to the general lack of publicly available, direct comparative experimental data from suppliers, this guide focuses on establishing standardized protocols for in-house validation.

This compound is a protected form of the D-enantiomer of glutamine, a crucial amino acid. While L-glutamine is proteinogenic, D-amino acids play significant roles in various biological processes, including bacterial cell wall synthesis and neurotransmission.[1][2][3][4] In research and pharmaceutical development, this compound can be utilized as a building block in peptide synthesis or as a tool to investigate pathways involving D-glutamine. Given its potential applications, ensuring the quality of this compound from any supplier is a critical first step.

Supplier Overview and Publicly Available Data

A survey of the market reveals several suppliers for this compound. The table below summarizes the publicly available information regarding the purity of the compound from a selection of these suppliers. It is important to note that this information is based on supplier specifications and not on independent, side-by-side analytical testing.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAnalytical Method Mentioned
Key Organics 13139-52-1C13H16N2O5280.28>97%Not specified
Carbolution 13139-52-1C13H16N2O5280.28≥98%Not specified
Ruifu Chemical 13139-52-1C13H16N2O5280.28>98.0%HPLC
Santa Cruz Biotechnology 13139-52-1C13H16N2O5280.28Not specifiedNot specified
ChemBK (Marketplace) 13139-52-1C13H16N2O5280.28Varies by sellerVaries by seller
ChemicalBook (Marketplace) 13139-52-1C13H16N2O5280.28Varies by sellerVaries by seller

Experimental Protocols for Comparative Analysis

To conduct a rigorous side-by-side comparison, a standardized set of analytical and functional assays should be employed. The following protocols provide a foundation for such an evaluation.

Identity and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound from different suppliers.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound from each supplier in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single pulse.

      • Number of scans: 16 or 32 (to ensure good signal-to-noise).

      • Relaxation delay (d1): 5 seconds (to allow for full relaxation of protons for quantitative analysis).

    • Analysis:

      • Confirm the presence of characteristic peaks for this compound (e.g., aromatic protons of the Cbz group, protons of the glutamine backbone).

      • Integrate the peaks and compare the relative integrals to the expected proton ratios.

      • Identify any impurity peaks and quantify their percentage relative to the main compound.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Analysis: Confirm the presence of the expected number of carbon signals corresponding to the structure of this compound.

Data Presentation:

Supplier¹H NMR Conforms to Structure?Purity by ¹H NMR (%)Impurities Detected (ppm)
Supplier AYes/No
Supplier BYes/No
Supplier CYes/No
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound from different suppliers with high resolution.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Sample Preparation: Prepare solutions of this compound from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Analysis:

    • Inject equal volumes of each sample.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Note the retention time of the main peak and any impurity peaks.

Data Presentation:

SupplierRetention Time (min)Purity by HPLC (%)Number of Impurity Peaks
Supplier A
Supplier B
Supplier C
Functional Assay: Glutamine Synthetase Inhibition Assay

Objective: To assess the potential inhibitory activity of this compound on glutamine synthetase. As a D-amino acid derivative and a glutamine analog, it is plausible that this compound could interact with enzymes that metabolize glutamine.[5] This assay serves as a functional readout to compare the biological activity of the compound from different suppliers.

Methodology:

This protocol is based on a typical colorimetric glutamine synthetase activity assay.

  • Principle: Glutamine synthetase catalyzes the ATP-dependent conversion of glutamate and ammonia to glutamine. The production of ADP in this reaction can be coupled to a series of enzymatic reactions that result in a colorimetric output.

  • Reagents:

    • Glutamine Synthetase enzyme.

    • Glutamate.

    • ATP.

    • A commercial ADP detection kit (or components for a coupled enzyme assay, e.g., pyruvate kinase, lactate dehydrogenase, PEP, and NADH).

    • This compound from each supplier, dissolved in a suitable buffer.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, glutamate, and ATP.

    • Add varying concentrations of this compound from each supplier to different wells of a 96-well plate. Include a control with no inhibitor.

    • Initiate the reaction by adding glutamine synthetase to each well.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of ADP produced using the colorimetric detection system according to the manufacturer's instructions.

  • Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound from each supplier.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each supplier's product.

Data Presentation:

SupplierIC50 (µM)Maximum Inhibition (%)
Supplier A
Supplier B
Supplier C

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_analytical Analytical Chemistry Validation cluster_functional Functional Performance Assay cluster_comparison Final Comparison s1 Source this compound from Suppliers A, B, C s2 Log Lot Numbers & Review Supplier CoAs s1->s2 a1 Prepare Samples for NMR & HPLC s2->a1 a2 ¹H and ¹³C NMR Spectroscopy a1->a2 a3 Reverse-Phase HPLC a1->a3 f1 Prepare Stock Solutions of this compound a1->f1 a4 Compare Spectra & Chromatograms a2->a4 a3->a4 a5 Quantify Purity & Impurities a4->a5 c1 Tabulate All Data a5->c1 f2 Perform Glutamine Synthetase Inhibition Assay f1->f2 f3 Calculate IC50 Values f2->f3 f3->c1 c2 Side-by-Side Comparison Report c1->c2

Caption: Experimental workflow for the comparative analysis of this compound.

Glutamine_Synthetase_Assay cluster_reaction Glutamine Synthetase Reaction cluster_inhibition Inhibition cluster_detection Colorimetric Detection Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS ATP ATP ATP->GS Glutamine Glutamine GS->Glutamine ADP ADP GS->ADP Coupled_Enzymes Coupled Enzyme System ADP->Coupled_Enzymes ZD_Gln_OH This compound ZD_Gln_OH->GS Colorimetric_Product Colorimetric Product Coupled_Enzymes->Colorimetric_Product

Caption: Principle of the glutamine synthetase inhibition assay.

Conclusion

A thorough, side-by-side comparison of this compound from different suppliers is essential for reproducible and reliable research. While suppliers provide some purity data, an independent verification using standardized analytical and functional assays is highly recommended. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to make informed decisions about the most suitable source of this compound for their specific needs. By systematically evaluating both the chemical purity and the biological performance of the compound, researchers can ensure the integrity and validity of their experimental outcomes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Z-D-Gln-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Z-D-Gln-OH (N-benzyloxycarbonyl-D-glutamine), a protected amino acid commonly used in peptide synthesis and other biochemical applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Physicochemical Properties and Safety Data

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. While specific hazard classifications for this compound are not prominently available, data for the closely related compound D-Glutamine suggests it does not meet the criteria for classification as a hazardous substance.[1] However, it is prudent to handle all laboratory chemicals with a degree of caution. A safety data sheet for a similar compound recommends avoiding contact with skin and eyes.[2]

Below is a summary of the available quantitative data for this compound:

PropertyValueSource
Molecular Formula C13H16N2O5[2][3][4]
Molar Mass 280.28 g/mol [2][4]
Melting Point 138-142°C[2]
Boiling Point (Predicted) 604.2 ± 55.0 °C[2]
Density (Predicted) 1.316 g/cm³[2]
Flash Point 319.2°C[2]
pKa (Predicted) 3.82 ± 0.10[2]
Solubility Low solubility in water[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of solid this compound, assuming it is not contaminated with any hazardous substances. This procedure is based on general guidelines for the disposal of non-hazardous solid chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear standard personal protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handle the solid waste in a well-ventilated area to avoid inhalation of any fine particles.

2. Waste Characterization and Segregation:

  • Confirm that the this compound waste is not mixed with any hazardous materials, such as reactive, corrosive, flammable, or toxic chemicals.

  • If the waste is contaminated, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste management guidelines.

  • Do not mix this compound waste with other chemical waste streams.

3. Containerization of Solid Waste:

  • Place the solid this compound waste in a clearly labeled, sealed, and durable container. The original product container, if in good condition, is a suitable option.

  • The container should be free from any external contamination.

4. Labeling of Waste Container:

  • Label the waste container clearly with the full chemical name: "this compound" or "N-benzyloxycarbonyl-D-glutamine".

  • Include the approximate quantity of the waste.

  • Indicate that it is "Non-Hazardous Waste for Disposal".

5. Final Disposal:

  • Based on general guidelines for non-hazardous solid laboratory waste, this material should not be disposed of in common laboratory trash bins.[5]

  • Transport the sealed and labeled container directly to your facility's designated solid waste collection area or dumpster for non-hazardous materials.[5]

  • Always consult and adhere to your institution's specific policies and procedures for non-hazardous waste disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.

Decision Pathway for this compound Disposal start Start: this compound Waste for Disposal is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated hazardous_waste Treat as Hazardous Waste Follow Institutional Hazardous Waste Protocol is_contaminated->hazardous_waste Yes non_hazardous_waste Proceed with Non-Hazardous Disposal Protocol is_contaminated->non_hazardous_waste No end End: Proper Disposal hazardous_waste->end non_hazardous_waste->end

Decision-making process for this compound disposal.

Procedural Workflow for Non-Hazardous this compound Disposal A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate this compound Waste A->B C 3. Place in a Sealed and Labeled Container B->C D 4. Label Container: 'this compound' 'Non-Hazardous Waste' C->D E 5. Transport to Designated Non-Hazardous Waste Collection Area D->E F 6. Consult and Follow Institutional Policies E->F

Step-by-step workflow for disposing of non-hazardous this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-D-Gln-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-D-Gln-OH, including detailed operational and disposal plans to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be a preferred resource, building deep trust and providing value beyond the product itself.

Personal Protective Equipment (PPE) for Handling this compound

While this compound is not classified as a highly hazardous substance, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The primary hazards associated with this compound are potential irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Hands Nitrile or Latex GlovesInspect gloves for tears or punctures before use. Change gloves immediately if contaminated, torn, or after extended use.
Eyes Safety Glasses with Side Shields or Safety GogglesEye protection should be worn at all times in the laboratory. Safety goggles are recommended when there is a higher risk of splashing or dust generation.
Body Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Dust Mask (e.g., N95) or work in a Ventilated EnclosureRecommended when handling the powdered form of this compound to prevent inhalation of dust particles. For frequent or large-scale handling, a fume hood or other ventilated enclosure is preferred.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and efficiency.

Receiving and Inspection
  • Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.

  • Verify Identity: Confirm that the product received is indeed this compound by checking the label and CAS number (13139-52-1).

  • Don Appropriate PPE: At a minimum, wear gloves and a lab coat when handling the incoming package.

Storage
  • Container Integrity: Ensure the container is tightly sealed to prevent contamination and exposure to air and moisture.

  • Storage Location: Store in a cool, dry, and well-ventilated area. Avoid direct sunlight.

  • Chemical Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: The container should be clearly labeled with the chemical name, date received, and any relevant hazard warnings.

Handling and Use
  • Designated Area: Whenever possible, handle powdered this compound in a designated area, such as a chemical fume hood or a glove box, to minimize the potential for dust inhalation.

  • Weighing: If a fume hood is not available for weighing, use a balance with a draft shield. Handle the powder carefully to avoid creating airborne dust.

  • Utensils: Use clean, dedicated spatulas or scoops for transferring the powder.

  • Avoid Contact: Minimize direct contact with the skin and eyes by consistently wearing the recommended PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following plan provides guidance for the disposal of this compound and associated materials.

Important Note: The information provided here is for guidance only. All waste disposal must be carried out in strict accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste classification and disposal protocol.

Waste Characterization
  • Based on available safety data, this compound is not expected to be classified as a hazardous waste under EPA regulations. However, this should be confirmed with your institution's EHS office.

  • Factors that could alter the waste classification include mixing this compound with other hazardous chemicals.

Solid Waste Disposal (Unused or Expired this compound)
  • Non-Hazardous Disposal: If confirmed as non-hazardous by your EHS department, small quantities of solid this compound can likely be disposed of in the regular laboratory trash.

  • Packaging: Ensure the chemical is in a sealed, labeled container before placing it in the trash to prevent accidental exposure to custodial staff.

Liquid Waste Disposal (Solutions containing this compound)
  • Aqueous Solutions: If the solution is dilute and only contains this compound in a non-hazardous solvent (like water or buffer), and if permitted by your institution's EHS and local regulations, it may be possible to dispose of it down the drain with copious amounts of water.

  • Solutions with Hazardous Components: If this compound is dissolved in a hazardous solvent or is part of a reaction mixture containing other hazardous materials, it must be disposed of as hazardous chemical waste.

  • Hazardous Waste Collection: Collect the waste in a designated, properly labeled, and sealed waste container. Follow your institution's procedures for hazardous waste pickup.

Contaminated Labware Disposal
  • Disposable Items: Gloves, weigh boats, and other disposable items contaminated with this compound can typically be disposed of in the regular laboratory trash, provided the chemical is not mixed with any hazardous substances.

  • Non-Disposable Items (Glassware, etc.): Wash contaminated glassware and other reusable equipment thoroughly with an appropriate solvent and detergent.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Personal Protective Equipment (PPE) - Lab Coat - Gloves - Safety Glasses start->ppe setup Prepare Work Area - Clean surface - Work in fume hood if possible ppe->setup retrieve Retrieve this compound from Storage setup->retrieve weigh Weigh Required Amount - Minimize dust generation retrieve->weigh use Use in Experiment weigh->use clean Clean Work Area and Equipment use->clean dispose_solid Dispose of Solid Waste (Consult EHS) clean->dispose_solid dispose_liquid Dispose of Liquid Waste (Consult EHS) clean->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.